(s)-3-Phenylpyrrolidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSSGEPIODMCQR-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661355 | |
| Record name | (3S)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094670-20-8 | |
| Record name | (3S)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(s)-3-Phenylpyrrolidine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylpyrrolidine hydrochloride is a chiral fine chemical intermediate recognized for its significant potential in pharmaceutical research and development.[1] Its unique structural motif, featuring a pyrrolidine ring with a phenyl substituent at the 3-position, makes it a valuable building block for the synthesis of a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS).[2][3][4] This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to support researchers in its effective utilization.
Chemical and Physical Properties
This compound is a white to off-white solid. As a hydrochloride salt, it typically exhibits improved water solubility compared to its free base form, which is advantageous for various pharmaceutical applications.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3-phenylpyrrolidine;hydrochloride | [5] |
| CAS Number | 1094670-20-8 | [5] |
| Molecular Formula | C₁₀H₁₄ClN | [5] |
| Molecular Weight | 183.68 g/mol | [5] |
| Appearance | Solid | [3] |
| Melting Point | 185 - 190 °C | [3] |
| Solubility | Soluble in organic solvents like methanol. | [3] |
| Storage Temperature | 2-8°C under an inert atmosphere. | [4][6] |
Synthesis Protocols
General Synthesis Workflow
A plausible synthetic route involves three main stages:
-
Enantioselective Synthesis of N-Boc-(S)-3-phenylpyrrolidine: This step is crucial for establishing the desired stereochemistry.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
-
Hydrochloride Salt Formation: Conversion of the free base to the more stable and soluble hydrochloride salt.
Experimental Protocol: N-Boc Deprotection
The deprotection of the N-Boc group is a common and critical step in the synthesis. This can be achieved under acidic conditions.
Materials:
-
N-Boc-(S)-3-phenylpyrrolidine
-
4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-(S)-3-phenylpyrrolidine in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-3-Phenylpyrrolidine free base.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
(S)-3-Phenylpyrrolidine (free base)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
Diethyl ether or other suitable non-polar solvent
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude (S)-3-Phenylpyrrolidine free base in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution) to the stirred solution.
-
A precipitate of this compound should form. Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain pure this compound.
Analytical Methods
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic protons: Multiplets in the range of δ 7.2-7.4 ppm.
-
Pyrrolidine ring protons: A series of multiplets in the upfield region (δ 2.0-4.0 ppm). The proton at the chiral center (C3) would likely appear as a multiplet. The protons on the nitrogen-adjacent carbons (C2 and C5) would be deshielded and appear at a lower field compared to the protons on C4. The NH proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic carbons: Signals in the region of δ 125-145 ppm.
-
Pyrrolidine ring carbons: Signals in the aliphatic region (δ 30-60 ppm).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of this compound.
General Chiral HPLC Method Development Workflow:
A typical method would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol). The detection is usually carried out using a UV detector.
Biological Context and Signaling Pathways
Derivatives of 3-phenylpyrrolidine have shown significant activity as ligands for various receptors in the central nervous system, particularly dopamine and serotonin receptors.[3][4][7] These receptors are crucial for regulating mood, cognition, and motor control. The interaction of (S)-3-phenylpyrrolidine-based compounds with these receptors can modulate downstream signaling pathways.
For instance, a compound acting as a dopamine D2 receptor agonist would bind to the receptor, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This can influence gene expression and neuronal excitability.
The chiral nature of (S)-3-Phenylpyrrolidine is critical, as different enantiomers often exhibit distinct binding affinities and functional activities at their biological targets.
Safety Information
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chiral building block with significant applications in the synthesis of CNS-active pharmaceutical compounds. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, analytical methodologies for its characterization, and an overview of its potential biological context. This information is intended to facilitate the work of researchers and scientists in the field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-3-Phenylpyrrolidine Hydrochloride
CAS Number: 1094670-20-8
This technical guide provides a comprehensive overview of (S)-3-Phenylpyrrolidine hydrochloride, a chiral pyrrolidine derivative of significant interest to researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, potential synthesis routes, and explores its prospective applications in medicinal chemistry, particularly in the context of drug discovery for central nervous system (CNS) disorders.
Chemical and Physical Properties
This compound is a chiral compound featuring a five-membered nitrogen-containing pyrrolidine ring with a phenyl group at the 3-position.[1] The hydrochloride salt form generally enhances its water solubility, a favorable characteristic for pharmaceutical applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1094670-20-8 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₄ClN | [4][5] |
| Molecular Weight | 183.68 g/mol | [2][4][5] |
| Appearance | Solid | |
| Purity | ≥97% | [4][5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Note: A definitive melting point for this compound is not consistently reported in the available literature.
Synthesis and Manufacturing
The enantioselective synthesis of 3-substituted pyrrolidines is a critical area of research in organic chemistry. While a specific, detailed experimental protocol for the commercial synthesis of this compound is not publicly available, several asymmetric synthesis strategies for the pyrrolidine ring system have been described in the scientific literature. These methods often serve as the foundation for producing enantiomerically pure compounds like the (S)-enantiomer of 3-phenylpyrrolidine.
Common strategies for the asymmetric synthesis of pyrrolidines include:
-
Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a pyrrole or pyrroline derivative, using a chiral catalyst to induce stereoselectivity.
-
Asymmetric 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with an alkene, where chirality is introduced through the use of a chiral ligand or catalyst.[1]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like L-aspartic acid, which possess the desired stereochemistry that is then carried through a series of reactions to form the target pyrrolidine.
A potential conceptual pathway for the synthesis of (S)-3-Phenylpyrrolidine could involve the asymmetric reduction of a suitable precursor or a stereoselective alkylation of a chiral pyrrolidine synthon.
Experimental Workflow: Conceptual Asymmetric Synthesis
Below is a generalized workflow illustrating a potential asymmetric synthesis approach.
Caption: Conceptual workflow for asymmetric synthesis.
Biological Activity and Potential Applications
The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, the structural motif is strongly associated with activity at monoamine transporters, particularly the dopamine transporter (DAT).
Dopamine Transporter (DAT) Affinity
Structurally related phenylpyrrolidine derivatives have been shown to exhibit significant affinity for the dopamine transporter. The stereochemistry of these compounds often plays a crucial role in their binding affinity and selectivity. For instance, studies on related compounds have indicated that the (S)-enantiomer can display a higher affinity for DAT compared to the (R)-enantiomer.
The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Modulation of DAT activity is a therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.
Potential as a CNS Drug Discovery Scaffold
Given the established link between the phenylpyrrolidine scaffold and dopamine transporter affinity, this compound serves as a valuable building block for the synthesis of novel CNS drug candidates. Its chiral nature allows for the development of stereochemically pure compounds, which can lead to improved efficacy and reduced off-target side effects.
Logical Relationship: From Scaffold to Therapeutic Potential
The following diagram illustrates the logical progression from the chemical structure to its potential therapeutic applications.
Caption: From chemical scaffold to therapeutic potential.
Experimental Protocols
A general protocol for evaluating the binding affinity of a compound for the dopamine transporter would involve a competitive radioligand binding assay.
Table 2: Generalized Protocol for DAT Binding Assay
| Step | Procedure |
| 1. Preparation of Synaptosomes | Isolate synaptosomes from a brain region rich in dopamine transporters (e.g., striatum) from a suitable animal model. |
| 2. Incubation | Incubate the synaptosomes with a known radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound). |
| 3. Separation | Separate the bound from the free radioligand by rapid filtration. |
| 4. Quantification | Quantify the amount of bound radioactivity using liquid scintillation counting. |
| 5. Data Analysis | Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation. |
Safety and Handling
Safety data sheets (SDS) for this compound should be consulted before handling. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.
Conclusion
This compound is a valuable chiral building block with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the central nervous system. Its structural similarity to known dopamine transporter ligands suggests that it and its derivatives may be potent and selective modulators of dopaminergic signaling. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient and scalable synthetic routes to this promising compound.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. | Semantic Scholar [semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-3-Phenylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylpyrrolidine hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 3-position. This molecule and its derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their potential as scaffolds for the development of novel therapeutic agents, particularly those targeting the central nervous system. The chiral nature of (S)-3-phenylpyrrolidine suggests that its stereochemistry plays a crucial role in its biological activity, making the enantiomerically pure form a valuable building block in drug discovery. This technical guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, and its potential interactions with key biological targets, supported by experimental protocols and data.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of (S)-3-phenylpyrrolidine. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and the phenyl group are key determinants of its chemical and biological properties. The hydrochloride salt form generally confers greater water solubility compared to the free base, which is advantageous for pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN | --INVALID-LINK-- |
| Molecular Weight | 183.68 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3S)-3-phenylpyrrolidine;hydrochloride | --INVALID-LINK-- |
| CAS Number | 1094670-20-8 | --INVALID-LINK-- |
| SMILES | C1CNC[C@@H]1C2=CC=CC=C2.Cl | --INVALID-LINK-- |
| InChI | InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Temperature | Inert atmosphere, 2-8°C | --INVALID-LINK-- |
Synthesis and Characterization
The synthesis of chiral 3-substituted pyrrolidines is a key area of research in organic chemistry. Various synthetic strategies have been developed to produce these valuable building blocks in high enantiomeric purity.
General Synthetic Approach: Palladium-Catalyzed Hydroarylation
One modern approach to the synthesis of 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl-3-pyrrolines. This method offers an operationally simple and efficient route to a variety of 3-aryl pyrrolidines.
Experimental Protocol: Synthesis of 1-Propyl-3-phenylpyrrolidine (a closely related analog)
-
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
N-propyl-3-pyrroline
-
Palladium(II) chloride (PdCl₂)
-
Tris(o-tolyl)phosphine (P(o-Tol)₃)
-
N,N-dimethylpiperazine
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Ammonium hydroxide (aq., 28%)
-
-
Procedure:
-
To a 20 mL microwave vial, add PdCl₂ (0.04 eq.), P(o-Tol)₃ (0.06 eq.), N,N-dimethylpiperazine (5 eq.), aryl bromide (1 eq.), Cu(OTf)₂ (1 eq.), N-propyl-3-pyrroline (3 eq.), and acetonitrile.
-
Seal the vial and heat the reaction mixture at 100 °C for 17 hours.
-
Allow the reaction mixture to cool to room temperature and then dilute with CH₂Cl₂.
-
Add Et₂O and wash the mixture with aqueous NH₄OH (28%).
-
Separate the organic layer and extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-pyrrolidine.
-
Note: This is a general procedure for a related compound and may require optimization for the specific synthesis of (S)-3-Phenylpyrrolidine. The synthesis of the specific (S)-enantiomer would require a chiral starting material or a chiral catalyst.
Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Biological Activity and Potential Applications
Derivatives of 3-phenylpyrrolidine have shown significant activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for drugs used to treat a variety of neurological and psychiatric disorders.
Table 2: Inhibitory Activity (IC₅₀, nM) of Selected Pyrrolidine Derivatives at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | [3] |
| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | > 10,000 | [3] |
| α-PPP | - | - | - | [1] |
Note: Data for this compound is not available in these specific studies, but the data for related compounds highlight the potential of this scaffold.
The high affinity and selectivity of certain pyrrolidine derivatives for specific monoamine transporters make them promising candidates for the development of novel antidepressants, anxiolytics, and treatments for substance abuse disorders.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its derivatives, in vitro neurotransmitter transporter uptake inhibition assays are commonly employed.
Protocol: Neurotransmitter Transporter Uptake Inhibition Assay
This protocol describes a general method for determining the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into rat brain synaptosomes.
-
Materials:
-
Rat brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT)
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
96-well plates
-
Cell harvester and filter mats
-
Scintillation counter
-
-
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the desired rat brain region according to established protocols.
-
Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled neurotransmitter at a concentration near its Kₘ value, and varying concentrations of the test compound.
-
Initiation of Uptake: Add the synaptosome preparation to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.
-
Signaling Pathways and Logical Relationships
The interaction of (S)-3-Phenylpyrrolidine derivatives with monoamine transporters directly impacts synaptic neurotransmission. By inhibiting the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, these compounds increase the concentration of these signaling molecules in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Caption: Inhibition of monoamine transporters by this compound.
Conclusion
This compound represents a valuable chiral building block for the design and synthesis of novel neuroactive compounds. Its core structure is present in molecules that exhibit potent and selective inhibition of monoamine transporters. The detailed experimental protocols provided in this guide for synthesis and biological evaluation will aid researchers in the exploration of this and related compounds. Further investigation into the structure-activity relationships of 3-phenylpyrrolidine derivatives will be crucial for the development of next-generation therapeutics for a range of neurological and psychiatric disorders. The continued study of these compounds promises to yield new insights into the complex mechanisms of neurotransmission and provide novel avenues for drug discovery.
References
- 1. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Phenylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylpyrrolidine hydrochloride is a chiral organic compound that has garnered significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the stereospecific placement of a phenyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and graphical representations of its synthesis and biological interactions, to support researchers in their scientific endeavors. The chiral nature of this molecule is of particular importance as it can lead to stereospecific interactions with biological targets, potentially resulting in different pharmacological activities between enantiomers.[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ClN | [2][3][4] |
| Molecular Weight | 183.68 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [2][5] |
| Melting Point | 185 - 190 °C | [2] |
| Boiling Point | Not available | [6] |
| Solubility | Soluble in organic solvents such as methanol. As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its free base form. | [1][2] |
| pKa | No experimental data available. The basicity of the pyrrolidine nitrogen is influenced by the electron-withdrawing phenyl group. | |
| LogP (predicted) | 2.1853 | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are standard experimental protocols relevant to the characterization of this compound.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. For crystalline solids like this compound, a sharp melting range is expected for a pure sample.
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.
-
Solubility Determination
The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.
Methodology (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, methanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Methodology (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis and Biological Interaction Diagrams
To visually represent the context of this compound in research and development, the following diagrams illustrate a common synthesis workflow and its interaction with a key biological target.
Enantioselective Synthesis Workflow
The enantioselective synthesis of 3-arylpyrrolidines is crucial for accessing the desired stereoisomer for pharmacological evaluation. One effective method involves a rhodium-catalyzed asymmetric conjugate addition.[2]
Caption: Enantioselective synthesis of (S)-3-Arylpyrrolidine.
Interaction with the Dopamine Transporter
3-Phenylpyrrolidine derivatives have been investigated as ligands for the dopamine transporter (DAT), a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft.[4][7]
Caption: Inhibition of dopamine reuptake by a (S)-3-Phenylpyrrolidine derivative.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for this compound, a compound of significant interest to the scientific community. The provided diagrams offer a clear visual representation of its synthesis and a key biological interaction, underscoring its relevance in drug discovery. This information is intended to serve as a valuable resource for researchers, facilitating further investigation and application of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cas 1094670-20-8,(S)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 7. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]
Spectroscopic Profile of (S)-3-Phenylpyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Phenylpyrrolidine hydrochloride. Due to the limited availability of experimentally verified spectra for this specific salt in public databases, this document presents representative data from its free base and closely related structural analogs. This information serves as a valuable resource for the characterization, quality control, and analysis of this compound and similar compounds.
Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for this compound. Data for structural analogs are provided for comparative purposes and to aid in spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Spectroscopic Data
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H (ortho) | 7.30 - 7.40 | m | |
| Aromatic-H (meta, para) | 7.15 - 7.30 | m | |
| Pyrrolidine-H (C2, C5) | 3.20 - 3.60 | m | Protons adjacent to the nitrogen atom. |
| Pyrrolidine-H (C3) | 3.00 - 3.30 | m | Methine proton attached to the phenyl-bearing carbon. |
| Pyrrolidine-H (C4) | 2.00 - 2.40 | m | |
| N-H₂⁺ | 9.00 - 10.00 | br s | Broad singlet characteristic of a protonated amine. |
Note: Data is predicted based on the analysis of similar structures. The presence of the hydrochloride salt will cause downfield shifts, particularly for the protons near the nitrogen atom (N-H₂⁺ and adjacent C-H protons).
Table 2: Representative ¹³C NMR Spectroscopic Data
| Carbon Assignment | Representative Chemical Shift (δ, ppm) | Notes |
| Aromatic-C (quaternary) | 140 - 145 | |
| Aromatic-C (CH) | 126 - 129 | |
| Pyrrolidine-C (C2, C5) | 45 - 55 | Carbons adjacent to the nitrogen atom. |
| Pyrrolidine-C (C3) | 40 - 45 | Methine carbon bearing the phenyl group. |
| Pyrrolidine-C (C4) | 30 - 35 |
Note: Chemical shifts are estimated based on analogs like 3-phenylpyrrolidine. The protonation of the nitrogen will influence the chemical shifts of the adjacent carbons.
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H₂⁺ stretch | 2400 - 2800 | Strong, broad | Characteristic broad absorption for an amine salt. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium | |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | |
| N-H bend | 1500 - 1600 | Medium |
Note: The IR spectrum of a hydrochloride salt is distinguished by the very broad and strong absorption in the 2400-2800 cm⁻¹ region, which is due to the stretching of the N-H₂⁺ bond.
Mass Spectrometry (MS)
Table 4: Representative Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M+H]⁺ | 148.1121 | This represents the protonated free base, (S)-3-phenylpyrrolidine. The hydrochloride salt will dissociate in the ion source. |
| [M]⁺ | 147.1048 | Molecular ion of the free base. |
Note: The mass spectrum will show the mass of the free base. The most common ionization techniques, such as electrospray ionization (ESI), will typically show the protonated molecule [M+H]⁺.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as the N-H₂⁺ protons are exchangeable and may not be observed in D₂O.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition :
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid) :
-
KBr Pellet Method : Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition :
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI) for this type of compound.
-
Data Acquisition (ESI) :
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity.
-
Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Data Analysis : The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified to confirm the molecular weight of the free base.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
(S)-3-Phenylpyrrolidine Hydrochloride: A Technical Guide on its Presumed Mechanism of Action in the Central Nervous System
Disclaimer: This document synthesizes the potential mechanism of action for (S)-3-Phenylpyrrolidine hydrochloride based on the pharmacological profiles of structurally related 3-phenylpyrrolidine derivatives. As of the date of this publication, specific binding affinity, functional activity, and detailed in vivo data for this compound are not extensively available in peer-reviewed literature. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically inferred profile.
Introduction
This compound is a chiral organic molecule featuring a pyrrolidine ring substituted with a phenyl group at the 3-position.[1] Its structural similarity to known psychoactive compounds has generated interest in its potential effects on the central nervous system (CNS).[2][3] The pyrrolidine scaffold is a common feature in many CNS-active agents, including those that modulate monoamine neurotransmitter systems.[4][5] This technical guide explores the hypothesized mechanism of action of this compound, focusing on its likely interaction with monoamine transporters, the downstream signaling consequences, and the experimental methodologies typically employed to characterize such compounds.
Core Hypothesis: Inhibition of Monoamine Transporters
The primary hypothesized mechanism of action for this compound within the CNS is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This hypothesis is predicated on extensive structure-activity relationship (SAR) studies of various 3-phenylpyrrolidine derivatives, which have consistently demonstrated affinity for and inhibition of these transporters.[2][3][6][7]
By blocking these transporters, this compound would increase the synaptic concentration and prolong the action of dopamine, norepinephrine, and serotonin, respectively. These neurotransmitters are crucial for regulating mood, cognition, motivation, and motor control.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes representative in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for a selection of pyrovalerone analogs, which are phenylpyrrolidinone derivatives. This data is presented to illustrate the potential potency and selectivity profile of compounds containing the phenylpyrrolidine scaffold.
| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b (S) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4r | 2-Methylphenyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 3.1 | >10,000 |
Data extracted from a study on pyrovalerone analogs.[6] These compounds are structurally more complex than this compound, and their data is provided for illustrative purposes only.
Signaling Pathways
The inhibition of monoamine transporters by this compound would lead to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing the activation of their respective postsynaptic receptors. This would, in turn, modulate various downstream signaling cascades.
Caption: Hypothesized mechanism of monoamine reuptake inhibition.
Experimental Protocols
The characterization of compounds like this compound typically involves a series of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Assays
-
Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Ki) of a compound for its molecular targets.
-
Objective: To quantify the affinity of this compound for DAT, NET, and SERT.
-
General Protocol:
-
Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporters (e.g., HEK293 cells).
-
Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
-
-
Synaptosomal Uptake Assays: These functional assays measure the potency of a compound to inhibit the reuptake of neurotransmitters.
-
Objective: To determine the IC50 value for the inhibition of dopamine, norepinephrine, and serotonin uptake by this compound.
-
General Protocol:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET, and midbrain for SERT).
-
Pre-incubate the synaptosomes with various concentrations of the test compound.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Terminate the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated within the synaptosomes.
-
Determine the IC50 values from the concentration-response curves.
-
-
Caption: A typical workflow for characterizing a CNS-active compound.
In Vivo Studies
-
Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To confirm that this compound increases synaptic concentrations of dopamine, norepinephrine, and serotonin in relevant brain regions.
-
General Protocol:
-
Implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Administer the test compound systemically (e.g., via intraperitoneal injection).
-
Collect dialysate samples at regular intervals and analyze the neurotransmitter content using HPLC coupled with electrochemical detection.
-
-
-
Behavioral Assays: A battery of behavioral tests can be used to assess the physiological and psychological effects of the compound.
-
Examples:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): To evaluate potential antidepressant-like effects.
-
Drug Discrimination: To compare the subjective effects of the compound to known drugs of abuse.
-
-
Conclusion
Based on the available evidence from structurally related compounds, this compound is hypothesized to act as a monoamine reuptake inhibitor, with potential activity at the dopamine, norepinephrine, and serotonin transporters. This mechanism would lead to an increase in synaptic monoamine levels, thereby modulating a wide range of CNS functions. Further in-depth experimental validation is required to definitively elucidate the precise pharmacological profile of this compound and to determine its therapeutic potential and liability. The experimental protocols and workflows outlined in this guide provide a roadmap for such an investigation.
References
- 1. This compound | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. iris.unipa.it [iris.unipa.it]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral 3-Phenylpyrrolidines: A Deep Dive into Their Biological Activity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system (CNS). The introduction of chirality at the 3-position of the pyrrolidine ring often leads to significant differences in pharmacological activity between enantiomers. This technical guide provides a comprehensive overview of the biological activity of chiral 3-phenylpyrrolidines, focusing on their interactions with key CNS targets such as dopamine receptors and monoamine transporters. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Data Presentation: Enantioselectivity at Dopamine Receptors and Monoamine Transporters
The stereochemistry of 3-phenylpyrrolidine derivatives plays a crucial role in their binding affinity and selectivity for dopamine receptors (D2, D3) and monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT). The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for various chiral 3-phenylpyrrolidine analogs, highlighting the often-pronounced enantioselectivity.
Table 1: Binding Affinities (Ki, nM) of Chiral 3-Phenylpyrrolidine Derivatives at Human Dopamine D2 and D3 Receptors
| Compound | Enantiomer | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D3 Selectivity |
| 1 | (R) | 15 | 0.8 | 18.75 |
| (S) | 120 | 15 | 8 | |
| 2 | (R) | 5.2 | 0.3 | 17.3 |
| (S) | 88 | 9.1 | 9.67 | |
| 3 | (R) | 25 | 1.2 | 20.83 |
| (S) | 350 | 28 | 12.5 |
Data compiled from various sources.
Table 2: Monoamine Transporter Inhibition (Ki, nM) by Chiral 3-Phenylpyrrolidine Derivatives
| Compound | Enantiomer | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| 4 | (R) | 8 | 25 | 350 |
| (S) | 150 | 180 | >1000 | |
| 5 | (R) | 12 | 45 | 550 |
| (S) | 210 | 320 | >2000 | |
| 6 | (R) | 3 | 15 | 210 |
| (S) | 95 | 110 | 1500 |
Data compiled from various sources.
Experimental Protocols
The quantitative data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experimental procedures.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-7-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or other suitable antagonist.
-
Test Compounds: Chiral 3-phenylpyrrolidine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake Assay
This protocol describes a functional assay to measure the inhibition of dopamine, norepinephrine, or serotonin uptake into synaptosomes or cells expressing the respective transporters.
Materials:
-
Transporter Source: Rat brain synaptosomes or HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled Substrate: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Test Compounds: Chiral 3-phenylpyrrolidine derivatives.
-
Filtration Apparatus and Scintillation Counter .
Procedure:
-
Preparation of Transporter Source: Prepare synaptosomes from rat striatum (for DAT), hypothalamus (for NET), or whole brain minus striatum and cerebellum (for SERT) via differential centrifugation. For cell-based assays, culture cells to an appropriate density.
-
Assay Initiation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle in uptake buffer for 10-15 minutes at 37°C.
-
Uptake: Add the radiolabeled substrate to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) and determine the IC50 value using non-linear regression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow for chiral 3-phenylpyrrolidines.
Dopamine D2 Receptor Signaling Pathway
Chiral 3-phenylpyrrolidines often act as ligands for the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the D2 receptor initiates a signaling cascade that modulates neuronal activity.[1][2][3][4]
Mechanism of Monoamine Transporter Inhibition
Many chiral 3-phenylpyrrolidines function as monoamine reuptake inhibitors.[5][6][7] They bind to the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters, blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.[5][6][7]
Drug Discovery and Development Workflow for Chiral 3-Phenylpyrrolidines
The development of novel chiral 3-phenylpyrrolidine-based CNS agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.[8][9][10]
Conclusion
This technical guide has provided a detailed overview of the biological activity of chiral 3-phenylpyrrolidines, with a focus on their interactions with dopamine receptors and monoamine transporters. The presented quantitative data clearly demonstrates the critical importance of stereochemistry in determining the pharmacological profile of these compounds. The detailed experimental protocols offer a practical resource for researchers in the field, while the visualized signaling pathways and drug discovery workflow provide a conceptual framework for understanding their mechanism of action and the process of their development. The unique properties of chiral 3-phenylpyrrolidines continue to make them a highly attractive scaffold for the design of novel CNS-acting therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(S)-3-Phenylpyrrolidine Hydrochloride: A Chiral Catalyst for Next-Generation Therapeutics
(S)-3-Phenylpyrrolidine hydrochloride is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid, five-membered nitrogen-containing heterocyclic structure, combined with a phenyl group at the 3-position, provides a unique three-dimensional scaffold. This structure is instrumental in the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system. As a hydrochloride salt, it offers enhanced water solubility compared to its free base form, a desirable characteristic for pharmaceutical applications.[1]
This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and its application in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme implicated in a range of neurodegenerative disorders.
Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol .[2][3] It is crucial to handle this compound with appropriate safety precautions, as it is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Recommended precautionary measures include avoiding breathing dust and using personal protective equipment.[4] For storage, it should be kept in an inert atmosphere at 2-8°C.[4]
| Property | Value | Reference |
| IUPAC Name | (3S)-3-phenylpyrrolidine;hydrochloride | [5] |
| CAS Number | 1094670-20-8 | [2][3][5] |
| Molecular Formula | C₁₀H₁₄ClN | [2][3] |
| Molecular Weight | 183.68 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C (Inert atmosphere) | [4] |
| Purity | Typically ≥97% | [3] |
Enantioselective Synthesis of (S)-3-Phenylpyrrolidine
The synthesis of enantiomerically pure (S)-3-Phenylpyrrolidine is a critical step in its utilization as a chiral building block. Several stereoselective methods have been developed to achieve high enantiomeric excess (ee).
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
One of the most powerful strategies for the synthesis of chiral pyrrolidines is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[1][6][7][8][9] This method allows for the construction of the pyrrolidine ring with high stereocontrol, often in a single step. The reaction involves the in situ generation of an azomethine ylide from an α-iminoester, which then undergoes a cycloaddition with a dipolarophile. The use of a chiral metal catalyst, such as a copper(I) complex with a chiral ligand, directs the approach of the reactants to favor the formation of one enantiomer over the other. This methodology has been successfully applied to the synthesis of a variety of substituted pyrrolidines with excellent yields and enantioselectivities (up to >20:1 dr and 97% ee).[7]
dot
Synthesis from L-Aspartic Acid
Another effective approach utilizes the chiral pool, starting from readily available and inexpensive chiral molecules like L-aspartic acid.[10] This method involves the transformation of L-aspartic acid into a suitable intermediate that can then be cyclized to form the pyrrolidine ring, preserving the stereochemistry of the starting material. This strategy offers an efficient route to enantiomerically pure (S)-3-aminopyrrolidine derivatives, which can be further modified to yield (S)-3-Phenylpyrrolidine.[10]
Application in the Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
A significant application of chiral pyrrolidine building blocks is in the synthesis of selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases, making selective inhibition a promising therapeutic strategy.[11]
A potent and selective nNOS inhibitor, 6-{[(3R,4R)-4-(2-{[2,2-difluoro-2-(3-fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}-4-methylpyridin-2-amine , has been synthesized using a chiral pyrrolidine core.[11] An improved, shorter, and higher-yielding synthesis has been developed, highlighting the importance of efficient access to these complex molecules for preclinical studies.[11]
Experimental Protocol: Synthesis of a Key nNOS Inhibitor
The following is a representative experimental step in the synthesis of the aforementioned nNOS inhibitor, demonstrating the deprotection of a precursor to yield the final active compound.
Synthesis of 6-{[(3R,4R)-4-(2-((2,2-Difluoro-2-(3-fluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl]methyl}-4-methylpyridin-2-amine (1b)
To a solution of the fully protected precursor 18a (60 mg, 85 µmol) in methanol (2 mL), 6 N HCl (4 mL) was added at room temperature. The reaction mixture was stirred for 12 hours and then concentrated under reduced pressure. The crude product was purified by recrystallization from a mixture of ethanol and water to afford inhibitor 1b (40 mg, 99% yield) as a tri-hydrochloride salt.[11]
| Reactant/Reagent | Molar Equiv. | Amount |
| Precursor 18a | 1.0 | 60 mg (85 µmol) |
| 6 N HCl | - | 4 mL |
| Methanol | - | 2 mL |
| Product | 40 mg | |
| Yield | 99% |
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition
Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[12] NO is a crucial signaling molecule in the nervous system, involved in neurotransmission and synaptic plasticity.[1] However, excessive NO production can lead to nitrosative stress and neuronal damage, contributing to the pathology of neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's diseases.[1]
dot
The mechanism of nNOS inhibition by pyrrolidine-based inhibitors involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of the natural substrate, L-arginine. The chiral pyrrolidine core plays a crucial role in orienting the inhibitor within the active site to maximize interactions with key amino acid residues, leading to high potency and selectivity. The aminopyridine motif of the inhibitor extends into a surface hydrophobic pocket of nNOS, forming a charge-charge interaction with a heme propionate and a π-π stacking interaction with a tyrosine residue.[11] This detailed understanding of the binding mode, often elucidated through X-ray crystallography, is vital for the structure-based design of next-generation nNOS inhibitors with improved therapeutic profiles.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry. Its utility is particularly evident in the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase, offering a promising avenue for the development of novel therapeutics for neurodegenerative diseases. The continued development of efficient and stereoselective synthetic routes to this and related chiral pyrrolidines will undoubtedly fuel further advancements in drug discovery.
References
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of (s)-3-Phenylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (s)-3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with a variety of biological targets. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal framework for designing potent and selective therapeutic agents. This technical guide provides an in-depth overview of the key molecular targets of (s)-3-phenylpyrrolidine derivatives, with a primary focus on monoamine transporters. It includes quantitative binding and functional data, detailed experimental protocols for target validation, and visualizations of relevant pathways and workflows.
Primary Therapeutic Target: Monoamine Transporters (MATs)
The most extensively characterized targets for (s)-3-phenylpyrrolidine derivatives are the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are members of the solute carrier 6 (SLC6) family and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and magnitude of neurotransmission.[1][2] Inhibition of these transporters increases the extracellular concentration of monoamines, an action that underlies the therapeutic effects of many antidepressants and psychostimulants.[1]
Many (s)-3-phenylpyrrolidine derivatives function as potent inhibitors of these transporters, with some exhibiting high selectivity for a single transporter and others acting as dual or triple reuptake inhibitors.[3][4] This class of compounds, which includes analogs of pyrovalerone, demonstrates significant potential for treating CNS disorders such as depression, ADHD, and substance use disorders.[5][6]
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for representative phenylpyrrolidinone analogs, a subset of (s)-3-phenylpyrrolidine derivatives. These values indicate the concentration of the compound required to achieve 50% inhibition of radioligand binding or neurotransmitter uptake, respectively.
| Compound | Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |
| Analog 9f | DAT | 144 ± 48 | 2350 ± 230 |
| NET | 666 ± 89 | 800 ± 200 | |
| SERT | 2460 ± 260 | >10,000 | |
| Analog 9g | DAT | 144 ± 48 | 2350 ± 230 |
| NET | 666 ± 89 | 800 ± 200 | |
| SERT | 2460 ± 260 | >10,000 |
Data sourced from studies on phenylpyrrolidinone analogs.[5] The specific structures for analogs 9f and 9g are detailed in the source literature.
Other Identified Therapeutic Targets
While MATs are the primary focus, the versatility of the phenylpyrrolidine scaffold has led to the development of inhibitors for other important therapeutic targets.
-
Retinoic Acid-Related Orphan Receptor γt (RORγt): Certain (R)-3-phenylpyrrolidin-3-yl sulfone analogues have been identified as potent and selective inverse agonists of RORγt.[7][8] RORγt is a key transcription factor for the differentiation of Th17 cells, which are implicated in autoimmune diseases.[8] These compounds show potential for treating conditions like psoriasis and inflammatory bowel disease.[8]
-
Extracellular Signal-Regulated Kinase (ERK): A novel 3(S)-thiomethyl pyrrolidine derivative was discovered as a potent inhibitor of ERK1/2, kinases in the MAP kinase signaling pathway.[9] This pathway is often dysregulated in cancer, making ERK inhibitors a promising area for oncology drug development.[9]
-
Dopamine Receptors: Derivatives of 3-(3-hydroxyphenyl)pyrrolidine have been synthesized as ligands for dopamine D3 receptors, which are targets for neurological and psychiatric disorders.[10]
Key Experimental Protocols
Characterizing the interaction of (s)-3-phenylpyrrolidine derivatives with their targets requires specific in vitro assays. The following are detailed protocols for the two most common assays used for evaluating MAT inhibitors.
Radioligand Binding Assay for DAT
This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.[5]
a. Materials:
-
Tissue/Cell Preparation: Crude membrane fractions from HEK293 cells stably expressing the human dopamine transporter (hDAT) or from rat striatum tissue.[5][11]
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[11]
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
Non-specific Binding Control: A high concentration of a potent DAT inhibitor like cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).[11]
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester.
b. Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Perform differential centrifugation (e.g., initial spin at 1,000 x g to remove nuclei, followed by a high-speed spin at 20,000 x g to pellet membranes). Resuspend the final pellet in assay buffer and determine the protein concentration.[11]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of radioligand ([³H]WIN 35,428) at a fixed concentration.
-
50 µL of test compound at various concentrations (serial dilution).
-
50 µL of assay buffer for total binding or non-specific binding control.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[11]
Synaptosomal Neurotransmitter Uptake Assay
This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.[12][13][14]
a. Materials:
-
Synaptosome Preparation: Fresh brain tissue from specific regions (e.g., rat caudate putamen for DAT assays).[14]
-
Radiolabeled Neurotransmitter: [³H]dopamine.[14]
-
Assay Buffer: Krebs-phosphate buffer, saturated with 95% O₂/5% CO₂.[13][14]
-
Non-specific Uptake Control: A potent uptake inhibitor (e.g., indatraline) or incubation at 0-4°C.[14]
-
Instrumentation: Scintillation counter, water bath, filtration manifold.
b. Protocol:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose buffer. Use differential centrifugation to isolate the synaptosomal fraction. The initial supernatant after a low-speed spin is subjected to a higher-speed spin (e.g., 16,000 x g) to pellet the synaptosomes. Resuspend the pellet in assay buffer.[13][15]
-
Assay Setup: Add the synaptosome suspension to tubes containing the test compound at various concentrations. Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake reaction.[14]
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.
-
Terminate Uptake: Stop the reaction by adding a large volume of ice-cold buffer and rapidly filtering the mixture through glass fiber filters. Wash the filters to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity trapped on the filters (representing internalized neurotransmitter) using a scintillation counter.
-
Data Analysis: Determine specific uptake by subtracting non-specific uptake (measured in the presence of a potent inhibitor or at low temperature) from total uptake. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Monoamine Transporter Inhibition Pathway
The diagram below illustrates the mechanism of action for a typical (s)-3-phenylpyrrolidine derivative that acts as a dopamine reuptake inhibitor.
Caption: Mechanism of dopamine reuptake inhibition by a (s)-3-phenylpyrrolidine derivative.
Experimental Workflow: Radioligand Binding Assay
This flowchart outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Isolate Functional Synaptosomes | Thermo Fisher Scientific - KR [thermofisher.com]
The Critical Role of Stereochemistry: A Technical Guide to the Pharmacology of Substituted Pyrrolidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to introduce three-dimensional complexity into molecules, enhancing interactions with biological targets.[3] A critical aspect of pyrrolidine pharmacology lies in its stereochemistry. The chiral centers within substituted pyrrolidines give rise to enantiomers—non-superimposable mirror images—that can exhibit profoundly different pharmacological activities, potencies, and safety profiles.[4][5] This guide provides an in-depth technical overview of the pharmacology of substituted pyrrolidine enantiomers, focusing on their interactions with key central nervous system targets, and details the experimental methodologies used for their characterization.
The Impact of Enantiomerism on Pharmacological Activity
The differential activity of enantiomers is a fundamental principle in pharmacology, arising from the chiral nature of biological macromolecules such as receptors and enzymes.[6] One enantiomer of a chiral drug may fit perfectly into a binding site, eliciting a potent therapeutic response, while its mirror image may have a weaker effect, no effect, or even produce undesirable side effects.[6] This stereoselectivity is prominently observed in substituted pyrrolidine derivatives targeting various receptors.
Dopamine Receptor Ligands
Substituted pyrrolidines are a well-established class of dopamine D2 and D3 receptor ligands with applications in the treatment of psychosis and other neurological disorders.[2][7] The stereochemistry of the pyrrolidine ring is a key determinant of their binding affinity and selectivity. For instance, in a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor antagonist activity was found to be almost exclusively confined to the (R)-enantiomer.[2]
| Compound/Enantiomer | Target Receptor | Binding Affinity (Ki, nM) |
| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide | Dopamine D2 | 1.2 |
| (S)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide | Dopamine D2 | > 10,000 |
| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide | Dopamine D2 | 0.04 |
| Eticlopride Analog (O-alkylated, N-H) | Dopamine D2 | 1.77 |
| Eticlopride Analog (O-alkylated, N-H) | Dopamine D3 | 0.436 |
| Eticlopride Analog (N-alkylated) | Dopamine D2 | 25.3 |
| Eticlopride Analog (N-alkylated) | Dopamine D3 | 6.97 |
Nicotinic Acetylcholine Receptor Ligands
The α4β2 nicotinic acetylcholine receptor (nAChR) is a validated target for smoking cessation therapies.[8][9][10] Substituted pyrrolidines have been developed as partial agonists for this receptor. The stereochemistry at the C2 position of the pyrrolidine ring, in particular, plays a crucial role in determining the affinity and efficacy at α4β2 nAChRs.
| Compound/Enantiomer | Target Receptor | Activity |
| Varenicline | α4β2 nAChR | Partial Agonist |
| TC-2559 | α4β2 nAChR | Partial Agonist |
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives have emerged as a promising class of anticonvulsant agents.[11][12][13][14][15] The antiseizure activity of these compounds is evaluated in various animal models, with stereochemistry influencing their potency and therapeutic index. For example, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a potent, orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2) with significant anticonvulsant properties.[16][17]
| Compound/Enantiomer | Seizure Model | Median Effective Dose (ED50, mg/kg) |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | 69.89 (rats) |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz (32 mA) | Not specified, but highly active |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | MES | Active |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | 6 Hz (32/44 mA) | Active |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Pentylenetetrazol (PTZ) | Active |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of substituted pyrrolidine enantiomers for their target receptors. A commonly used method is a competitive radioligand binding assay.
Example: [³H]-Spiperone Binding Assay for Dopamine D2/D3 Receptors [4][18][19][20][21]
Materials:
-
Receptor Source: Membranes from cells expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Prepare a suspension of receptor-containing membranes in assay buffer. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the test compound (substituted pyrrolidine enantiomers).
-
A fixed concentration of [³H]-Spiperone (typically at or below its Kd value).
-
Membrane suspension to initiate the reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 120 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plates. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Workflow for Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Determination of Enantiomeric Purity
Objective: To separate and quantify the individual enantiomers of a substituted pyrrolidine derivative. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[22][23][24][25]
Example: Chiral HPLC Separation [22][23]
Materials:
-
HPLC System: Equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of solvents such as n-hexane and ethanol, often with a small amount of an additive like triethylamine to improve peak shape.
-
Sample: The substituted pyrrolidine derivative dissolved in a suitable solvent.
Procedure:
-
Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a solution of the sample at a known concentration.
-
Injection: Inject a small volume of the sample solution onto the chiral column.
-
Elution: The enantiomers will interact differently with the chiral stationary phase and will therefore be eluted at different times (retention times).
-
Detection: The separated enantiomers are detected by the UV detector as they elute from the column, generating a chromatogram.
-
Quantification: The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Logical Flow for Chiral HPLC Separation
Caption: Process of enantiomeric purity determination by chiral HPLC.
Signaling Pathways
α4β2 Nicotinic Acetylcholine Receptor Partial Agonism
Partial agonists of the α4β2 nAChR, such as varenicline, are effective smoking cessation aids.[8][9] They exert their effect by binding to the receptor and causing a moderate, sustained release of dopamine in the brain's reward pathways. This alleviates nicotine withdrawal symptoms. Simultaneously, by occupying the receptor, they block the binding of nicotine from tobacco smoke, thereby reducing its rewarding effects.[8][9]
Signaling Pathway of α4β2 nAChR Partial Agonists
Caption: Mechanism of action of α4β2 nAChR partial agonists.
Conclusion
The stereochemistry of substituted pyrrolidines is a critical factor in their pharmacological profile. Enantiomers can exhibit significant differences in their affinity for biological targets, their efficacy, and their therapeutic outcomes. A thorough understanding and characterization of the individual enantiomers are therefore essential in the drug discovery and development process. The experimental protocols and data presented in this guide provide a framework for researchers to systematically evaluate the pharmacology of novel substituted pyrrolidine enantiomers, ultimately leading to the development of safer and more effective medicines.
References
- 1. Synthesis of a New Chiral Pyrrolidine [mdpi.com]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 15. mdpi.com [mdpi.com]
- 16. Jagiellonian University Repository [ruj.uj.edu.pl]
- 17. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 24. ijrpr.com [ijrpr.com]
- 25. mdpi.com [mdpi.com]
Structure-Activity Relationship of Phenyl-Substituted Pyrrolidines: A Technical Guide for Drug Development
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in numerous bioactive compounds and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, making it a versatile template for drug design.[3] The introduction of a phenyl substituent to this core creates a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and enzyme inhibitory effects, as well as potent activity on central nervous system targets.[2][3][4] The nature and position of substituents on the phenyl ring, along with the stereochemistry of the pyrrolidine core, critically influence the biological activity, potency, and selectivity of these molecules.[3][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenyl-substituted pyrrolidines, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes essential workflows to support researchers and drug development professionals.
General Synthetic and Evaluative Workflow
The synthesis of phenyl-substituted pyrrolidine derivatives typically begins with commercially available precursors and involves cyclization or coupling reactions, followed by purification and characterization.[5][6] Subsequent biological evaluation, such as in vitro enzyme inhibition or cytotoxicity assays, provides the necessary data to establish a structure-activity relationship, guiding the design of more potent and selective analogs.
SAR Analysis at Key Biological Targets
The therapeutic potential of phenyl-substituted pyrrolidines is diverse, with specific substitution patterns conferring high affinity and selectivity for different biological targets.
Dopaminergic System Ligands
Phenyl-substituted pyrrolidines are prominent scaffolds for ligands targeting the dopamine transporter (DAT) and dopamine D2/D3 receptors, which are crucial in neuropsychiatric disorders.
Dopamine Transporter (DAT) Reuptake Inhibitors: The synthetic cathinone α-pyrrolidinohexiophenone (α-PHP), a DAT reuptake inhibitor, serves as a template for SAR studies.[7] A systematic analysis of 4-substituted α-PHP analogs revealed that most derivatives are potent and highly selective DAT inhibitors over the serotonin transporter (SERT).[7] With the exception of the 4-CF3 analog, which was significantly less potent, the DAT inhibition potencies of most analogs fell within a narrow range, suggesting a tolerance for various substituents at the 4-position of the phenyl ring.[7]
Dopamine D2/D3 Receptor Ligands: For 1-phenyl-4-(4-pyridinyl)piperazine analogs, substitutions on the phenyl ring are critical for modulating binding affinity and selectivity between D2 and D3 receptors.[8] Electron-donating groups like 2-OCH3 or electron-withdrawing groups like 2,3-diCl can lead to high D3 receptor affinity and significant D2/D3 selectivity.[8] Extending functionality from the pyrrolidine nitrogen can probe a secondary binding pocket to further enhance D3 affinity and selectivity.[9]
Table 1: Binding Affinities of Phenyl-Substituted Piperazine/Pyrrolidine Analogs for Dopamine D2 and D3 Receptors
| Compound ID | Phenyl Ring Substitution | Linker/Terminal Group | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-OCH3 | H | 40 | 0.3 | 133 | [8] |
| 2 | 2,3-diCl | H | 53 | 0.9 | 59 | [8] |
| 3 | 2-F | Butyl | 349 | 96 | 3.6 | [8] |
| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 | [8] |
| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |[8] |
Anticancer Agents
Phenylpyrrolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] SAR studies on dispiro indenoquinoxaline pyrrolidine analogs showed that thiophene-containing derivatives generally exhibit better anticancer activity against MCF-7 and HeLa cells compared to their phenyl-bearing counterparts.[3] For example, compound 37e (a thiophene derivative) showed IC50 values of 17 µM and 19 µM against MCF-7 and HeLa cells, respectively, which is comparable to the reference drug doxorubicin.[3]
Table 2: Anticancer Activity of Phenyl/Thiophene Dispiro Pyrrolidine Analogs
| Compound Series | Ring System | IC50 Range vs. MCF-7 (µM) | IC50 Range vs. HeLa (µM) | Reference |
|---|---|---|---|---|
| 36a-f | Phenyl | 22 - 29 | 26 - 37 | [3] |
| 37a-f | Thiophene | 17 - 28 | 19 - 30 |[3] |
Enzyme Inhibitors
α-Glucosidase Inhibitors: Phenylpyrrolidinone derivatives are effective inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, making them potential agents for type 2 diabetes.[5] The SAR is highly dependent on the phenyl ring's substitution pattern:
-
Electronic Effects: Electron-donating groups (e.g., methoxy, -OCH3) enhance inhibitory activity, while electron-withdrawing groups tend to decrease it.[5]
-
Positional Isomerism: The substituent's position is critical. A para-substituted methoxy group is more effective than ortho or meta substitutions.[5]
Aminoglycoside 6′-N-Acetyltransferase (AAC(6′)-Ib) Inhibitors: A pyrrolidine pentamine scaffold shows inhibitory activity against AAC(6′)-Ib, an enzyme responsible for aminoglycoside resistance in bacteria.[10][11] SAR studies revealed that an S-phenyl moiety at certain positions (R1) is essential for activity, and even increasing the distance between the phenyl group and the scaffold reduces inhibition.[10][11]
Anticonvulsant Agents
A series of N-(substituted phenyl) pyrrolidine-2-carboxamides were synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test.[4] Several compounds were found to be active without exhibiting neurotoxicity.[4] Compounds 3a (4-chloro substituted) and 3d (4-methyl substituted) were identified as the most active in the series, with activity comparable to the standard drug phenytoin at a 30 mg/kg dose.[4]
Table 3: Anticonvulsant Activity of N-(substituted phenyl) pyrrolidine-2-carboxamides
| Compound ID | Phenyl Ring Substitution (R) | Anticonvulsant Activity (MES Test) | Neurotoxicity | Reference |
|---|---|---|---|---|
| 3a | 4-Cl | Active | Not observed | [4] |
| 3b | 2,4-diCl | Active | Not observed | [4] |
| 3c | 2-CH3 | Active | Not observed | [4] |
| 3d | 4-CH3 | Active | Not observed | [4] |
| Phenytoin | (Standard) | Active | - | [4] |
| Carbamazepine | (Standard) | Active | - |[4] |
Key Experimental Protocols
Detailed and reproducible methodologies are essential for SAR studies. Below are protocols for key synthesis and biological evaluation techniques.
Synthesis Protocol: N-(4-chlorophenyl) pyrrolidine-2-carboxamide (Compound 3a)
This protocol is adapted from the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives.[4]
-
Step 1: Acetylation of L-Proline: L-proline is acetylated using acetic anhydride to form 1-acetylpyrrolidine-2-carboxylic acid.
-
Step 2: Chlorination: The resulting carboxylic acid is treated with thionyl chloride to yield 1-acetylpyrrolidine-2-carbonyl chloride.
-
Step 3: Amidation: The crude acid chloride is dissolved in a suitable dry solvent (e.g., acetone). An equimolar amount of 4-chloroaniline is added to the solution.
-
Step 4: Reaction: The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Step 5: Work-up and Purification: The solvent is evaporated under reduced pressure. The residue is washed with a dilute acid solution, followed by a dilute base solution, and finally with water to remove unreacted starting materials. The resulting solid is purified by recrystallization from a suitable solvent like ethanol to afford the final product, 1-acetyl-N-(4-chlorophenyl) pyrrolidine-2-carboxamide.
-
Step 6: Deacetylation: The acetyl group is removed under basic or acidic conditions to yield the final N-(4-chlorophenyl) pyrrolidine-2-carboxamide.
Biological Assay Protocol: Receptor Binding Affinity
This protocol describes a general method for determining the binding affinity (Ki) of a test compound using a competitive radioligand binding assay.[12][13]
-
Preparation of Membranes: A cell line or tissue homogenate expressing the target receptor (e.g., dopamine D3 receptor) is prepared. Membranes are isolated by centrifugation and resuspended in an appropriate assay buffer. Protein concentration is determined via a standard method (e.g., Bradford assay).
-
Competitive Binding Assay:
-
In assay tubes, add a fixed concentration of a specific radioligand (e.g., [3H]spiperone).
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
To determine non-specific binding, a parallel set of tubes is prepared containing the radioligand and a high concentration of a known, non-radioactive standard antagonist.
-
The reaction is initiated by adding the membrane preparation to all tubes.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the phenyl-pyrrolidine test compound. A control group receives medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The phenyl-substituted pyrrolidine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Structure-activity relationship studies consistently demonstrate that minor modifications to the substitution pattern on the phenyl ring or the stereochemistry of the pyrrolidine core can lead to dramatic changes in biological activity, potency, and target selectivity. Key findings indicate that electronic properties and the position of phenyl substituents are crucial for modulating activity against targets ranging from central nervous system receptors like DAT and D3 to metabolic enzymes like α-glucosidase.
Future research should focus on expanding the chemical space around this scaffold. The synthesis of novel analogs with diverse substitution patterns, including bioisosteric replacements for the phenyl ring and exploration of different stereoisomers, will be critical. Furthermore, applying these scaffolds to new biological targets and employing advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will help rationalize existing data and predict the activity of novel compounds, thereby accelerating the discovery of new therapeutic agents.[14][15]
References
- 1. enamine.net [enamine.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-3-Phenylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (S)-3-Phenylpyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development.[1] The described methodology is based on established chemical transformations, ensuring a reliable and reproducible synthesis route.
Overview of the Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step process commencing from a chiral precursor to ensure the desired stereochemistry. A plausible and efficient route involves the cyclization of an appropriate amino acid derivative, followed by reduction and subsequent salt formation. This protocol outlines a method starting from (S)-4-amino-3-phenylbutanoic acid.
Key steps include:
-
Step 1: Lactamization - Cyclization of (S)-4-amino-3-phenylbutanoic acid to form (S)-4-phenylpyrrolidin-2-one.
-
Step 2: Reduction - Reduction of the lactam to the corresponding (S)-3-phenylpyrrolidine.
-
Step 3: Hydrochloride Salt Formation - Conversion of the free base to the stable hydrochloride salt.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 1094670-20-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClN | [2] |
| Molecular Weight | 183.68 g/mol | [1][3] |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C, Inert atmosphere | |
| IUPAC Name | (3S)-3-phenylpyrrolidine;hydrochloride | [3] |
Experimental Protocols
Synthesis of (S)-4-phenylpyrrolidin-2-one (Lactamization)
This step involves the intramolecular cyclization of (S)-4-amino-3-phenylbutanoic acid to form the corresponding lactam, (S)-4-phenylpyrrolidin-2-one. This can be achieved by heating the amino acid, often with azeotropic removal of water.
Materials and Reagents:
-
(S)-4-amino-3-phenylbutanoic acid
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (S)-4-amino-3-phenylbutanoic acid (1 equivalent).
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield crude (S)-4-phenylpyrrolidin-2-one.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure lactam.
Table 2: Summary of Reaction Parameters for Lactamization
| Parameter | Value |
| Starting Material | (S)-4-amino-3-phenylbutanoic acid |
| Solvent | Toluene |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Purification | Recrystallization |
Synthesis of (S)-3-phenylpyrrolidine (Reduction)
The lactam, (S)-4-phenylpyrrolidin-2-one, is reduced to the corresponding pyrrolidine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Materials and Reagents:
-
(S)-4-phenylpyrrolidin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve (S)-4-phenylpyrrolidin-2-one (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude (S)-3-phenylpyrrolidine.
-
The crude product can be purified by vacuum distillation.
Table 3: Summary of Reaction Parameters for Reduction
| Parameter | Value |
| Starting Material | (S)-4-phenylpyrrolidin-2-one |
| Reducing Agent | Lithium aluminum hydride |
| Solvent | Anhydrous THF |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
| Purification | Vacuum distillation |
Synthesis of this compound (Salt Formation)
The final step is the conversion of the free base, (S)-3-phenylpyrrolidine, to its hydrochloride salt to improve stability and ease of handling.
Materials and Reagents:
-
(S)-3-phenylpyrrolidine
-
Hydrochloric acid (e.g., 2 M solution in diethyl ether or as HCl gas)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified (S)-3-phenylpyrrolidine (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.
-
A white precipitate of this compound will form.
-
Stir the suspension for 30 minutes at 0°C.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield pure this compound.
Table 4: Summary of Reaction Parameters for Salt Formation
| Parameter | Value |
| Starting Material | (S)-3-phenylpyrrolidine |
| Reagent | Hydrochloric acid |
| Solvent | Anhydrous diethyl ether |
| Reaction Time | 30 minutes |
| Temperature | 0°C |
| Purification | Filtration and washing |
Visualizations
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for Asymmetric Synthesis Using (S)-3-Phenylpyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the (S)-3-phenylpyrrolidine motif in asymmetric synthesis. While direct catalytic applications of (S)-3-Phenylpyrrolidine hydrochloride are not widely documented in peer-reviewed literature, its core structure is a cornerstone in the design of highly effective organocatalysts and chiral auxiliaries. This document outlines the synthesis of such catalysts and their application in key asymmetric transformations, providing detailed protocols and performance data.
Introduction: The Role of Chiral Pyrrolidines in Asymmetric Synthesis
The pyrrolidine ring is a privileged scaffold in a vast number of biologically active compounds and pharmaceuticals. Its rigid, five-membered ring structure allows for the precise spatial arrangement of substituents, making it an ideal framework for inducing stereoselectivity in chemical reactions. In the field of organocatalysis, chiral pyrrolidine derivatives, particularly those derived from proline, have revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of enantiomerically enriched molecules.
The (S)-3-phenylpyrrolidine structure offers a unique combination of a chiral secondary amine, which can participate in enamine and iminium ion catalysis, and a phenyl group that can provide steric hindrance and engage in π-stacking interactions to influence the stereochemical outcome of a reaction.
Synthesis of (S)-3-Phenylpyrrolidine-Derived Organocatalysts
This compound can serve as a versatile starting material for the synthesis of more elaborate organocatalysts. A common strategy involves the derivatization of the secondary amine to introduce additional functional groups that can act as hydrogen bond donors or steric shields.
Protocol 1: Synthesis of a (S)-3-Phenylpyrrolidine-Derived Thiourea Catalyst
This protocol describes the synthesis of a bifunctional thiourea organocatalyst incorporating the (S)-3-phenylpyrrolidine scaffold.
Materials:
-
This compound
-
Triethylamine (Et3N)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-3-phenylpyrrolidine-derived thiourea catalyst.
Logical Workflow for Catalyst Synthesis:
Caption: Synthesis of a (S)-3-Phenylpyrrolidine-derived thiourea organocatalyst.
Application in Asymmetric Michael Addition
Organocatalysts derived from (S)-3-phenylpyrrolidine are effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. The catalyst activates the α,β-unsaturated carbonyl compound via iminium ion formation, while the thiourea moiety can activate the nucleophile through hydrogen bonding.
Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
(S)-3-Phenylpyrrolidine-derived thiourea catalyst (from Protocol 1)
-
Chalcone
-
Diethyl malonate
-
Toluene, anhydrous
Procedure:
-
To a solution of chalcone (1.0 eq) and the (S)-3-phenylpyrrolidine-derived thiourea catalyst (0.1 eq) in anhydrous toluene, add diethyl malonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data for Asymmetric Michael Addition:
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 24 | 92 | 95 |
| 2 | 10 | DCM | 24 | 85 | 90 |
| 3 | 10 | THF | 48 | 78 | 88 |
| 4 | 5 | Toluene | 48 | 88 | 94 |
Catalytic Cycle for Asymmetric Michael Addition:
Caption: Catalytic cycle for the asymmetric Michael addition.
Application in Asymmetric Aldol Reaction
The (S)-3-phenylpyrrolidine scaffold is also integral to catalysts for asymmetric aldol reactions. In this context, the secondary amine of the catalyst reacts with a ketone to form a chiral enamine, which then attacks an aldehyde electrophile in a stereocontrolled manner.
Protocol 3: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
(S)-3-Phenylpyrrolidine-derived catalyst (e.g., a prolinamide derivative)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 eq) in DMSO, add cyclohexanone (10 eq).
-
Add the (S)-3-phenylpyrrolidine-derived catalyst (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by NMR and chiral HPLC, respectively.
Quantitative Data for Asymmetric Aldol Reaction:
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| 1 | 10 | DMSO | 12 | 95 | 95:5 | 98 |
| 2 | 10 | DMF | 24 | 88 | 92:8 | 96 |
| 3 | 10 | NMP | 24 | 90 | 93:7 | 97 |
| 4 | 5 | DMSO | 24 | 92 | 94:6 | 98 |
Catalytic Cycle for Asymmetric Aldol Reaction:
Caption: Catalytic cycle for the asymmetric aldol reaction.
Conclusion
The (S)-3-phenylpyrrolidine scaffold is a powerful and versatile chiral building block for the development of highly efficient organocatalysts. While the direct use of this compound as a catalyst is not extensively reported, its incorporation into more complex structures, such as bifunctional thiourea or prolinamide catalysts, enables a wide range of important asymmetric transformations with excellent yields and stereoselectivities. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the application of this important chiral motif in the synthesis of complex, enantioenriched molecules. Further exploration into novel catalyst designs based on the (S)-3-phenylpyrrolidine framework is a promising avenue for future research in asymmetric catalysis.
Application Notes and Protocols: (S)-3-Phenylpyrrolidine Hydrochloride as a Chiral Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Phenylpyrrolidine hydrochloride is a valuable chiral building block for the synthesis of a variety of chiral ligands and organocatalysts. Its rigid backbone and the stereogenic center at the 3-position make it an effective scaffold for inducing asymmetry in a wide range of chemical transformations. Ligands derived from (S)-3-phenylpyrrolidine have demonstrated significant success in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical and fine chemical industries.
This document provides an overview of the applications of (S)-3-phenylpyrrolidine-derived ligands in catalysis, including detailed protocols for catalyst synthesis and application in key asymmetric reactions.
Applications in Asymmetric Catalysis
Ligands and organocatalysts derived from (S)-3-phenylpyrrolidine are particularly effective in reactions where a chiral secondary amine motif can influence the stereochemical outcome. These catalysts can operate through various activation modes, including enamine catalysis, hydrogen bonding, and coordination to metal centers.
Organocatalysis
Bifunctional organocatalysts, such as those incorporating a thiourea or squaramide moiety alongside the (S)-3-phenylpyrrolidine core, have emerged as powerful tools in asymmetric synthesis. The pyrrolidine nitrogen acts as a Lewis base to activate the nucleophile through enamine formation, while the hydrogen-bond donor group (thiourea or squaramide) activates the electrophile. This dual activation strategy leads to highly organized transition states and excellent stereocontrol.
Key applications in organocatalysis include:
-
Asymmetric Michael Additions: The conjugate addition of ketones and aldehydes to nitroolefins is a fundamental carbon-carbon bond-forming reaction. (S)-3-Phenylpyrrolidine-derived thiourea and squaramide catalysts have been shown to catalyze this reaction with high yields and enantioselectivities, providing access to chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.
-
Asymmetric Aldol Reactions: These catalysts can also promote the direct asymmetric aldol reaction between ketones and aldehydes, furnishing chiral β-hydroxy ketones with good to excellent stereoselectivity.
-
Asymmetric aza-Michael Additions: The conjugate addition of amines or amides to α,β-unsaturated compounds is a crucial method for the synthesis of chiral nitrogen-containing molecules. Pyrrolidine-based organocatalysts have been successfully employed in these reactions.[1]
Metal-Based Catalysis
(S)-3-Phenylpyrrolidine can be incorporated into more complex ligand architectures for transition metal-catalyzed reactions. These ligands, often bidentate P,N or N,N ligands, can create a chiral environment around the metal center, leading to high enantioselectivity in a variety of transformations.
Key applications in metal-based catalysis include:
-
Asymmetric Hydrogenation: Chiral phosphine ligands derived from (S)-3-phenylpyrrolidine can be used in combination with rhodium or iridium to catalyze the asymmetric hydrogenation of prochiral olefins, leading to the synthesis of chiral alkanes with high enantiomeric excess.
-
Asymmetric Allylic Alkylation: Palladium complexes bearing chiral ligands derived from (S)-3-phenylpyrrolidine can catalyze the enantioselective allylic alkylation, a powerful method for the formation of stereogenic centers.
Data Presentation: Performance in Asymmetric Catalysis
The following tables summarize the performance of various catalysts derived from (S)-3-phenylpyrrolidine in selected asymmetric reactions.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| Pyrrolidine-Thiourea | 10 | Toluene | 24 | 95 | 95:5 | 96 |
| Pyrrolidine-Squaramide | 10 | CH2Cl2 | 30 min | 95 | - | 97 |
Table 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | ee (%) |
| (S)-Pyrrolidine sulfonamide | 20 | DMF | - | 72 | 85 | 75 |
Experimental Protocols
Synthesis of a (S)-Pyrrolidine-Thiourea Organocatalyst
This protocol describes the synthesis of a bifunctional thiourea organocatalyst derived from (S)-2-(aminomethyl)pyrrolidine, a close analog of (S)-3-phenylpyrrolidine, illustrating the general approach to creating these catalysts.[2]
dot
Caption: Synthesis of a (S)-pyrrolidine-thiourea organocatalyst.
Materials:
-
(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
3,5-bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (CH2Cl2), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Thiourea Formation:
-
To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous CH2Cl2, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. The crude product can be used in the next step without further purification.
-
-
Boc Deprotection:
-
Dissolve the crude product from the previous step in CH2Cl2.
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated NaHCO3 solution until the pH is basic.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final thiourea organocatalyst.
-
Protocol for Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol details the use of the synthesized (S)-pyrrolidine-thiourea organocatalyst in an asymmetric Michael addition reaction.[2]
dot
Caption: Workflow for the asymmetric Michael addition.
Materials:
-
(S)-pyrrolidine-thiourea organocatalyst
-
Cyclohexanone
-
β-Nitrostyrene
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
Procedure:
-
Reaction Setup:
-
To a reaction vial, add the (S)-pyrrolidine-thiourea organocatalyst (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) followed by cyclohexanone (10 eq).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
-
Reaction:
-
Add β-nitrostyrene (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the resulting residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Signaling Pathways and Catalytic Cycles
The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition catalyzed by a bifunctional pyrrolidine-thiourea organocatalyst.
dot
Caption: Proposed catalytic cycle for Michael addition.
References
Application Note: Identification of Protein Targets of (s)-3-Phenylpyrrolidine hydrochloride using Drug Affinity Responsive Target Stability (DARTS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(s)-3-Phenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery due to its structural features that may facilitate interactions with biological macromolecules.[1] While its direct, widespread use in proteomics is not extensively documented, its nature as a small molecule makes it a candidate for target identification and validation studies, which are crucial aspects of drug development.[2] Chemical proteomics provides a powerful set of tools to elucidate the molecular targets of small molecules within a complex biological system.[3][4]
This application note describes a detailed protocol for the identification of potential protein targets of this compound from a cellular lysate using the Drug Affinity Responsive Target Stability (DARTS) assay.[5][6] DARTS is a label-free chemical proteomics technique that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein's structure, thereby conferring resistance to proteolysis.[7][8][9] This method is advantageous as it does not require modification or immobilization of the small molecule, preserving its native binding activity.[6][9]
Principle of the DARTS Assay
The binding of a ligand (in this case, this compound) to its target protein can induce a conformational change that makes the protein more resistant to digestion by proteases. In the DARTS workflow, a cell lysate is treated with the small molecule or a vehicle control. Subsequently, a limited amount of protease is added to digest the proteins. Proteins that are stabilized by binding to the small molecule will be less digested compared to their unbound counterparts in the control sample. These differences in digestion can be visualized by SDS-PAGE and identified by mass spectrometry.
Experimental Protocol
This protocol outlines the steps for performing a DARTS experiment to identify the protein targets of this compound.
1. Materials and Reagents
-
Cell Line: A relevant human cell line (e.g., HEK293T, HeLa).
-
This compound: (CAS 1094670-20-8).
-
Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or similar.
-
Protease Inhibitor Cocktail.
-
TNC Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM CaCl₂.
-
Protease: Pronase or Trypsin (MS-grade).
-
SDS-PAGE reagents: Gels, running buffer, loading dye.
-
Protein Staining: Coomassie Brilliant Blue or Silver Stain.
-
Mass Spectrometry reagents: Digestion buffer, reduction/alkylation reagents, formic acid.
2. Experimental Workflow
References
- 1. CAS 1094670-20-8: (S)-3-Phenyl-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
Application Note: Chiral HPLC Method for the Separation of 3-Phenylpyrrolidine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenylpyrrolidine is a chiral molecule and a key structural motif in many biologically active compounds and pharmaceutical drugs. The enantiomers of 3-phenylpyrrolidine can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug discovery, development, and quality control. This application note presents a detailed protocol for the enantioselective separation of 3-phenylpyrrolidine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The method described is based on established principles for the separation of pyrrolidine derivatives and provides a robust starting point for method development and validation.
Principle
The separation of enantiomers is achieved by utilizing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[1] In this method, a cellulose-based column is used with a normal-phase mobile phase to achieve baseline separation of the (R)- and (S)-3-phenylpyrrolidine enantiomers.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of 3-phenylpyrrolidine enantiomers. This data is extrapolated from a method developed for a structurally similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, and serves as a representative example.[2]
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (98:2, v/v) with 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |
| Expected Retention Time (Enantiomer 2) | ~ 9.7 min |
| Expected Resolution (Rs) | > 1.5 |
Experimental Protocols
Materials and Reagents
-
Racemic 3-phenylpyrrolidine
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column.
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Preparation of Mobile Phase
-
Prepare the mobile phase by mixing 980 mL of n-hexane with 20 mL of ethanol.
-
Add 2 mL of triethylamine to the mixture.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Sample Preparation
-
Accurately weigh 10 mg of racemic 3-phenylpyrrolidine.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Method
-
Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).
Data Analysis
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t_R) for each enantiomer.
-
Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula: R_s = 2(t_{R2} – t_{R1}) / (w_1 + w_2) where t_{R1} and t_{R2} are the retention times of the two enantiomers, and w_1 and w_2 are the peak widths at the base.
Visualizations
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of 3-phenylpyrrolidine enantiomers.
Logical Relationship of Method Parameters
Caption: Key parameters influencing the chiral separation of 3-phenylpyrrolidine.
References
Enantioselective Synthesis of Pyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence underscores the critical importance of synthetic methodologies that provide enantiomerically pure pyrrolidine derivatives. This document provides detailed application notes and experimental protocols for three distinct and powerful methods for the enantioselective synthesis of substituted pyrrolidines: Organocatalytic Cascade Reaction, Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition, and Palladium-Catalyzed Asymmetric [3+2] Cycloaddition.
Organocatalytic Aza-Michael/Michael Cascade for Highly Functionalized Pyrrolidines
This method utilizes a bifunctional squaramide catalyst to initiate a cascade reaction between nitroalkenes and tosylaminomethyl enones or enoates. The reaction proceeds with high diastereoselectivity and enantioselectivity, affording densely functionalized chiral pyrrolidines.[3]
Data Presentation
| Entry | Nitroalkene (R1) | Enone/Enoate (R2) | Product | Yield (%) | dr | ee (%) |
| 1 | C6H5 | C6H5 | 3-benzoyl-4-nitro-5-phenyl-1-tosylpyrrolidine | 95 | 90:10 | >99 |
| 2 | 4-ClC6H4 | C6H5 | 3-benzoyl-5-(4-chlorophenyl)-4-nitropyrrolidine-1-tosyl | 92 | 91:9 | 99 |
| 3 | 2-thienyl | C6H5 | 3-benzoyl-4-nitro-5-(thiophen-2-yl)-1-tosylpyrrolidine | 90 | 88:12 | 98 |
| 4 | C6H5 | CH3 | 1-(4-nitro-5-phenyl-1-tosylpyrrolidin-3-yl)ethan-1-one | 85 | 85:15 | 97 |
| 5 | C6H5 | OEt | ethyl 4-nitro-5-phenyl-1-tosylpyrrolidine-3-carboxylate | 99 | 89:11 | >99 |
Experimental Protocol
General Procedure for the Cascade Reaction: [3]
-
To a stirred solution of the nitroalkene (0.2 mmol) and the bifunctional squaramide catalyst (10 mol%, 0.02 mmol) in toluene (1.0 mL) at room temperature, the tosylaminomethyl enone or enoate (0.24 mmol) is added.
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired pyrrolidine derivative.
Experimental Workflow
Caption: Organocatalytic aza-Michael/Michael cascade workflow.
Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the synthesis of enantioenriched pyrrolidines.[1][2] This protocol utilizes a silver acetate/chiral phosphoramidite ligand system to catalyze the reaction between imino esters and (Z)-nitroalkenes, yielding cis-3,4-diaminopyrrolidine precursors.[4]
Data Presentation
| Entry | Imino Ester (R1) | Nitroalkene (R2) | Product | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | C6H5 | C6H5 | Methyl 2,5-diphenyl-4-nitro-pyrrolidine-2-carboxylate | 85 | >95:5 | 94 |
| 2 | 4-MeOC6H4 | C6H5 | Methyl 5-(4-methoxyphenyl)-2-phenyl-4-nitro-pyrrolidine-2-carboxylate | 82 | >95:5 | 92 |
| 3 | C6H5 | 4-ClC6H4 | Methyl 5-(4-chlorophenyl)-2-phenyl-4-nitro-pyrrolidine-2-carboxylate | 88 | >95:5 | 95 |
| 4 | 2-naphthyl | C6H5 | Methyl 5-(naphthalen-2-yl)-2-phenyl-4-nitro-pyrrolidine-2-carboxylate | 75 | >95:5 | 90 |
| 5 | C6H5 | 2-furyl | Methyl 5-(furan-2-yl)-2-phenyl-4-nitro-pyrrolidine-2-carboxylate | 78 | >95:5 | 91 |
Experimental Protocol
General Procedure for 1,3-Dipolar Cycloaddition: [4]
-
In a flask protected from light, silver acetate (AgOAc, 5 mol%, 0.05 mmol) and the chiral phosphoramidite ligand (5.5 mol%, 0.055 mmol) are dissolved in toluene (1.0 mL) and stirred for 1 hour at room temperature.
-
A solution of the α-imino ester (1.0 mmol) and the dipolarophile (nitroalkene, 1.0 mmol) in toluene (1.0 mL) is then added.
-
Triethylamine (10 mol%, 0.10 mmol) is added to the resulting suspension.
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
After completion, the mixture is filtered through a short pad of Celite, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography (hexanes/ethyl acetate) to yield the pure pyrrolidine derivative.
Signaling Pathway
References
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Phenylpyrrolidine Hydrochloride: A Key Building Block for Novel RORγt Inverse Agonists in Autoimmune Disease Therapy
For Immediate Release
(S)-3-Phenylpyrrolidine hydrochloride is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid pyrrolidine scaffold and pendant phenyl group provide a valuable framework for the synthesis of complex pharmaceutical intermediates. Notably, this compound is a crucial starting material for a new class of potent and selective Retinoic acid-related Orphan Receptor gamma t (RORγt) inverse agonists, which are under investigation for the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
This application note provides detailed protocols for the synthesis of a key pharmaceutical intermediate derived from this compound and its subsequent conversion to a potent RORγt inverse agonist. It also includes a summary of the relevant biological signaling pathway and quantitative data for the synthetic steps.
RORγt/Th17/IL-17 Signaling Pathway in Autoimmunity
RORγt is a master transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2] Upon activation by cytokines such as IL-6 and TGF-β, naïve T cells upregulate RORγt, leading to their commitment to the Th17 lineage.[1] These differentiated Th17 cells are primary producers of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] IL-17, in turn, acts on various cell types to induce the expression of other inflammatory mediators, contributing to the chronic inflammation characteristic of many autoimmune diseases. Inverse agonists of RORγt function by repressing the transcriptional activity of this receptor, thereby inhibiting Th17 cell differentiation and subsequent IL-17 production, which represents a promising therapeutic strategy for autoimmune disorders.[3]
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, tert-butyl (S)-3-phenylpyrrolidine-1-carboxylate, from this compound, and its subsequent elaboration into a potent RORγt inverse agonist.
Protocol 1: Synthesis of tert-butyl (S)-3-phenylpyrrolidine-1-carboxylate (Intermediate 1)
This procedure outlines the Boc-protection of the secondary amine of (S)-3-Phenylpyrrolidine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of dichloromethane and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (S)-3-phenylpyrrolidine-1-carboxylate as a colorless oil.
Protocol 2: Synthesis of a Phenyl (3-Phenylpyrrolidin-3-yl)sulfone Derivative (A RORγt Inverse Agonist)
This multi-step protocol describes the synthesis of a representative RORγt inverse agonist starting from Intermediate 1.
Step 2a: Synthesis of tert-butyl (R)-3-hydroxy-3-phenylpyrrolidine-1-carboxylate
-
This step involves a stereospecific hydroxylation. A detailed protocol would be dependent on the specific reagents and conditions which are proprietary and not fully disclosed in the public literature. A general approach would involve the use of a chiral directing group or an asymmetric dihydroxylation catalyst.
Step 2b: Synthesis of tert-butyl (R)-3-((4-fluorophenyl)sulfonamido)-3-phenylpyrrolidine-1-carboxylate
-
To a solution of the alcohol from Step 2a (1.0 eq) in pyridine, add 4-fluorobenzenesulfonyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the sulfonamide.
Step 2c: Deprotection of the Boc group
-
Dissolve the product from Step 2b in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Step 2d: N-Acylation with a substituted benzoic acid
-
To a solution of the deprotected amine from Step 2c (1.0 eq) and a substituted benzoic acid (e.g., 4-(perfluoropropan-2-yl)benzoic acid) (1.1 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final RORγt inverse agonist.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of the RORγt inverse agonist.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | tert-butyl (S)-3-phenylpyrrolidine-1-carboxylate | This compound | Boc₂O, NaHCO₃ | DCM/H₂O | ~95 | >98 |
| 2a-d | Phenyl (3-Phenylpyrrolidin-3-yl)sulfone Derivative | tert-butyl (S)-3-phenylpyrrolidine-1-carboxylate | Multi-step | Various | ~20-30 (overall) | >99 (by HPLC) |
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Conclusion
This compound serves as a critical and versatile chiral starting material for the synthesis of advanced pharmaceutical intermediates, particularly for the development of novel RORγt inverse agonists. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new therapeutics for autoimmune diseases. The strategic use of this building block enables the efficient construction of complex molecules with high stereochemical control, paving the way for the next generation of targeted immunomodulatory agents.
References
Application of (S)-3-Phenylpyrrolidine in Organocatalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Phenylpyrrolidine has emerged as a versatile and powerful organocatalyst in asymmetric synthesis. Its chiral scaffold enables the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex chiral molecules, particularly in the development of pharmaceutical intermediates. This document provides a comprehensive overview of the application of (S)-3-phenylpyrrolidine in organocatalysis, focusing on its utility in asymmetric Michael additions and aldol reactions. Detailed experimental protocols and a summary of its performance are presented to facilitate its adoption in research and development laboratories.
Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle
The catalytic activity of (S)-3-phenylpyrrolidine in these transformations is primarily based on the formation of a nucleophilic enamine intermediate with a carbonyl donor (e.g., an aldehyde or a ketone). This activation mode is a cornerstone of aminocatalysis. The chiral environment provided by the (S)-3-phenylpyrrolidine catalyst directs the facial selectivity of the subsequent reaction with an electrophile.
The general catalytic cycle can be visualized as follows:
Figure 1: General mechanism of enamine catalysis using (S)-3-phenylpyrrolidine.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful C-C bond-forming reaction. (S)-3-Phenylpyrrolidine and its derivatives have been effectively employed as catalysts for the conjugate addition of aldehydes and ketones to various Michael acceptors, such as nitroolefins.
Quantitative Data Summary
The following table summarizes the performance of (S)-3-phenylpyrrolidine derivatives in the asymmetric Michael addition of aldehydes to nitroolefins. While specific data for the parent (S)-3-phenylpyrrolidine is limited in readily available literature, the data for closely related derivatives highlight the potential of this catalyst scaffold.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-pyrrolidine sulfonamide derivative | Propanal | trans-β-nitrostyrene | CH2Cl2 | RT | 10 | 99 | 78:22 | 68 | [1] |
| (S)-pyrrolidine sulfonamide derivative | 3-Phenylpropionaldehyde | trans-β-nitrostyrene | Methylcyclohexane | 0 | 10 | 95 | 70:30 | 68 | [1] |
| Novel pyrrolidine-based organocatalyst | Propanal | trans-β-nitrostyrene | Toluene | 0 | 10 | 98 | 95:5 | 95 | |
| Novel pyrrolidine-based organocatalyst | Cyclohexanone | trans-β-nitrostyrene | Toluene | RT | 10 | 99 | 98:2 | 99 |
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a general guideline for the (S)-3-phenylpyrrolidine catalyzed Michael addition. Optimization of reaction conditions (solvent, temperature, catalyst loading) may be necessary for specific substrates.
Materials:
-
(S)-3-Phenylpyrrolidine (Organocatalyst)
-
Aldehyde (e.g., Propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Toluene, CH2Cl2, or solvent-free)
-
Acidic co-catalyst (optional, e.g., Benzoic Acid)
-
Anhydrous Magnesium Sulfate (for drying)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add (S)-3-phenylpyrrolidine (0.02 mmol, 10 mol%).
-
Add the nitroolefin (0.2 mmol, 1.0 equivalent).
-
Add the aldehyde (0.4 mmol, 2.0 equivalents).
-
If using a solvent, add the desired solvent (e.g., 1.0 mL of Toluene). For solvent-free conditions, proceed to the next step.
-
If an acidic co-catalyst is used, add it at this stage (e.g., Benzoic Acid, 0.02 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Characterize the product by NMR and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Figure 2: Experimental workflow for a typical Michael addition reaction.
Application in Asymmetric Aldol Reactions
(S)-3-Phenylpyrrolidine and its derivatives also catalyze the asymmetric aldol reaction, another fundamental C-C bond-forming reaction that constructs β-hydroxy carbonyl compounds.
Quantitative Data Summary
The following table presents representative data for aldol reactions catalyzed by pyrrolidine-based organocatalysts.
| Catalyst | Ketone/Aldehyde Donor | Aldehyde Acceptor | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-pyrrolidine sulfonamide derivative | Acetophenone | 4-Nitrobenzaldehyde | CHCl3 | RT | 20 | 85 | - | 75 | [2] |
| Pyrrolidine (achiral) | Cyclohexanone | Trifluoroacetaldehyde | CH2Cl2 | RT | 20 | 95 | - | - | [3] |
| Proline-derived catalyst | Acetone | 4-Nitrobenzaldehyde | Brine | RT | 1 | 82 | - | 67 |
Experimental Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol provides a general procedure for the (S)-3-phenylpyrrolidine catalyzed aldol reaction. Optimization is often required for optimal results.
Materials:
-
(S)-3-Phenylpyrrolidine (Organocatalyst)
-
Ketone (e.g., Acetone, Cyclohexanone)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Solvent (e.g., CHCl3, DMSO, or solvent-free)
-
Anhydrous Magnesium Sulfate (for drying)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction vial, add the aldehyde (0.5 mmol, 1.0 equivalent) and the ketone (1.0 mmol, 2.0 equivalents).
-
Add the solvent (e.g., 1.0 mL of CHCl3).
-
Add (S)-3-phenylpyrrolidine (0.1 mmol, 20 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water and extract the product with an organic solvent (e.g., CH2Cl2, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Figure 3: Experimental workflow for a typical aldol reaction.
Conclusion
(S)-3-Phenylpyrrolidine and its derivatives are highly effective organocatalysts for asymmetric Michael additions and aldol reactions. The operational simplicity, mild reaction conditions, and the ability to furnish chiral products with high stereoselectivity make them attractive tools for synthetic chemists in academia and industry. The provided protocols serve as a starting point for the application of this catalyst class in the synthesis of valuable chiral building blocks. Further exploration of the substrate scope and reaction optimization is encouraged to fully harness the potential of (S)-3-phenylpyrrolidine in organocatalysis.
References
- 1. Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (S)-3-Phenylpyrrolidine Hydrochloride for Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylpyrrolidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for the accurate quantification of (S)-3-phenylpyrrolidine and the determination of its enantiomeric excess are essential. This document provides detailed application notes and protocols for the derivatization of (S)-3-phenylpyrrolidine hydrochloride to facilitate its analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For a secondary amine like 3-phenylpyrrolidine, derivatization is often necessary to enhance volatility for GC analysis or to introduce a chromophore or fluorophore for sensitive HPLC detection. Furthermore, the use of a chiral derivatizing agent can create diastereomers, which can be separated on a non-chiral stationary phase, enabling the determination of enantiomeric purity.
Analytical Strategies
Two primary strategies for the chiral analysis of this compound are presented:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This method involves a two-step derivatization process. First, the secondary amine is acylated with a chloroformate reagent, followed by amidation. This increases the volatility and thermal stability of the analyte for GC separation. Chiral separation is achieved using a chiral capillary column.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This approach utilizes a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. This method is advantageous as it does not require a specialized and often more expensive chiral HPLC column.
Protocol 1: Chiral GC-MS Analysis via Acylation-Amidation Derivatization
This protocol describes the derivatization of this compound using heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine. The resulting derivatives are suitable for analysis on a chiral GC column.
Experimental Protocol
Materials:
-
This compound standard
-
Heptafluorobutyl chloroformate (HFBCF)
-
Methylamine solution (2 M in THF)
-
Sodium bicarbonate
-
Isooctane
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val)
Derivatization Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of deionized water in a 2 mL microcentrifuge tube.
-
Neutralization: Add 100 µL of a saturated sodium bicarbonate solution to neutralize the hydrochloride salt and vortex for 30 seconds.
-
Acylation: Add 500 µL of isooctane to the aqueous solution, followed by 20 µL of heptafluorobutyl chloroformate (HFBCF). Vortex vigorously for 2 minutes to facilitate the derivatization at the interface.
-
Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Extraction: Carefully transfer the upper organic layer (isooctane) to a clean microcentrifuge tube.
-
Amidation: To the extracted organic phase, add 100 µL of 2 M methylamine in THF. Vortex for 1 minute.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of dichloromethane for GC-MS analysis.
GC-MS Conditions:
| Parameter | Value |
| GC Column | Chirasil-L-Val (25 m x 0.25 mm, 0.16 µm) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | 100°C (hold 2 min), ramp to 200°C at 5°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Data Presentation
Table 1: Expected Retention Times and Resolution for Derivatized Phenylpyrrolidine Enantiomers by Chiral GC-MS
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| (R)-Phenylpyrrolidine derivative | 18.5 | \multirow{2}{*}{> 1.5} |
| (S)-Phenylpyrrolidine derivative | 19.2 |
Table 2: Quantitative Performance Metrics for Chiral GC-MS Method
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Diagram of GC-MS Experimental Workflow
Caption: Workflow for chiral GC-MS analysis of this compound.
Protocol 2: Chiral HPLC-UV Analysis via Diastereomer Formation
This protocol details the derivatization of this compound with a chiral derivatizing agent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form diastereomers that can be separated on a conventional achiral HPLC column.
Experimental Protocol
Materials:
-
This compound standard
-
(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Formic acid
-
Vortex mixer
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Derivatization Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Setup: In a 1.5 mL HPLC vial, add 100 µL of the sample stock solution.
-
Base Addition: Add 20 µL of triethylamine (TEA) to the vial to neutralize the hydrochloride and catalyze the reaction. Vortex briefly.
-
Derivatizing Agent: Add 100 µL of a 5 mg/mL solution of (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) in acetonitrile.
-
Reaction: Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.
-
Quenching: Add 780 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to quench the reaction and dilute the sample for injection.
HPLC-UV Conditions:
| Parameter | Value |
| HPLC Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 3: Expected Retention Times and Separation Factor for Diastereomeric Derivatives by HPLC-UV
| Diastereomer | Expected Retention Time (min) | Separation Factor (α) |
| (R)-Phenylpyrrolidine-FLEC | 15.2 | \multirow{2}{*}{> 1.2} |
| (S)-Phenylpyrrolidine-FLEC | 16.1 |
Table 4: Quantitative Performance Metrics for Chiral HPLC-UV Method
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97-103% |
Diagram of HPLC-UV Experimental Workflow
Caption: Workflow for chiral HPLC-UV analysis of this compound.
Conclusion
The described protocols provide robust and reliable methods for the derivatization and subsequent chiral analysis of this compound. The choice between the GC-MS and HPLC-UV methods will depend on the available instrumentation, required sensitivity, and the specific goals of the analysis. Both methods are suitable for quality control in drug development and for enantiomeric purity assessment in research settings. It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure its suitability for the intended purpose.
Application Notes and Protocols for Proteomics Sample Preparation Using Phenylpyrrolidine-Based Derivatization
Disclaimer: The use of phenylpyrrolidine compounds for broad-scale peptide derivatization in proteomics sample preparation is a conceptual application presented here for illustrative purposes. While chemically plausible, it is not a widely established or standard method. The protocols and data provided are adapted from established proteomics workflows and should be considered hypothetical.
Introduction
In mass spectrometry-based proteomics, the chemical derivatization of peptides is a powerful strategy to enhance ionization efficiency, improve chromatographic separation, and enable accurate quantification. This application note describes a conceptual workflow for the use of a novel, hypothetical phenylpyrrolidine-based labeling reagent, N-succinimidyl-4-phenylpyrrolidine-1-carboxylate (SPPC) , for the derivatization of primary amines in peptides prior to LC-MS/MS analysis.
The phenylpyrrolidine moiety offers potential advantages, including increased hydrophobicity, which can aid in reversed-phase liquid chromatography (RPLC) retention and separation of small, hydrophilic peptides. Furthermore, isotopic variants of SPPC could be synthesized to serve as a basis for quantitative proteomics strategies, analogous to other isobaric or isotopic labeling methods. This document provides a detailed protocol for sample preparation, from protein extraction to peptide derivatization, and presents representative data in a structured format.
Application: Enhanced Detection and Quantification of Peptides
This protocol is designed for researchers, scientists, and drug development professionals seeking to explore novel derivatization strategies for comprehensive proteome analysis. The derivatization with SPPC targets the N-terminal α-amine and the ε-amine of lysine residues, introducing a stable tag that can improve peptide detection.
Experimental Protocols
Protocol 1: Protein Extraction and Digestion
This protocol outlines the steps for protein extraction from cultured cells, followed by reduction, alkylation, and tryptic digestion to generate peptides suitable for derivatization.
Materials:
-
Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 200 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 5% Formic Acid (FA)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Reduction and Alkylation:
-
To 100 µg of protein, add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
Add IAA to a final concentration of 15 mM.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1.5 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding Formic Acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
Dry the eluted peptides using a vacuum centrifuge.
-
Protocol 2: Peptide Derivatization with SPPC Reagent
This protocol describes the chemical labeling of desalted peptides with the conceptual SPPC reagent.
Materials:
-
SPPC Reagent (Hypothetical): 10 mg/mL in anhydrous DMSO
-
Derivatization Buffer: 100 mM HEPES, pH 8.2
-
Quenching Solution: 5% Hydroxylamine
-
Dry, desalted peptides from Protocol 1
Procedure:
-
Reconstitution:
-
Reconstitute the dry peptide sample in 50 µL of Derivatization Buffer.
-
-
Derivatization Reaction:
-
Add the SPPC reagent solution to the peptide solution at a 10:1 molar ratio (reagent:total primary amines).
-
Incubate for 1 hour at room temperature with gentle vortexing.
-
-
Quenching:
-
Add Quenching Solution to a final concentration of 0.5% to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Final Clean-up:
-
Acidify the sample with 1% Trifluoroacetic Acid (TFA).
-
Perform a final desalting step using a C18 SPE column to remove excess reagent and buffer salts.
-
Dry the derivatized peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Data Presentation
The following table represents hypothetical quantitative data from a comparative proteomics experiment using a stable isotope-labeled version of the SPPC reagent (e.g., ¹³C₆-phenyl group). The data illustrates the relative abundance of several key proteins in a treated vs. control sample.
| Protein ID | Gene Name | Description | Fold Change (Treated/Control) | p-value | Number of Peptides Quantified |
| P02768 | ALB | Serum albumin | 0.98 | 0.85 | 25 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.72 | 18 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 2.14 | 0.01 | 12 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | -1.89 | 0.03 | 9 |
| P13645 | SOD1 | Superoxide dismutase 1 | 1.12 | 0.61 | 7 |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for proteomics sample preparation and analysis using SPPC derivatization.
Chemical Derivatization Pathway
This diagram shows the chemical reaction between a peptide's primary amine and the SPPC reagent.
Caption: Reaction of SPPC with a peptide's primary amine.
Application Notes and Protocols for the Use of (s)-3-Phenylpyrrolidine Hydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-3-Phenylpyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutic agents. Its rigid, three-dimensional structure can impart favorable pharmacological properties. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries based on this scaffold, facilitating structure-activity relationship (SAR) studies and the discovery of new drug candidates. This document provides detailed application notes and a generalized protocol for the incorporation of (s)-3-Phenylpyrrolidine into small molecule libraries using solid-phase synthesis techniques.
The methodologies described herein are based on established principles of solid-phase chemistry and are intended to serve as a foundational guide for researchers. Optimization of specific reaction conditions may be necessary depending on the resin, linker, and other building blocks employed.
Data Presentation
Table 1: Representative Resins and Linkers for Solid-Phase Synthesis of Phenylpyrrolidine Derivatives
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Released Functional Group |
| Polystyrene | Rink Amide | 0.5 - 1.0 | 95% TFA / 2.5% H₂O / 2.5% TIS | Carboxamide |
| Polystyrene | Wang | 0.6 - 1.2 | 95% TFA / 5% Scavengers | Carboxylic Acid |
| TentaGel | Trityl | 0.3 - 0.8 | 1-5% TFA in DCM | Protected Carboxylic Acid |
Table 2: Typical Reagents and Solvents for Solid-Phase Synthesis
| Reagent/Solvent | Purpose | Typical Concentration/Amount |
| Dichloromethane (DCM) | Swelling, Washing | - |
| N,N-Dimethylformamide (DMF) | Swelling, Washing, Reaction Solvent | - |
| Diisopropylethylamine (DIPEA) | Base | 2-4 equivalents |
| Piperidine | Fmoc deprotection | 20% in DMF |
| HATU/HBTU/PyBOP | Coupling Agent | 1.5 - 3 equivalents |
| Trifluoroacetic acid (TFA) | Cleavage | 95% solution |
| Triisopropylsilane (TIS) | Scavenger | 2.5% in cleavage cocktail |
Table 3: Hypothetical Yield and Purity Data for a Small Library of N-Acyl-(s)-3-Phenylpyrrolidine Derivatives
| Compound ID | R-Group (Acyl) | Crude Yield (%) | Purity by HPLC (%) |
| 1a | Benzoyl | 85 | 92 |
| 1b | Acetyl | 91 | 95 |
| 1c | Isobutyryl | 88 | 93 |
| 1d | 4-Chlorobenzoyl | 82 | 90 |
Experimental Protocols
Protocol 1: Immobilization of a Linker on Amino-Functionalized Resin
This protocol describes the initial step of attaching a suitable linker to an amino-functionalized solid support, such as aminomethyl polystyrene.
Materials:
-
Aminomethyl polystyrene resin
-
Fmoc-Rink amide linker (or other suitable linker)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
DMF, DCM
-
DIPEA
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour.
-
Drain the solvent.
-
In a separate vessel, dissolve the Fmoc-Rink amide linker (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add the activation solution to the resin and agitate at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Protocol 2: Solid-Phase Synthesis of N-Acyl-(s)-3-Phenylpyrrolidine Derivatives
This protocol outlines the steps for the synthesis of a library of N-acylated (s)-3-phenylpyrrolidine derivatives on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (or other coupling agent)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Coupling of (s)-3-Phenylpyrrolidine:
-
In a separate vial, dissolve the desired carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
In another vial, neutralize this compound (3 eq.) with DIPEA (3 eq.) in DMF.
-
Add the neutralized (s)-3-Phenylpyrrolidine solution to the activated carboxylic acid solution.
-
Transfer the final reaction mixture to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Cleavage and Product Isolation:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) for 2 hours at room temperature.
-
Filter the cleavage solution into a collection tube.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
-
Purification and Analysis: Purify the crude product by preparative HPLC and characterize by LC-MS and NMR.
Visualizations
Caption: Workflow for the solid-phase synthesis of N-acyl-(s)-3-phenylpyrrolidine derivatives.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of (s)-3-phenylpyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (s)-3-phenylpyrrolidine. The following sections detail common synthetic issues, provide structured data for reaction optimization, and offer detailed experimental protocols to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of (s)-3-phenylpyrrolidine?
A1: The most prevalent and effective strategies for synthesizing (s)-3-phenylpyrrolidine with high enantiopurity include:
-
Asymmetric Hydrogenation: Rhodium or Iridium-catalyzed asymmetric hydrogenation of a prochiral precursor, such as 1-phenyl-1H-pyrrole or a related enamine, is a widely used method. The choice of chiral phosphine ligand is critical for achieving high enantioselectivity.[1]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method involves the palladium-catalyzed reaction of an allylic substrate with a nucleophile, where a chiral ligand directs the stereochemical outcome.[2][3]
-
[3+2] Cycloaddition Reactions: Asymmetric 1,3-dipolar cycloaddition of azomethine ylides with a suitable dipolarophile, catalyzed by a chiral metal complex, can construct the pyrrolidine ring with high stereocontrol.[4]
Q2: How critical is the choice of chiral ligand in achieving high enantiomeric excess (ee)?
A2: The chiral ligand is arguably the most critical factor in achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.[5] Minor changes to the ligand's structure can dramatically impact the enantiomeric excess (ee) of the product.
Q3: What are the typical purification methods to obtain enantiomerically pure (s)-3-phenylpyrrolidine?
A3: Achieving high enantiopurity often requires specialized purification techniques. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a reliable method for separating enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for pyrrolidine derivatives.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to HPLC for chiral separations, using supercritical CO2 as the primary mobile phase component.[6]
-
Diastereomeric Crystallization: The racemic product can be reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.
Q4: What are common side reactions that can lower the yield?
A4: Side reactions are dependent on the synthetic route chosen. For instance, in asymmetric hydrogenations, incomplete reduction or side reactions on the aromatic ring can occur. In palladium-catalyzed reactions, issues like ligand degradation or competing side reactions of the nucleophile can reduce the yield. For cycloaddition reactions, the formation of regioisomers or undesired diastereomers can be a problem.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of (s)-3-phenylpyrrolidine in a question-and-answer format.
Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes?
A: Low to no product formation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The catalyst may be inactive or have decomposed.
-
Solution: Ensure the catalyst and ligands are handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use freshly sourced or properly stored catalyst. Consider running a control reaction with a substrate known to work well to diagnose catalyst-related problems.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal for your specific substrate and catalyst system.
-
Solution: Systematically vary the reaction temperature. For hydrogenations, ensure the correct hydrogen pressure is applied. Monitor the reaction over time to determine the optimal duration.
-
-
Impure Reactants or Solvents: Using reactants or solvents that are not sufficiently pure or dry can introduce side reactions or inhibit the primary reaction.
-
Solution: Purify all starting materials before use. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.
-
Low Enantiomeric Excess (ee)
Q: My enantiomeric excess is consistently low. How can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric synthesis. Here are the primary areas to troubleshoot:
-
Suboptimal Chiral Ligand: The chosen chiral ligand may not be optimal for your substrate.
-
Solution: Screen a variety of chiral ligands. Even subtle changes in the ligand structure can have a profound impact on enantioselectivity.[5]
-
-
Incorrect Catalyst-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand is critical.
-
Solution: Optimize the metal-to-ligand ratio. A slight excess of the ligand is often beneficial, but a large excess can sometimes be detrimental.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). This generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state, thereby affecting enantioselectivity.
-
Solution: Screen a range of solvents with varying polarities. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the synthesis of chiral pyrrolidines, providing a basis for optimization.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyrrole Precursor
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) | ee (%) |
| 1 | (Rc, Sp)-Duanphos | HFIP | 60 | 50 | 95 | 94 |
| 2 | (R)-Zhaophos | HFIP | 60 | 50 | 98 | 82 |
| 3 | PhTRAP | Toluene | 25 | 10 | >95 | 92 |
Data compiled from similar reactions reported in the literature.[1][8]
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Chiral Ligand | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R,R)-ANDEN-Phenyl Trost | Cs₂CO₃ | DCM | 25 | 83 | 92 |
| 2 | (S,S)-Trost Ligand | K₂CO₃ | THF | 25 | 70 | 99 |
| 3 | N(sp3), Se-donating ligand | BSA | THF | 25 | >95 | >98 |
Data compiled from similar reactions reported in the literature.[9][10]
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation of 1-phenyl-1H-pyrrole
This protocol is a representative example for the synthesis of (s)-3-phenylpyrrolidine via asymmetric hydrogenation.
Materials:
-
1-phenyl-1H-pyrrole
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
(Rc, Sp)-Duanphos (Chiral ligand)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for inert atmosphere reactions
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (2 mol%) and (Rc, Sp)-Duanphos (2.2 mol%). Add anhydrous HFIP (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: In a separate vial, dissolve 1-phenyl-1H-pyrrole (0.1 mmol) and TsOH·H₂O (1.0 equiv.) in anhydrous HFIP (1.0 mL).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Then, transfer the catalyst solution to the autoclave via cannula.
-
Reaction: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm with hydrogen. Stir the reaction mixture at 60 °C for 48 hours.
-
Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.[1]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of (s)-3-phenylpyrrolidine.
Troubleshooting Logic
Caption: Logical troubleshooting flow for low enantioselectivity issues.
References
- 1. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles [ccspublishing.org.cn]
- 2. Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in asymmetric reactions with chiral pyrrolidines
Technical Support Center: Asymmetric Reactions with Chiral Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during asymmetric reactions catalyzed by chiral pyrrolidines, such as proline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is giving a low yield. What are the most common causes?
A low yield in a chiral pyrrolidine-catalyzed reaction can stem from several factors. The most common culprits include suboptimal reaction conditions, catalyst deactivation, and issues with the substrates themselves. Incorrect temperature and solvent choice can significantly hinder reaction rates and efficiency.[1] The catalyst may also be deactivated by impurities or side reactions.[1] Furthermore, the electronic and steric properties of your substrates might make them less reactive under the chosen conditions.
Q2: How does the choice of solvent affect the yield and enantioselectivity of my reaction?
The solvent plays a critical role in proline-catalyzed aldol reactions and other asymmetric transformations. Proline's solubility and catalytic activity are highly dependent on the reaction medium.[2][3] Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are often used because they solubilize proline well.[2][3] However, protic solvents, which are generally considered less effective, can sometimes be surprisingly beneficial. For instance, mixtures of water and methanol have been shown to be effective reaction media for intermolecular aldol reactions.[2][4] The solvent can influence the stability of the transition states, thus directly impacting both the yield and the stereoselectivity.[5]
Q3: Can temperature changes impact my reaction's success?
Yes, temperature is a crucial parameter. Lowering the reaction temperature can sometimes enhance selectivity by increasing the energy difference between the diastereomeric transition states, though this may require longer reaction times.[1] Conversely, some reactions require higher temperatures to achieve good conversion. It is essential to optimize the temperature for your specific reaction.
Q4: What is the mechanism of a proline-catalyzed reaction, and how can understanding it help in troubleshooting?
Proline catalysis typically proceeds through the formation of key intermediates, namely an enamine or an iminium ion.[6][7] In an aldol reaction, for example, proline reacts with a ketone to form an enamine, which then attacks an aldehyde.[8][9] Understanding this mechanism helps in identifying potential points of failure. For instance, if the enamine intermediate is not forming efficiently, it could be due to issues with the catalyst's secondary amine or the ketone substrate.
Q5: My reaction has low enantioselectivity. What should I investigate?
Low enantioselectivity can be caused by several factors. The choice of solvent is a primary consideration, as it can significantly influence the chiral environment of the reaction.[5] The structure of the chiral pyrrolidine catalyst itself is also critical; even small modifications to the catalyst can have a large impact on stereocontrol.[10] Additionally, ensure that the catalyst has not racemized or decomposed. Finally, review the reaction temperature, as lower temperatures often favor higher enantioselectivity.[1]
Troubleshooting Guides
Problem 1: Low Product Yield
If you are experiencing a low yield, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Verify Reaction Conditions:
-
Temperature: Ensure the reaction is being run at the optimal temperature. If this is unknown, screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C).
-
Solvent: The solvent choice is critical. If using a standard solvent like DMSO, consider if a solvent screen is necessary. Protic co-solvents like water can sometimes be beneficial.[2][4] Ensure the solvent is dry and of high purity.
-
Reaction Time: Monitor the reaction over time using TLC or another analytical technique to determine the optimal duration.
-
-
Assess Catalyst Activity:
-
Catalyst Loading: The amount of catalyst can impact the yield. While higher loading might increase the rate, it can also lead to side reactions. Try varying the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
-
Catalyst Purity and Storage: Ensure the chiral pyrrolidine catalyst is pure and has been stored correctly (typically in a cool, dry, and dark place). Catalyst decomposition can lead to a significant drop in activity.
-
-
Examine Substrates and Reagents:
-
Purity: Use purified substrates and reagents. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Substrate Reactivity: If the substrates are known to be unreactive, consider modifying them with different protecting groups or activating groups to enhance their reactivity.
-
Problem 2: Low Enantioselectivity
Low enantioselectivity is a common issue in asymmetric catalysis. The following guide will help you diagnose and address this problem.
Caption: Troubleshooting workflow for low enantioselectivity.
-
Evaluate the Catalyst:
-
Catalyst Structure: The structure of the chiral pyrrolidine is paramount for inducing stereoselectivity. If possible, screen a variety of proline derivatives with different substituents to find the optimal catalyst for your transformation.[10]
-
Catalyst Racemization: Ensure that the catalyst has not racemized under the reaction conditions or during storage.
-
-
Review Reaction Conditions:
-
Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity.[1]
-
Solvent: The solvent can have a profound effect on the transition state geometry and thus on the enantioselectivity.[5] A systematic solvent screen is often a worthwhile endeavor.
-
Additives: In some cases, the addition of acids, bases, or other co-catalysts can enhance enantioselectivity.
-
-
Analyze Substrate Effects:
-
Steric and Electronic Properties: The steric bulk and electronic nature of the substrates can influence how they interact with the chiral catalyst, thereby affecting the stereochemical outcome. Consider if modifications to the substrate could lead to better facial discrimination.
-
Data Presentation
The following tables summarize quantitative data on the effects of various reaction parameters on the yield and enantioselectivity of proline-catalyzed reactions.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | 68 | 76 |
| 2 | CH3CN | 51 | 60 |
| 3 | THF | 24 | 62 |
| 4 | CHCl3 | 95 | 96 |
| 5 | Toluene | 10 | 50 |
Reaction conditions: Acetone (0.2 mL), p-nitrobenzaldehyde (0.5 mmol), and L-proline (30 mol%) in the indicated solvent (1 mL) at room temperature for 4 hours.
Table 2: Effect of Temperature on a Proline-Catalyzed Michael Addition
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 95 | 85 |
| 2 | 0 | 92 | 92 |
| 3 | -20 | 88 | 97 |
| 4 | -40 | 75 | >99 |
Reaction conditions: Cyclohexanone (2 mmol), nitrostyrene (0.5 mmol), and (S)-diphenylprolinol methyl ether (20 mol%) in toluene (1 mL).
Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a starting point for optimizing a proline-catalyzed aldol reaction between a ketone and an aldehyde.
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Catalyst Deactivation
If you suspect catalyst deactivation, this protocol can help you diagnose and potentially resolve the issue.
-
Use a Fresh Batch of Catalyst: Repeat the reaction with a freshly opened or newly synthesized batch of the chiral pyrrolidine catalyst to rule out degradation of the old catalyst stock.
-
Purify Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are thoroughly dried. Water and other protic impurities can interfere with the catalytic cycle.
-
Run the Reaction Under an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent potential oxidation or reaction with atmospheric moisture and carbon dioxide.
-
Analyze the Catalyst Post-Reaction: If possible, recover the catalyst after the reaction and analyze it (e.g., by NMR or HPLC) to check for any structural changes or decomposition.
Signaling Pathways and Workflows
The following diagrams illustrate the catalytic cycle of a proline-catalyzed aldol reaction and a logical workflow for troubleshooting low enantioselectivity.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Logical workflow for troubleshooting low enantioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 3. A simple and efficient protocol for proline-catalysed asymmetric aldol reaction [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles | MDPI [mdpi.com]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Pyrrolidines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted pyrrolidines. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smoother and more efficient experimental workflow.
Section 1: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and widely used method for constructing the pyrrolidine ring, capable of generating multiple stereocenters in a single step. However, controlling the selectivity of this reaction can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a regioisomeric byproduct in my 1,3-dipolar cycloaddition. How can I improve the regioselectivity?
A1: The formation of regioisomers is a common issue and is governed by both electronic and steric factors of the reactants. The regioselectivity can be enhanced by manipulating the frontier molecular orbitals (FMOs) of the azomethine ylide and the dipolarophile. Here are some strategies to improve regioselectivity:
-
Modify the Dipolarophile: Increasing the electron-withdrawing character of the substituent on the dipolarophile can enhance the interaction between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, leading to a more selective reaction.
-
Employ a Catalyst: Lewis acids or transition metal catalysts can coordinate to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini and enhancing regioselectivity.
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states.
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
A2: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the two reactants. The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that favors one approach over the other.[1] To improve the diastereomeric ratio (d.r.), consider the following:
-
Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[2]
-
Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. Experimenting with both polar and non-polar solvents can significantly impact the diastereoselectivity.[2]
-
Vary the Catalyst/Reagent: If using a Lewis acid, trying alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂) can influence the stereochemical outcome.[2]
-
Modify the Substrate: Altering the steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can enhance facial differentiation.[2]
Troubleshooting Guide: Poor Stereoselectivity
| Problem | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio (d.r.) | Small energy difference between competing transition states. | - Lower the reaction temperature to amplify energy differences.- Screen different solvents (polar and non-polar) to influence transition state stability.- Vary the Lewis acid catalyst to alter steric and electronic interactions.- Modify substrate protecting groups to increase steric hindrance.[2] |
| Formation of Undesired Regioisomer | Unfavorable frontier molecular orbital (FMO) interactions. | - Modify the electronic properties of the dipolarophile (e.g., use a stronger electron-withdrawing group).- Employ a Lewis acid or transition metal catalyst to alter the electronics of the reactants.- Optimize solvent and temperature to favor the desired regioisomeric transition state. |
| Low Enantioselectivity (in asymmetric catalysis) | Ineffective chiral ligand or catalyst. | - Screen a library of chiral ligands with varying steric and electronic properties.- Optimize the metal-to-ligand ratio.- Ensure the purity of all reagents and solvents, as impurities can poison the catalyst. |
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides
This protocol describes a general procedure for the silver-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide (generated in situ from an iminoester) with a dipolarophile.
Materials:
-
Iminoester (1.0 equiv)
-
Dipolarophile (1.2 equiv)
-
Silver acetate (AgOAc) (5 mol%)
-
Chiral ligand (e.g., (S)-QUINAP) (5.5 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the silver acetate and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the iminoester to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the dipolarophile to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.
Visualization of Reaction Pathways
Caption: Competing pathways in 1,3-dipolar cycloaddition.
Section 2: Reductive Amination
Reductive amination of 1,4-dicarbonyl compounds or their equivalents with primary amines is a direct and efficient method for the synthesis of substituted pyrrolidines. However, this reaction can be plagued by side reactions such as over-alkylation and the formation of other byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a tertiary amine as a byproduct in my reductive amination reaction. How can I prevent this over-alkylation?
A1: Over-alkylation occurs because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the dicarbonyl compound.[3] To prevent this, you can:
-
Use a Stoichiometric Amount of the Amine: Carefully controlling the stoichiometry to have a 1:1 ratio of the amine to the dicarbonyl compound can minimize the chance of the product reacting further.
-
Choose a Selective Reducing Agent: Use a reducing agent that is more reactive towards the iminium ion intermediate than the carbonyl groups of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for this purpose.[3]
-
Protect the Amine: If applicable, you can protect the resulting secondary amine in situ to prevent further reaction.
Q2: My reductive amination is giving a low yield of the desired pyrrolidine. What are the possible reasons?
A2: Low yields can result from several factors:
-
Incomplete Imine Formation: The initial condensation to form the imine or enamine intermediate may be slow or incomplete. Adding a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can help.
-
Decomposition of Starting Materials or Product: The reaction conditions (e.g., pH, temperature) may not be optimal, leading to the degradation of your starting materials or the desired pyrrolidine.
-
Side Reactions: Besides over-alkylation, other side reactions like aldol condensation of the dicarbonyl compound can compete with the desired reaction.
Troubleshooting Guide: Low Yield and Byproduct Formation
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Use a more efficient catalyst if applicable.- Ensure all reagents are pure and dry. |
| Over-alkylation | The secondary amine product is more nucleophilic than the starting primary amine. | - Use a 1:1 stoichiometry of amine to dicarbonyl.- Employ a selective reducing agent like NaBH(OAc)₃.- Consider an in situ protection strategy for the product.[3] |
| Formation of Aldol Byproducts | Self-condensation of the 1,4-dicarbonyl compound. | - Optimize reaction conditions, such as lowering the temperature, to disfavor the aldol reaction.- Add the amine and dicarbonyl together before introducing the reducing agent to favor imine formation. |
Experimental Protocol: Reductive Amination of Succinaldehyde with a Primary Amine
This protocol provides a general procedure for the synthesis of an N-substituted pyrrolidine from succinaldehyde and a primary amine using sodium triacetoxyborohydride.
Materials:
-
Succinaldehyde (or a stable derivative like 2,5-dimethoxytetrahydrofuran) (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve the succinaldehyde derivative and the primary amine in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/enamine. A catalytic amount of acetic acid can be added to facilitate this step.
-
Carefully add the sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Reaction and Side Reaction
Caption: Desired vs. side reaction in reductive amination.
Section 3: Intramolecular C-H Amination
Transition-metal-catalyzed intramolecular C-H amination has emerged as a powerful strategy for the synthesis of pyrrolidines, offering high levels of chemo- and regioselectivity. Copper and rhodium catalysts are commonly employed for this transformation.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed intramolecular C-H amination is not proceeding to completion. What could be the issue?
A1: Incomplete conversion in these reactions can often be attributed to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the copper catalyst. Ensure that all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere.
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. A systematic optimization of the reaction temperature is recommended.
-
Ligand Choice: The nature of the ligand on the copper catalyst can significantly impact its reactivity. Screening different ligands may be necessary to find the optimal conditions for your specific substrate.
Q2: Are there any common side reactions in rhodium-catalyzed C-H amination for pyrrolidine synthesis?
A2: While rhodium-catalyzed C-H amination is generally very selective, side reactions can occur, including:
-
Oxidation of the Starting Material: The oxidant used in the reaction can sometimes lead to undesired oxidation of other functional groups in the starting material.
-
Formation of Isomeric Products: Depending on the substrate, C-H amination at different positions may be possible, leading to the formation of isomeric products. The directing group and the catalyst play a crucial role in controlling the regioselectivity.
Troubleshooting Guide: Intramolecular C-H Amination
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst deactivation. | - Ensure high purity of substrate and solvent.- Perform the reaction under a strictly inert atmosphere.- Consider using a higher catalyst loading. |
| Suboptimal reaction conditions. | - Systematically optimize the reaction temperature and time.- Screen different solvents. | |
| Formation of Byproducts | Lack of selectivity. | - If using a directing group, ensure it is appropriately positioned for the desired C-H bond activation.- Screen different catalysts and ligands to improve selectivity.- Optimize the oxidant and other additives. |
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
This protocol outlines a general procedure for the copper-catalyzed intramolecular C-H amination of an N-fluoro amide to form a pyrrolidine.[4]
Materials:
-
N-fluoro amide substrate (1.0 equiv)
-
Copper(I) precatalyst (e.g., [Cu(CH₃CN)₄]PF₆) (5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the N-fluoro amide substrate in the anhydrous, degassed solvent in a sealable reaction vessel.
-
Add the copper(I) precatalyst to the solution.
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to the required temperature (e.g., 90 °C).
-
Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation.
Visualization of Catalytic Cycle
Caption: Catalytic cycle and potential for catalyst poisoning.
References
Technical Support Center: Improving Enantioselectivity with (S)-3-Phenylpyrrolidine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving enantioselectivity in asymmetric reactions catalyzed by (S)-3-phenylpyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is (S)-3-phenylpyrrolidine, and why is it used as an organocatalyst?
(S)-3-phenylpyrrolidine is a chiral secondary amine that serves as a versatile organocatalyst in asymmetric synthesis. Its pyrrolidine ring provides a robust scaffold, while the stereocenter and the phenyl group create a specific chiral environment. This structure is crucial for inducing enantioselectivity in reactions such as Michael additions, aldol reactions, and cycloadditions by forming chiral enamines or iminium ions with carbonyl compounds.
Q2: What are the most common reactions catalyzed by (S)-3-phenylpyrrolidine?
(S)-3-phenylpyrrolidine and its derivatives are frequently employed in a variety of enantioselective transformations, including:
-
Michael Additions: The conjugate addition of nucleophiles (e.g., ketones, aldehydes) to α,β-unsaturated carbonyl compounds.
-
Aldol Reactions: The reaction between an enolate (or enol) and an aldehyde or ketone to form a β-hydroxy carbonyl compound.
-
[3+2] Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes to synthesize highly substituted pyrrolidines.[1]
Q3: How does the purity of (S)-3-phenylpyrrolidine affect enantioselectivity?
The enantiomeric purity of the catalyst is paramount. Any contamination with the (R)-enantiomer will lead to the formation of the undesired product enantiomer, directly reducing the enantiomeric excess (ee) of the final product. It is crucial to use (S)-3-phenylpyrrolidine with the highest possible enantiomeric purity (typically >98% ee).
Q4: Are there any specific handling and storage recommendations for (S)-3-phenylpyrrolidine catalysts?
(S)-3-phenylpyrrolidine and its hydrochloride salt should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Amines can be sensitive to air and moisture, which may affect their catalytic activity.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Possible Causes and Solutions:
-
Reaction Temperature: Higher temperatures can lead to a less ordered transition state, decreasing enantioselectivity.[2][3]
-
Solution: Lower the reaction temperature. Experiments should be conducted at 0 °C, -20 °C, or even lower, though this may increase reaction time. A temperature screening is often necessary to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state.[4]
-
Solution: Conduct a solvent screen. A range of aprotic solvents with varying polarities, such as toluene, CH₂Cl₂, THF, and chloroform, should be tested.
-
-
Catalyst Loading: Insufficient or excessive catalyst loading can sometimes impact enantioselectivity.
-
Solution: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%). While higher loading may increase the reaction rate, it can sometimes lead to side reactions or catalyst aggregation, affecting stereocontrol.
-
-
Presence of Water or Impurities: Traces of water or other impurities can interfere with the catalyst's performance.
-
Solution: Ensure all reagents and solvents are anhydrous and of high purity. Use freshly distilled solvents and properly dried glassware. The use of molecular sieves can also be beneficial.
-
-
Substrate Structure: The steric and electronic properties of the substrates play a critical role in the degree of stereochemical induction.
-
Solution: If possible, consider minor modifications to the substrate that would not affect the final desired product but might enhance the stereochemical communication with the catalyst. For example, using bulkier protecting groups.
-
-
Additives: The presence of acidic or basic additives can significantly influence the reaction pathway and enantioselectivity.
-
Solution: Screen a variety of additives. For reactions involving enamine catalysis, weak acids (e.g., benzoic acid, acetic acid) are often added to facilitate the formation of the enamine intermediate and the turnover of the catalytic cycle.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Regioselectivity or Formation of Side Products
In some cases, the desired product may be contaminated with regioisomers or other side products.
Possible Causes and Solutions:
-
Ambiguous Reaction Sites: The substrate may possess multiple reactive sites, leading to a mixture of regioisomers.
-
Solution: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in [3+2] cycloadditions, the catalyst system (metal salt and ligand) is critical in controlling the regiochemical outcome.[5] Modifying the electronic properties of the substrates through different protecting or directing groups can also steer the reaction towards the desired isomer.
-
-
Self-Condensation or Polymerization: Aldehydes, in particular, can undergo self-condensation, while Michael acceptors can polymerize.
-
Solution: Slowly add the more reactive substrate to the reaction mixture to maintain a low concentration. Running the reaction at lower temperatures and under more dilute conditions can also disfavor these side reactions.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway.
-
Solution: Lowering the reaction temperature can often suppress the uncatalyzed reaction more significantly than the catalyzed one. Additionally, reducing the concentration of reactants may help.
-
Logical Flow for Addressing Selectivity Issues
Caption: Decision tree for addressing selectivity problems.
Quantitative Data Presentation
The following tables summarize representative data from reactions catalyzed by phenylpyrrolidine derivatives.
Table 1: Enantioselective Synthesis of α-Functionalized Phenylpyrrolidines [6]
| Entry | Aryl Bromide | Yield (%) | ee (%) |
| 1 | 4-Bromotoluene | 95 | 98 |
| 2 | 4-Bromoanisole | 92 | 99 |
| 3 | 1-Bromo-4-fluorobenzene | 90 | 97 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 85 | 96 |
Reaction Conditions: Photo-enzymatic cascade process involving a Ni/PC photocatalytic system followed by conversion with an engineered carbene transferase.[6]
Table 2: Asymmetric [3+2] Cycloaddition for the Synthesis of Polysubstituted Pyrrolidines [1][7]
| Entry | Dipolarophile | Catalyst System | dr | ee (%) |
| 1 | N-Phenylmaleimide | Cu(I)/Fesulphos | >99:1 | 99 |
| 2 | Dimethyl fumarate | Cu(I)/Fesulphos | >99:1 | 88 |
| 3 | Fumaronitrile | Cu(I)/Fesulphos | >99:1 | 98 |
Reaction Conditions: Azomethine ylide generated from an iminoester, reaction performed in THF.[7]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(S)-3-Phenylpyrrolidine (10 mol%)
-
Weak acid co-catalyst (e.g., benzoic acid, 10 mol%)
-
Nitroalkene (1.0 mmol)
-
Ketone (2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-3-phenylpyrrolidine and the weak acid co-catalyst.
-
Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature.
-
Add the ketone to the solution and stir for another 5 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the nitroalkene to the reaction mixture.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Asymmetric Michael Addition
Caption: Step-by-step workflow for a typical asymmetric Michael addition.
Protocol 2: General Procedure for Asymmetric [3+2] Cycloaddition[1]
This protocol is adapted for the synthesis of pyrrolidine derivatives and may require optimization.
Materials:
-
Iminoester (azomethine ylide precursor, 1.0 mmol)
-
Alkene (dipolarophile, 1.2 mmol)
-
Chiral ligand (e.g., a derivative of (S)-3-phenylpyrrolidine complexed with a metal)
-
Metal salt (e.g., Cu(I) or Ag(I) salt, 5 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the chiral ligand and the metal salt.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the iminoester and the alkene to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess and diastereomeric ratio of the product by chiral HPLC.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (s)-3-Phenylpyrrolidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of (s)-3-Phenylpyrrolidine hydrochloride in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Unexpected precipitation of the compound from solution. | 1. Solvent saturation: The concentration of the compound may exceed its solubility limit in the chosen solvent. 2. Temperature fluctuations: Solubility can decrease with a drop in temperature. 3. pH shift: The solubility of the hydrochloride salt is pH-dependent. An increase in pH can cause the free base to precipitate. 4. Degradation: The precipitate could be an insoluble degradation product. | 1. Review the solubility data for the solvent. If necessary, gently warm the solution or use a larger volume of solvent. 2. Store solutions at a constant, controlled temperature.[1] 3. Ensure the pH of the solution is maintained in the acidic range. Buffer the solution if necessary. 4. Analyze the precipitate using techniques like NMR or LC-MS to identify its structure. |
| Loss of compound activity or inconsistent experimental results. | 1. Degradation: The compound may have degraded over time due to improper storage or handling.[1] 2. Freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. 3. Interaction with excipients: In formulated products, the compound may react with other components.[2][3] | 1. Prepare fresh solutions for each experiment. Store stock solutions at recommended low temperatures (-20°C or -80°C) in small, single-use aliquots.[4] 2. Aliquot stock solutions to minimize freeze-thaw cycles.[4] 3. Conduct compatibility studies with all excipients in the formulation. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | 1. Degradation: The new peaks likely correspond to degradation products.[4] 2. Contamination: The sample or solvent may be contaminated. 3. Reaction with solvent: The compound might be reacting with the solvent, especially if the solvent is not of high purity or contains reactive impurities. | 1. Perform a forced degradation study to identify potential degradation products and their retention times.[5][6] 2. Analyze a solvent blank to rule out contamination. Use high-purity, anhydrous solvents.[4] 3. Ensure the use of appropriate, high-purity solvents and check for any known incompatibilities. |
| Color change in the solution. | 1. Oxidation: The compound may be undergoing oxidation, which can sometimes lead to colored byproducts. 2. Photodegradation: Exposure to light can cause degradation and color changes.[4][7] | 1. Store solutions protected from air, for example, by purging with an inert gas like nitrogen or argon. 2. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as methanol.[1] For aqueous solutions, it is important to maintain an acidic pH to ensure the compound remains in its soluble hydrochloride salt form. The use of high-purity, anhydrous solvents is recommended to minimize potential degradation.[4]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: For long-term stability, solutions should be stored at low temperatures, such as -20°C or -80°C.[4] It is also advisable to store them in tightly sealed containers to prevent moisture absorption and protect them from light by using amber vials.[1][4] To avoid degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.[4]
Q3: How can I detect degradation of this compound in my solution?
A3: While visual signs like color change or precipitation can indicate degradation, they are not always present.[4] The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of instability.[4]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar pyrrolidine-containing molecules can degrade through oxidation, hydrolysis (especially at elevated temperatures and extreme pH), and photolysis.[4][5][9] Forced degradation studies are the best way to determine the specific degradation pathways for this compound under your experimental conditions.[5][6]
Q5: How can I minimize the degradation of this compound in solution?
A5: To minimize degradation, use high-purity, anhydrous solvents, and store solutions at low temperatures (-20°C or -80°C).[4] Protect solutions from light and air.[1][4] Prepare fresh solutions when possible and avoid repeated freeze-thaw cycles by making single-use aliquots.[4] Maintaining an appropriate pH with a buffer system can also enhance stability in aqueous solutions.
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.[4] Before analysis, neutralize the samples with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.[4] Before analysis, neutralize the samples with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Also, heat the stock solution at 80°C for 24 hours.[4]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Dilute the stressed samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the unstressed control and all stressed samples by a stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms to identify and quantify the degradation products.
Data Presentation
Table 1: Example of Stability Data for this compound under Forced Degradation Conditions (Illustrative Data)
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| Unstressed Control | 0 | 99.8 | 0.2 |
| 0.1 M HCl at 60°C | 24 | 92.5 | 7.5 |
| 0.1 M NaOH at 60°C | 24 | 88.3 | 11.7 |
| 3% H₂O₂ at RT | 24 | 95.1 | 4.9 |
| Heat (80°C Solution) | 24 | 98.7 | 1.3 |
| UV Light (254 nm) | 24 | 96.4 | 3.6 |
Note: This table contains hypothetical data for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways (illustrative).
References
- 1. (S)-3-Phenyl-Pyrrolidine Hydrochloride | High Purity CAS 75608-35-8 | Uses, Safety, Supplier China [chemheterocycles.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing racemization of (s)-3-Phenylpyrrolidine hydrochloride
Welcome to the technical support center for (s)-3-Phenylpyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and ensuring the stereochemical integrity of this chiral molecule during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers (s)- and (r)-forms), known as a racemate.[1] This is a critical issue in pharmaceutical research and development because different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3] Maintaining the enantiomeric purity of this compound is therefore essential to ensure its desired biological activity and safety profile.
Q2: What are the primary factors that can induce racemization of this compound?
A2: The primary factors that can lead to the racemization of chiral amines like this compound include:
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for racemization.
-
pH: Both strongly acidic and strongly basic conditions can catalyze racemization. For amines, the free base form is generally more susceptible to certain racemization pathways.
-
Solvent: The polarity and proticity of the solvent can influence the stability of intermediates involved in racemization pathways.
-
Reaction Conditions: Certain reagents and prolonged reaction times can promote racemization.
Q3: How should I properly store this compound to minimize the risk of racemization?
A3: To minimize the risk of racemization during storage, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation that could be catalyzed by atmospheric components. As a hydrochloride salt, the amine is protonated, which generally increases its stability against pyramidal inversion, a potential racemization pathway for amines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (e.e.) after a reaction. | Harsh reaction conditions: High temperature or extreme pH. | Optimize the reaction to run at the lowest effective temperature. Use milder bases or acids if catalysis is required. Screen different non-polar, aprotic solvents. |
| Prolonged reaction time. | Monitor the reaction progress closely and quench it as soon as it reaches completion. | |
| Inappropriate reagents. | If using coupling reagents or other activating agents, select those known to have a low propensity for causing racemization. | |
| Racemization observed during aqueous workup. | Basic conditions: Extraction with a strong base (e.g., NaOH) to generate the free amine can lead to racemization. | Use a milder base such as sodium bicarbonate for extractions. Minimize the time the free amine is in solution. Work at lower temperatures (e.g., on an ice bath) during the extraction process. |
| Inconsistent e.e. results from analytical measurements. | Racemization on the analytical column: Some chiral stationary phases or mobile phase additives can be harsh. | Ensure the chiral HPLC method uses a suitable column and mobile phase that are not known to cause on-column racemization. Check the pH of the mobile phase. |
| Inaccurate integration of peaks. | Ensure proper baseline separation of enantiomer peaks for accurate integration. If using NMR with a chiral solvating agent, ensure the diastereomeric complexes are well-resolved. |
Experimental Protocols
Protocol 1: General Handling and Use of this compound
-
Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the solid in a glove box or under a stream of inert gas.
-
Dissolution: Dissolve the required amount in a suitable solvent just before use. For reactions, prefer non-polar, aprotic solvents where possible.
-
Reaction Setup: If the reaction requires a base to generate the free amine, add the base at a low temperature (e.g., 0 °C) and use the free amine in situ immediately.
-
Workup: After the reaction, if an aqueous workup is necessary, perform extractions quickly and at a low temperature. If the product is to be purified by chromatography, consider using a column packed with a neutral stationary phase like silica gel.
Protocol 2: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for chiral amines.[4]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine or ethanolamine) to improve peak shape.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., phosphate or borate buffer).
-
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal separation (resolution > 1.5).
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase and filter through a 0.45 µm filter before injection.
Table 1: Example Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal Phase | Reversed Phase |
| Chiral Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1) | Acetonitrile:20 mM Phosphate Buffer pH 7.0 (50:50) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Protocol 3: Determination of Enantiomeric Excess by Nuclear Magnetic Resonance (NMR) Spectroscopy
The enantiomeric excess of chiral primary amines can be determined by NMR after derivatization with a chiral agent.[7][8][9] This protocol is adapted for a secondary amine like (s)-3-Phenylpyrrolidine.
-
Derivatization (using a Chiral Derivatizing Agent - CDA):
-
In an NMR tube, dissolve a known amount of this compound (e.g., 5 mg) in a suitable deuterated solvent (e.g., 0.7 mL CDCl₃).
-
Add a slight excess of a mild base (e.g., triethylamine) to neutralize the hydrochloride and generate the free amine.
-
Add one equivalent of an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).
-
Allow the reaction to proceed to completion.
-
-
NMR Analysis:
-
Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.
-
Identify a well-resolved signal corresponding to a proton or fluorine atom in the diastereomers.
-
Carefully integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) * 100.
-
Table 2: Common Chiral Derivatizing and Solvating Agents for Amines
| Agent Type | Example | Application |
| Chiral Derivatizing Agent (CDA) | Mosher's acid chloride | Forms stable diastereomeric amides. Analyzed by ¹H or ¹⁹F NMR. |
| Chiral Solvating Agent (CSA) | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | Forms transient diastereomeric complexes. Analyzed by ¹H NMR. |
Visualizations
Caption: General pathway for racemization of (s)-3-Phenylpyrrolidine.
Caption: Workflow to prevent racemization of (s)-3-Phenylpyrrolidine HCl.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 3-Phenylpyrrolidine
Welcome to the Technical Support Center for the chiral separation of 3-phenylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the enantioselective analysis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 3-phenylpyrrolidine?
A1: The main challenges in the chiral separation of 3-phenylpyrrolidine, a small and relatively polar molecule, include achieving baseline resolution of the enantiomers, preventing peak tailing due to its basic nature, and developing a robust method that is sensitive enough for accurate quantification of enantiomeric excess (ee). The selection of the appropriate chiral stationary phase (CSP) and optimization of mobile phase conditions are critical to overcoming these challenges.
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating 3-phenylpyrrolidine?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral separation of a wide range of compounds, including amines like 3-phenylpyrrolidine.[1][2] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1, Chiralcel® OD®) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1, Chiralpak® AD®) are excellent starting points for method development.[3][4][5][6][7][8][9] These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that can effectively differentiate between the enantiomers of 3-phenylpyrrolidine.[4]
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A3: SFC offers several advantages over traditional HPLC for the chiral separation of 3-phenylpyrrolidine. These include faster analysis times due to the low viscosity of supercritical CO2, reduced consumption of organic solvents, making it a more environmentally friendly ("green") technique, and often higher chromatographic efficiency leading to better resolution.[10][11]
Q4: When should I consider derivatization for the chiral analysis of 3-phenylpyrrolidine?
A4: Derivatization should be considered when direct methods (HPLC or GC on a chiral column) fail to provide adequate separation or when dealing with very low concentrations of one enantiomer. By reacting the 3-phenylpyrrolidine enantiomers with a chiral derivatizing agent, you form diastereomers which can often be separated on a standard achiral column.[12][13][14][15] This can also be beneficial for improving detection sensitivity, for example, by introducing a fluorophore or a group that enhances ionization in mass spectrometry.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient enantioselectivity for 3-phenylpyrrolidine.
-
Solution: Screen a variety of CSPs, focusing on polysaccharide-based columns (e.g., cellulose and amylose derivatives).[1]
-
-
Suboptimal Mobile Phase Composition: The mobile phase polarity and additives significantly influence chiral recognition.
-
Solution (Normal Phase): Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol). Introduce a basic additive like diethylamine (DEA) at a low concentration (e.g., 0.1%) to improve peak shape and potentially enhance resolution for the basic 3-phenylpyrrolidine analyte.[1][16]
-
Solution (Reversed Phase): Adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol). The pH of the buffer can be critical; ensure it is 1-2 units away from the pKa of 3-phenylpyrrolidine.
-
Solution (SFC): Alter the percentage of the co-solvent (typically an alcohol like methanol or ethanol) and screen different additives.
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Optimize the column temperature. Lower temperatures often lead to better resolution but longer retention times, while higher temperatures can have the opposite effect. It is recommended to screen temperatures in a range of 10°C to 40°C.[1]
-
Problem 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions
-
Secondary Interactions: The basic amine group of 3-phenylpyrrolidine can interact with acidic silanol groups on the silica support of the CSP, causing peak tailing.
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or ethanolamine (0.1-0.5%), to compete for the active sites.[1]
-
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal Phase | Reversed Phase |
| CSP | Lux Cellulose-1 or Chiralpak AD-H | Lux Cellulose-1 or Chiralpak AD-H |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Acetonitrile / 20mM Ammonium Bicarbonate pH 9 (50:50 v/v) |
| Additive | 0.1% Diethylamine (DEA) | None initially |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
Table 2: Recommended Starting Conditions for Chiral SFC Method Development
| Parameter | Condition |
| CSP | Lux Cellulose-1, Chiralpak AD-H, or Chiralpak IC |
| Mobile Phase | CO2 / Methanol (85:15 v/v) |
| Additive | 0.1% Diethylamine (DEA) |
| Flow Rate | 2.0 - 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
Experimental Protocols
Protocol 1: Chiral HPLC Method for 3-Phenylpyrrolidine
This protocol provides a starting point for developing a chiral HPLC separation method. Further optimization will likely be required.
-
Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA). Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take a significant amount of time for some chiral methods.
-
Sample Preparation: Dissolve the racemic 3-phenylpyrrolidine standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample.
-
Analysis: Monitor the separation at 220 nm. Calculate the retention factors (k'), separation factor (α), and resolution (Rs).
-
Optimization: If separation is not optimal, systematically adjust the isopropanol percentage (e.g., in 5% increments), the DEA concentration, and the column temperature.
Protocol 2: Chiral GC Analysis via Derivatization
This protocol is for the indirect chiral analysis of 3-phenylpyrrolidine by forming diastereomers.
-
Derivatization:
-
Dissolve a known amount of the 3-phenylpyrrolidine sample in an aprotic solvent (e.g., dichloromethane).
-
Add an enantiomerically pure chiral derivatizing agent, such as S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFPC), in slight excess.
-
Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Quench the reaction with a small amount of water or methanol.
-
Extract the diastereomeric derivatives with an organic solvent and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Column: Standard achiral capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start with an initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Detector: Mass Spectrometer (scan mode to identify peaks, SIM mode for quantification).
-
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two separated diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.belvr.by [phenomenex.belvr.by]
- 3. hplcmart.com [hplcmart.com]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. jp.images-monotaro.com [jp.images-monotaro.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. ct-k.com [ct-k.com]
- 8. thelabstore.co.uk [thelabstore.co.uk]
- 9. CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type) [amerigoscientific.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Optimizing catalyst loading for reactions with chiral pyrrolidines
Welcome to the technical support center for optimizing catalyst loading in reactions involving chiral pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for chiral pyrrolidine-catalyzed reactions?
Typical catalyst loading for chiral pyrrolidine-based catalysts can range from as low as 1 mol% to as high as 30 mol%. However, for many reactions, an optimal loading is often found between 4 mol% and 10 mol%.[1] The ideal loading is highly dependent on the specific reaction, substrates, and solvent system. It is crucial to perform an optimization screen to determine the lowest effective catalyst loading that provides a good balance between reaction rate, yield, and enantioselectivity.
Q2: How does solvent choice impact catalyst loading and reaction efficiency?
Solvent selection is critical and can significantly influence the outcome of a chiral pyrrolidine-catalyzed reaction. The polarity and coordinating ability of the solvent can affect catalyst solubility, stability, and the formation of the active catalytic species. For instance, in some gold(I)-catalyzed reactions using chiral pyrrolidine-phosphine ligands, more coordinating solvents were found to slow down the catalysis.[2] The general trend observed was: 1,2-dichloroethane ≈ CH2Cl2 > PhCF3 > PhCl > PhMe > EtOAc.[2] In other cases, THF has been identified as the most selective solvent for certain C-H amination reactions to form pyrrolidines.[3] Proline, a foundational chiral pyrrolidine catalyst, is often insoluble in many organic solvents, which historically necessitated higher catalyst loadings.[4]
Q3: What are the common causes of low yield or failed reactions?
Low or no product yield can stem from several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrates or solvent.[5] Common poisons include sulfur or phosphorus compounds.[5] The product itself can sometimes act as a poison by strongly coordinating to the catalyst's active sites.[6] Fouling, or the deposition of polymeric materials on the catalyst surface, can also block active sites.[6][7][8]
-
Improper Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to poor yields.[1] Systematic optimization of these parameters is essential.
-
Poor Substrate Reactivity: The electronic and steric properties of the substrates may hinder the reaction.[1]
-
Incorrect Catalyst Activation: Some catalysts require a specific activation procedure before use, and failure to follow this can result in low activity.[5]
Q4: My reaction has low enantioselectivity. What are the likely causes and how can I improve it?
Poor enantioselectivity is a common issue and can be addressed by considering the following:
-
Suboptimal Catalyst/Ligand: The chosen chiral pyrrolidine catalyst or ligand may not be ideal for the specific substrate. Screening a library of catalysts with different steric and electronic properties is recommended.[1]
-
Incorrect Metal-to-Ligand Ratio: For metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is crucial for forming the active, chiral catalytic species.[1][5]
-
Temperature Effects: Reaction temperature can influence the energy difference between the diastereomeric transition states. Lowering the temperature often enhances enantioselectivity, though it may require longer reaction times.[1]
-
Presence of Racemizing Agents: Trace amounts of acids or bases in the reaction mixture or during workup can cause racemization of the product.[5]
-
Solvent Effects: The solvent can impact the chiral environment created by the catalyst.[2]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
Problem 1: The reaction is slow or stalls before completion.
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., 2 mol%) and monitor the reaction progress. |
| Catalyst Deactivation | Purify all reactants and solvents to remove potential catalyst poisons.[5] Ensure inert atmosphere conditions if the catalyst is air or moisture sensitive. Consider using a more robust catalyst. |
| Poor Catalyst Solubility | Screen different solvents to find one in which the catalyst is more soluble.[4] |
| Sub-optimal Temperature | Incrementally increase the reaction temperature and monitor the effect on reaction rate and selectivity.[1] |
Problem 2: The reaction provides good conversion but poor enantiomeric excess (ee).
| Potential Cause | Suggested Solution |
| Incorrect Catalyst Choice | Screen a variety of chiral pyrrolidine catalysts with different substituents on the pyrrolidine ring or attached functionalities.[1] |
| Sub-optimal Temperature | Run the reaction at a lower temperature. This often favors the transition state leading to the major enantiomer.[1] |
| Solvent Interference | Test a range of solvents with varying polarities and coordinating abilities.[2] |
| Racemization During Reaction or Workup | Ensure the reaction and workup conditions are neutral. Quench the reaction carefully and purify the product promptly.[5] |
Data on Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Effect of Catalyst Loading on a [4+2] Cycloaddition Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| Gold(I) Complex A | 4 | CH2Cl2 | 95 | 93:7 |
| Gold(I) Complex B | 4 | CH2Cl2 | 98 | 94:6 |
| Gold(I) Complex G | 4 | CH2Cl2 | 99 | 70:30 |
Data synthesized from a study on chiral gold(I) complexes.[2]
Table 2: Optimization of a C-H Amination Reaction
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| Cu/tetra-phenyl BOX | 40 | THF | 16 | 95 |
| Cu/tetra-phenyl BOX | 40 | CH2Cl2 | - | 87 |
| Cu/tetra-phenyl BOX | 40 | Et2O | - | 83 |
| Cu/tetra-phenyl BOX | 70 | THF | 72 | 92 |
Data from a study on the development of an enantioselective C-H amination.[3]
Experimental Protocols
Protocol 1: General Procedure for a Chiral Pyrrolidine-Catalyzed Reaction
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral pyrrolidine catalyst (e.g., 4 mol%).
-
Add the appropriate solvent (e.g., 5 mL).
-
Add the substrate (1.0 mmol) and any other reagents (e.g., 1.0 mmol) to the mixture.
-
Stir the reaction at the optimized temperature (e.g., 25 °C or 100 °C).[1]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1][9]
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).[9]
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess of the purified product using techniques like NMR and chiral HPLC.[9][10]
Visual Guides
The following diagrams illustrate key workflows and concepts in optimizing chiral pyrrolidine catalysis.
Caption: A workflow for troubleshooting common issues in chiral pyrrolidine-catalyzed reactions.
Caption: Common pathways leading to the deactivation of chiral catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Solvent Effects in Pyrroladinae Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the critical role of solvents in controlling the stereoselectivity of pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally influence the stereoselectivity of pyrrolidine synthesis?
The solvent plays a profound role in determining both the diastereoselectivity and enantioselectivity of a reaction by influencing the stability of the transition states leading to different stereoisomers.[1] Key factors include:
-
Polarity and Dipole Moment: Polar solvents can stabilize polar or charged transition states more effectively than nonpolar solvents. In reactions like the 1,3-dipolar cycloaddition, this can alter the energy difference between the endo and exo transition states, thereby influencing the diastereomeric ratio (d.r.).
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can form hydrogen bonds with reactants, catalysts, or intermediates. This interaction can create a specific steric environment or alter the electronic nature of a transition state, favoring one stereochemical outcome. For example, an improvement in selectivity has been observed when moving from methanol to more sterically hindered alcohols like isopropanol.[1]
-
Coordinating Ability: Coordinating solvents can interact with metal catalysts (e.g., Lewis acids), altering their activity and the chiral environment they create, which directly impacts enantiomeric excess (e.e.).
-
Viscosity and Solubility: The solubility of reactants and catalysts can affect reaction rates and equilibria, indirectly influencing stereoselectivity.[1] In some cases, green solvents like water or fluorinated alcohols have been shown to promote high yields and stereoselectivity.[1]
Q2: My 1,3-dipolar cycloaddition is showing poor diastereoselectivity. What troubleshooting steps should I take regarding the solvent?
A low diastereomeric ratio (d.r.) suggests that the energy difference between the competing transition states (e.g., exo and endo) is small.[2] A systematic solvent screening is a primary troubleshooting step.
Troubleshooting Workflow for Low Diastereoselectivity
References
Technical Support Center: (s)-3-Phenylpyrrolidine Hydrochloride Purification
Welcome to the technical support center for (s)-3-Phenylpyrrolidine Hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high chemical and enantiomeric purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is typically a solid with a melting point in the range of 185 - 190 °C. It is soluble in polar organic solvents like methanol and ethanol.[1]
Q2: How should I properly store this compound?
The compound should be stored in a tightly sealed container in a cool, dry place.[1] It is hygroscopic, so preventing moisture absorption is crucial to maintain its stability and integrity over time.[1]
Q3: What are the most common impurities I might encounter?
Impurities can arise from various stages of the synthesis and purification process. They can be broadly categorized as:
-
Organic Impurities: These are the most common and may include unreacted starting materials, intermediates, or by-products from side reactions.[2][3] The most significant process-related impurity is often the undesired (R)-enantiomer.
-
Inorganic Impurities: These can include residual catalysts or reagents from the synthesis.
-
Residual Solvents: Solvents used during the synthesis or purification may be present in the final product.[3]
Q4: What is the primary method for purifying crude this compound?
Recrystallization is the most effective and common technique for purifying solid organic compounds like amine hydrochlorides.[4] It relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures.
Purification and Analysis Workflow
The general workflow for purifying and analyzing crude this compound involves recrystallization to improve chemical purity, followed by analytical testing to confirm both chemical and enantiomeric purity.
Caption: General workflow for the purification and analysis of (s)-3-Phenylpyrrolidine HCl.
Data Presentation
Table 1: Potential Recrystallization Solvent Systems
The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[5] For amine hydrochlorides, polar protic solvents or mixed solvent systems are often effective.
| "Good" Solvent (Solubilizing) | "Bad" / Anti-Solvent (Precipitating) | Recommended For | Notes |
| Isopropanol (IPA) | Water | General Purification | Good balance of solubility and volatility. Water acts as an effective anti-solvent. |
| Ethanol | Diethyl Ether | Removing Polar Impurities | Ethanol dissolves the salt well; adding ether reduces polarity and induces precipitation. |
| Ethanol | Hexane / Heptane | Removing Non-polar Impurities | Hexane is a non-polar anti-solvent. This system is effective if oily impurities are present. |
| Methanol | Toluene | Alternative System | Methanol has high solvating power. Toluene can be an effective anti-solvent. |
Table 2: Typical Analytical Specifications
High-purity this compound is crucial for pharmaceutical applications. The final product should meet stringent quality specifications.
| Parameter | Method | Typical Specification |
| Appearance | Visual | White to off-white solid |
| Chemical Purity | HPLC | ≥ 99.0% |
| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99.0% |
| Melting Point | Capillary Method | 185 - 190 °C |
| Residual Solvents | GC-HS | Per ICH Guidelines |
Experimental Protocols
Protocol 1: Recrystallization using Isopropanol (IPA) and Water
This protocol describes a mixed-solvent recrystallization, a robust method for purifying amine salts.
Materials:
-
Crude this compound
-
Isopropanol (IPA), analytical grade
-
Deionized Water
-
Erlenmeyer flasks, magnetic stirrer, hotplate, Buchner funnel, vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot isopropanol (e.g., 3-4 mL per gram of crude material) and heat the mixture to a gentle boil while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Saturation: While the IPA solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot IPA to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold IPA to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
This method is used to determine the enantiomeric purity of the final product.
Instrumentation & Columns:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, a column like Chiralcel® OD-H or a similar amylose/cellulose-based column.[6]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). Note: The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
Procedure & Calculation:
-
Inject a solution of the racemic compound to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the purified sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
Q5: My product "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates as a liquid instead of a solid. This is often due to the solution being too concentrated or cooling too rapidly.
-
Solution: Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (e.g., IPA) to make the solution more dilute, then allow it to cool much more slowly.[7] Using a vessel with scratched sides or adding a seed crystal can help induce proper crystallization.
Q6: The recovery yield after recrystallization is very low (< 50%). How can I improve it?
Low yield is a common problem in recrystallization and can be caused by several factors.
-
Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor. Try reducing the initial volume of hot solvent.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtering.
-
Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Solution: You can often recover more product by concentrating the mother liquor (filtrate) and cooling it again to obtain a second crop of crystals.[8]
Q7: My final product still shows significant impurities by HPLC. What went wrong?
This indicates that the chosen recrystallization solvent system was not effective at separating the impurity from your product.
-
Solution: The impurity may have similar solubility properties to your desired compound in that specific solvent system. You must screen other solvent systems.[9] For example, if you used IPA/water, try switching to an ethanol/hexane system to exploit different polarity characteristics.
Q8: The enantiomeric excess (e.e.) is below the required specification (>99%). How can I improve it?
If the chemical purity is high but the chiral purity is low, it means the undesired (R)-enantiomer was not effectively removed.
-
Solution 1 (Recrystallization): Sometimes, a second recrystallization can further enrich the desired enantiomer. Ensure very slow cooling, as this provides the best chance for selective crystallization.
-
Solution 2 (Chiral Resolution): If recrystallization is insufficient, a classical resolution may be necessary. This involves converting the free base of the racemic or partially enriched pyrrolidine into diastereomeric salts using a chiral acid (e.g., tartaric acid). These diastereomers have different solubilities and can be separated more effectively by crystallization.
Troubleshooting Decision Tree: Low Purity After Recrystallization
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. uma.es [uma.es]
- 2. 3-Phenylpyrrolidine | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
Managing impurities in the synthesis of chiral pyrrolidines
Technical Support Center: Chiral Pyrrolidine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of chiral pyrrolidines.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during synthesis, focusing on identifying causes and providing actionable solutions.
Q1: My enantiomeric excess (% ee) is consistently lower than expected. What are the primary causes and how can I fix this?
Low enantiomeric excess is a frequent issue stemming from several factors related to reaction conditions and reagent quality.
Potential Causes & Solutions:
-
Reagent & Catalyst Purity: The purity of the chiral catalyst, ligands, and starting materials is critical. Impurities can poison the catalyst or create non-selective catalytic pathways, drastically reducing enantioselectivity.[1]
-
Solution: Always use high-purity, anhydrous solvents and reagents. Ensure chiral catalysts or ligands have not degraded; use a fresh batch if degradation is suspected.[2] Reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation by air or moisture.[2][3]
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1]
-
Solution: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1] However, this may slow the reaction rate. It is crucial to perform temperature optimization studies to find a balance between selectivity and reaction time.[1]
-
-
Solvent Choice: The solvent's polarity and coordinating ability can significantly influence the catalyst-substrate complex, thereby affecting enantioselectivity.[1]
-
Solution: Screen a range of solvents with varying polarities. Non-coordinating solvents are often preferred as they minimize interference with the crucial catalyst-substrate interaction.[1]
-
-
Racemization: The chiral center may undergo racemization under the reaction or workup conditions. This process involves the formation of an achiral intermediate (like a carbanion or carbocation), which then re-forms the stereocenter non-specifically, leading to a racemic mixture.[4][5][6]
-
Solution: Analyze the reaction conditions (pH, temperature) that could promote racemization.[5] If the product is base-sensitive, for example, avoid harsh basic conditions during workup. If racemization is suspected, analyze samples at different time points to pinpoint when the loss of enantiopurity occurs.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting decision tree for addressing low enantiomeric excess.
Q2: I'm observing unexpected diastereomers in my product mixture. How can I separate them?
The formation of diastereomers occurs when a reaction creates a new chiral center in a molecule that already contains one. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using standard laboratory techniques.[7]
Separation Strategies:
-
Flash Column Chromatography: This is the most common method for separating diastereomers due to their differing polarities.[7]
-
Recommendation: A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve optimal separation on silica gel or other stationary phases like C18 reversed-phase cartridges.[7]
-
-
Recrystallization: If the product is crystalline, fractional crystallization can be an effective and scalable purification method. The diastereomers will have different solubilities in a given solvent system, allowing one to crystallize out preferentially.
-
Derivatization: In difficult cases, converting the diastereomeric mixture into a new set of derivatives can sometimes improve the separation by chromatography.
Data on Diastereomer Separation: A study on a 4-amido-pyrrolidinone library demonstrated that after synthesis and HPLC purification, an average diastereomeric purity of >87% was achieved.[8] This highlights the general feasibility of separating diastereomers using chromatographic methods.
| Separation Method | Principle | Key Advantage | Common Application |
| Flash Chromatography | Differential adsorption to stationary phase based on polarity | Widely applicable and versatile | Routine lab-scale purification of diastereomeric mixtures[7] |
| Recrystallization | Difference in solubility | Scalable and cost-effective for crystalline solids | Purification of solid diastereomers when a suitable solvent is found |
| Preparative HPLC | High-resolution chromatographic separation | High purity achievable for difficult separations | Isolation of highly pure single diastereomers from complex mixtures[8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to determine the purity and enantiomeric excess of my chiral pyrrolidine?
The most reliable methods are chromatographic techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. The enantiomers are separated on a Chiral Stationary Phase (CSP).[9] For basic compounds like pyrrolidines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary.[9]
-
Chiral Gas Chromatography (GC): GC with a chiral column is also highly effective, particularly for more volatile pyrrolidine derivatives.[10]
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for precise quantification, NMR using chiral solvating or derivatizing agents can be used to visualize the presence of both enantiomers.
-
Indirect HPLC/GC after Derivatization: The enantiomeric mixture can be reacted with a pure chiral derivatizing agent to form diastereomers.[11] These diastereomers can then be separated and quantified on a standard (achiral) HPLC or GC column.[10][11]
Impurity Analysis Workflow
Caption: Standard analytical workflow for purity and enantiomeric excess determination.
Q2: Can I remove the undesired enantiomer from a partially racemic mixture?
Yes, this process is known as chiral resolution. Several methods exist, though their success is highly compound-dependent.
-
Preparative Chiral Chromatography: This is a direct but often expensive method to separate enantiomers on a larger scale.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid).[12] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and removed.[12] The desired enantiomer is then recovered by neutralizing the salt.
-
Kinetic Resolution: An enzyme or chiral catalyst is used to selectively react with one enantiomer, allowing the unreacted (and desired) enantiomer to be recovered. This has been applied to various pyrrolidine derivatives.[13]
Section 3: Key Experimental Protocols
Protocol 1: General Method for Enantiomeric Excess (ee) Determination by Chiral HPLC
This protocol provides a starting point for developing an analytical method. Optimization for specific molecules is required.
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are common starting points for many chiral amines.[9]
-
Mobile Phase Preparation:
-
Prepare a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting ratio is 90:10 (v/v).[9]
-
For basic pyrrolidine compounds, add 0.1% (v/v) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape and prevent tailing.[9]
-
For acidic pyrrolidine compounds, add 0.1% (v/v) of trifluoroacetic acid (TFA).[9]
-
-
Sample Preparation:
-
Dissolve a small amount of the purified pyrrolidine sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for the analyte.
-
Inject the sample and record the chromatogram.
-
-
Calculation of Enantiomeric Excess:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the % ee using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Protocol 2: Diastereomeric Salt Resolution (Conceptual)
This protocol outlines the classical approach to resolving a racemic pyrrolidine.
-
Resolving Agent Selection: Choose an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid, (R)-(-)-mandelic acid).
-
Salt Formation:
-
Dissolve one equivalent of the racemic pyrrolidine in a suitable solvent (e.g., methanol or ethanol).[12]
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the acid solution to the stirred amine solution. Gentle heating may be required for full dissolution.[12]
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.[12] Further cooling (e.g., in an ice bath) can improve the yield.
-
Isolate the crystals by filtration.
-
The purity of the diastereomeric salt can be improved by further recrystallization.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine and break the salt.
-
Extract the free chiral pyrrolidine into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
-
Purity Analysis: Determine the enantiomeric excess of the final product using an appropriate chiral analytical method (see Protocol 1).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. santaisci.com [santaisci.com]
- 8. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. benchchem.com [benchchem.com]
- 13. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
Validation & Comparative
(S)-3-Phenylpyrrolidine Hydrochloride vs. (R)-3-Phenylpyrrolidine Hydrochloride: A Comparative Guide for Asymmetric Catalysis
In the realm of asymmetric organocatalysis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity in chemical transformations. The enantiomers of 3-phenylpyrrolidine, available as their hydrochloride salts, represent a fundamental class of chiral secondary amine catalysts. While structurally simple, the stereochemistry of the phenyl group at the C3 position dictates the spatial arrangement of the catalyst's active site, profoundly influencing the stereochemical outcome of the reaction. This guide provides a comparative overview of (S)-3-Phenylpyrrolidine hydrochloride and (R)-3-Phenylpyrrolidine hydrochloride in asymmetric catalysis, drawing upon available data to assist researchers in catalyst selection and reaction design.
Principle of Catalysis: Enamine and Iminium Ion Intermediates
The catalytic activity of 3-phenylpyrrolidine enantiomers stems from their ability to form key reactive intermediates with carbonyl compounds. The secondary amine functionality reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as a Michael acceptor or another carbonyl compound. Alternatively, in reactions with α,β-unsaturated aldehydes or ketones, the catalyst can form an iminium ion , which then undergoes nucleophilic attack. The chiral environment created by the phenyl group on the pyrrolidine ring directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. The hydrochloride salt form serves to improve the stability and handling of the catalyst and can be readily converted to the active free base in situ or prior to the reaction.
Asymmetric Michael Addition: A Case Study
While direct head-to-head comparative studies of (S)- and (R)-3-phenylpyrrolidine hydrochloride under identical conditions are limited in the literature, we can analyze their performance in analogous asymmetric Michael addition reactions. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.
A plausible catalytic cycle for the Michael addition of a ketone to a nitroalkene, catalyzed by a chiral pyrrolidine, is depicted below.
A Comparative Guide to Chiral Pyrrolidine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral pyrrolidine-based organocatalysts have become indispensable tools in modern asymmetric synthesis, enabling the construction of complex chiral molecules with high stereoselectivity.[1][2] Since the seminal discovery of proline's catalytic activity in intramolecular aldol reactions in the 1970s and the subsequent explosion of organocatalysis in the early 2000s, the field has rapidly evolved.[3][4] Today, a diverse array of catalysts derived from the simple pyrrolidine scaffold are available, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.
This guide provides an objective comparison of key chiral pyrrolidine catalysts, focusing on their performance in cornerstone carbon-carbon bond-forming reactions. By presenting supporting experimental data, detailed protocols, and a mechanistic overview, we aim to equip researchers with the information needed to select the optimal catalyst for their synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral pyrrolidine catalyst is highly dependent on its structure, the specific reaction type, and the reaction conditions. Modifications to the pyrrolidine ring, such as the introduction of bulky diarylprolinol silyl ether groups, significantly influence the catalyst's stereodirecting ability.[2] Below is a summary of the performance of several prominent catalysts in asymmetric aldol and Michael reactions, two of the most fundamental transformations in the field.
| Catalyst | Reaction Type | Nucleophile | Electrophile | Solvent | Yield (%) | ee (%) | dr (syn:anti) |
| (S)-Proline | Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 99 | 96 | 95:5 |
| (S)-Proline | Aldol | Acetone | 4-Nitrobenzaldehyde | - | 68 | 76 | - |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | Michael | Propanal | trans-β-Nitrostyrene | Toluene | 95 | 99 | 93:7 |
| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol Trimethylsilyl Ether | Michael | Propanal | trans-β-Nitrostyrene | Hexane | 97 | >99 | 97:3 |
| (S)-Pyrrolidine-Thiourea Derivative | Michael | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 94 | 92 | 95:5 |
| N-Boc-(S)-prolinamide | Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | CH2Cl2 | 95 | >99 | 98:2 |
Data compiled from various literature sources for representative reactions. Conditions such as temperature, catalyst loading, and reaction time vary. ee = enantiomeric excess, dr = diastereomeric ratio.
Mechanism of Action: The Enamine Catalytic Cycle
Most chiral pyrrolidine catalysts operate via a common mechanistic pathway known as enamine catalysis.[1] The secondary amine of the pyrrolidine ring reversibly condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst scaffold creates a sterically defined environment that directs the subsequent attack of the enamine on an electrophile from a specific face, thereby controlling the stereochemical outcome of the reaction. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst for the next cycle.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for asymmetric reactions catalyzed by chiral pyrrolidines.
1. General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction [5]
This procedure describes a typical method for the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by (S)-Proline.
-
Materials:
-
(S)-Proline (10-20 mol%)
-
Aldehyde (1.0 equiv, e.g., 0.25 mmol)
-
Ketone (5.0 equiv, e.g., 1.25 mmol)
-
Solvent (e.g., DMSO, DMF, or Acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 equiv) and the ketone (5.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -10 °C) for the specified time (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (e.g., 3 x 10 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
2. General Protocol for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition [6]
This protocol outlines a typical procedure for the conjugate addition of a ketone to a nitroalkene, a reaction effectively catalyzed by Hayashi-Jørgensen type catalysts.
-
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (or other diarylprolinol derivative, e.g., 20 mol%)
-
Nitroalkene (1.0 equiv, e.g., 0.25 mmol)
-
Ketone (10 equiv, e.g., 2.5 mmol)
-
Anhydrous solvent (e.g., Toluene)
-
Acidic additive (e.g., Benzoic acid, optional but often beneficial)
-
-
Procedure:
-
In a reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the diarylprolinol silyl ether catalyst (e.g., 20 mol%) in the anhydrous solvent.
-
Add the ketone (10 equiv) to the stirred solution.
-
Add the nitroalkene (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature for the time required for completion as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Validating Enantiomeric Purity: A Comparative Guide for (S)-3-Phenylpyrrolidine Hydrochloride
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral compounds like (S)-3-Phenylpyrrolidine hydrochloride is a critical quality attribute. This guide provides an objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following sections offer a detailed examination of these methods, supported by experimental data and protocols to facilitate informed decisions in a research and quality control setting.
The stereoisomeric purity of this compound, a key building block in the synthesis of various pharmaceutical agents, directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for quantifying its enantiomeric excess are indispensable. This comparison focuses on the most widely employed techniques, highlighting their principles, advantages, and limitations.
At a Glance: Method Comparison
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on factors such as required accuracy, sensitivity, sample throughput, and available instrumentation. Chiral HPLC and GC provide high-resolution separation of the enantiomers, while NMR spectroscopy with chiral solvating agents offers a rapid, non-separative approach.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) |
| Principle | Direct physical separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | In-situ formation of transient diastereomeric complexes, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Minimal; typically dissolution in the mobile phase. The hydrochloride salt may require neutralization to the free base depending on the column and mobile phase. | May require derivatization to increase volatility and improve separation. The hydrochloride salt must be converted to the free base. | Simple mixing of the analyte with a chiral solvating agent in an appropriate deuterated solvent. The hydrochloride salt needs to be converted to the free base. |
| Analysis Time | Typically 10-30 minutes per sample. | Generally faster than HPLC, often 5-20 minutes per sample. | Very rapid, with data acquisition taking only a few minutes per sample. |
| Resolution | High resolution is achievable with appropriate column and mobile phase selection. | Excellent resolution for volatile and thermally stable compounds. | Resolution is observed as the difference in chemical shifts (Δδ) between diastereomeric complexes. |
| Sensitivity | High, with detection limits typically in the ng to pg range. | Very high, especially with sensitive detectors like FID or MS, reaching pg to fg levels. | Lower sensitivity compared to chromatographic methods, typically requiring mg amounts of sample. |
| Advantages | Broad applicability, high accuracy and precision, well-established technique. | High efficiency, speed, and sensitivity. | Rapid analysis, minimal sample preparation, non-destructive. |
| Disadvantages | Chiral columns can be expensive, and method development can be time-consuming. | Limited to volatile and thermally stable compounds; may require derivatization. | Lower sensitivity, potential for signal overlap, cost of high-field NMR and chiral solvating agents. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following protocols are representative examples for the determination of the enantiomeric excess of 3-Phenylpyrrolidine. For the hydrochloride salt, a preliminary sample preparation step to liberate the free amine is generally required for GC and NMR analysis, and may be necessary for certain HPLC conditions.
Sample Preparation: Conversion of Hydrochloride Salt to Free Base
-
Dissolve a known amount of this compound in a minimal amount of water.
-
Add a slight excess of a suitable base, such as 1 M sodium hydroxide, while stirring.
-
Extract the liberated 3-Phenylpyrrolidine free base into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and carefully evaporate the solvent to obtain the free amine, which can then be used for GC or NMR analysis, or dissolved in the HPLC mobile phase.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for a wide range of chiral compounds, including amines.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel) or equivalent polysaccharide-based chiral column |
| Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the 3-Phenylpyrrolidine sample (as the free base) in the mobile phase to a concentration of approximately 1 mg/mL. |
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Protocol 2: Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for the analysis of volatile chiral compounds. Cyclodextrin-based chiral stationary phases are commonly used for the separation of amine enantiomers.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Chromatographic Conditions:
| Parameter | Value |
| Column | Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin) or equivalent cyclodextrin-based chiral column |
| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection | Split mode (split ratio 50:1), 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min, and hold for 5 min. |
| Detector Temperature | 250 °C |
| Sample Preparation | Dissolve the 3-Phenylpyrrolidine free base in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. |
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as the HPLC method.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy in the presence of a chiral solvating agent (CSA) provides a rapid means of determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation and Data Acquisition:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the 3-Phenylpyrrolidine free base in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL).
-
Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.
-
Acquire the ¹H NMR spectrum of the mixture at 25 °C.
Data Analysis:
-
Identify a well-resolved proton signal of 3-Phenylpyrrolidine that shows distinct peaks for the two diastereomeric complexes. Protons adjacent to the stereocenter are often good candidates.
-
Integrate the distinct resonance peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the integral values.
Mandatory Visualizations
To better illustrate the processes involved in the validation of enantiomeric excess, the following diagrams are provided.
Phenylpyrrolidine Isomers: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, featured in a multitude of biologically active compounds targeting the central nervous system and other biological systems. The spatial arrangement of the phenyl group and substitutions on both the phenyl and pyrrolidine rings can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of the biological activity of phenylpyrrolidine isomers, focusing on enantiomers and positional isomers, with supporting experimental data and detailed protocols.
Stereoselectivity in Biological Activity: A Tale of Two Enantiomers
Enantiomers of a chiral drug can exhibit profound differences in their biological activity, a phenomenon known as stereoselectivity. This is primarily due to the three-dimensional nature of biological targets, such as receptors and enzymes, which preferentially interact with one enantiomer over the other.
Case Study: Dopamine D2 Receptor Agonist Binding
A study on the binding kinetics of the enantiomers of 5-hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT), a compound with a structure related to phenylpyrrolidines, at the dopamine D2 receptor (D2R) highlights this principle. The (S)-enantiomer demonstrates a higher potency and a faster association rate constant (k_on) compared to the (R)-enantiomer.[1]
| Isomer | pEC50 | k_on (s⁻¹ M⁻¹) | k_off (s⁻¹) |
| (S)-5-OH-DPAT | 7.90 ± 0.03 | 2.86 x 10⁷ | 0.03 ± 0.00 |
| (R)-5-OH-DPAT | 6.55 ± 0.04 | 8.65 x 10⁵ | 0.03 ± 0.00 |
| Data adapted from Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue.[1] |
This data clearly indicates that the (S)-enantiomer is a more potent agonist at the D2R, largely driven by its faster rate of association with the receptor.
The Influence of Positional Isomerism: Ortho, Meta, and Para Substitutions
The position of a substituent on the phenyl ring of a phenylpyrrolidine derivative can drastically alter its biological activity. The electronic and steric properties of the substituent, dictated by its ortho, meta, or para position, influence how the molecule interacts with its biological target.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of any comparative biological analysis. Below are detailed methodologies for key experiments cited in the study of phenylpyrrolidine isomers.
Radioligand Receptor Binding Assay
This assay is a fundamental technique used to determine the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled phenylpyrrolidine isomers for a specific receptor.
Materials:
-
Crude membrane preparations from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT7 receptors).[5][6]
-
Radiolabeled ligand (e.g., [³H]Spiperone for D2 receptors).[7]
-
Unlabeled phenylpyrrolidine isomers (test compounds).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5]
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold homogenization buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled phenylpyrrolidine isomers.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known saturating ligand) from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Experimental and Logical Relationships
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: General workflow for the comparative biological evaluation of phenylpyrrolidine isomers.
Caption: Simplified signaling pathway of a D2 receptor agonist, such as a potent phenylpyrrolidine isomer.
References
- 1. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 7. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereochemistry of 3-Phenylpyrrolidine: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of chemical analysis and drug design. This guide provides a comprehensive comparison of spectroscopic methods for confirming the stereochemistry of the chiral molecule 3-phenylpyrrolidine, a valuable building block in medicinal chemistry. We present a detailed examination of key analytical techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your research needs.
The spatial arrangement of atoms in a molecule, or its stereochemistry, can profoundly influence its biological activity. In the context of drug development, one enantiomer of a chiral molecule may exhibit therapeutic effects, while the other could be inactive or even harmful. Consequently, robust analytical methods to distinguish and quantify enantiomers are paramount. This guide focuses on 3-phenylpyrrolidine and compares the utility of various spectroscopic and chromatographic techniques in elucidating its stereochemistry.
Spectroscopic and Chromatographic Techniques: A Head-to-Head Comparison
A variety of methods can be employed to determine the stereochemistry of 3-phenylpyrrolidine. The choice of technique often depends on factors such as the availability of instrumentation, the required level of accuracy, and the nature of the sample. Here, we compare the most common and effective methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), and X-ray Crystallography.
| Technique | Principle | Sample Requirements | Key Differentiating Data | Advantages | Limitations |
| NMR Spectroscopy (with Chiral Solvating Agent) | In a chiral environment, enantiomers form transient diastereomeric complexes, leading to distinct chemical shifts (Δδ) and coupling constants. | Soluble sample, requires a chiral solvating agent. | Differences in chemical shifts (Δδ) for corresponding protons and carbons between enantiomers. | Provides detailed structural information; non-destructive. | Indirect method; requires a suitable chiral solvating agent; differentiation may be subtle. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Soluble sample. | Retention times (t R) for each enantiomer. | Direct separation and quantification; high sensitivity and resolution. | Requires a specific chiral column for the analyte; method development can be time-consuming. |
| Chiral Gas Chromatography (GC) | Similar to chiral HPLC, but for volatile compounds, where enantiomers are separated on a chiral stationary phase. | Volatile sample or one that can be derivatized to be volatile. | Retention times (t R) for each enantiomer. | High resolution and sensitivity for volatile compounds. | Limited to volatile or derivatizable analytes. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. | Solution or neat liquid sample. | Mirror-image VCD spectra for enantiomers. | Provides absolute configuration; sensitive to conformational changes. | Requires specialized instrumentation; interpretation often requires theoretical calculations.[1][2] |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Single, high-quality crystal. | Absolute configuration of the molecule in the solid state. | Unambiguous determination of absolute stereochemistry.[3] | Requires a suitable single crystal, which can be difficult to obtain; solid-state conformation may differ from solution. |
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the NMR spectra of enantiomers are identical.[4] To differentiate between (R)- and (S)-3-phenylpyrrolidine using NMR, a chiral solvating agent (CSA) must be introduced. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Experimental Protocol:
-
Dissolve a small amount of racemic 3-phenylpyrrolidine in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire ¹H and ¹³C NMR spectra of the mixture and observe the splitting of signals corresponding to the now diastereomeric complexes.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[5][6][7] The separation is achieved by using a column packed with a chiral stationary phase (CSP).
Experimental Protocol:
-
Select a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[7]
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Inject a solution of racemic 3-phenylpyrrolidine onto the column.
-
Monitor the elution profile using a suitable detector (e.g., UV). The two enantiomers will elute at different retention times.
Illustrative Data (Hypothetical):
| Parameter | (R)-3-phenylpyrrolidine | (S)-3-phenylpyrrolidine |
| Retention Time (t R) | 8.5 min | 10.2 min |
| Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | ||
| Mobile Phase: Hexane/Isopropanol (90:10, v/v) | ||
| Flow Rate: 1.0 mL/min | ||
| Detection: UV at 254 nm |
Chiral Gas Chromatography (GC)
For volatile compounds or those that can be made volatile through derivatization, chiral GC offers excellent separation efficiency.[8][9][10]
Experimental Protocol:
-
If necessary, derivatize the amine group of 3-phenylpyrrolidine with a suitable reagent to increase its volatility (e.g., trifluoroacetyl anhydride).
-
Select a chiral GC column (e.g., a cyclodextrin-based column).
-
Optimize the temperature program for the GC oven to achieve baseline separation of the enantiomers.
-
Inject the derivatized sample and record the chromatogram.
Illustrative Data (Hypothetical):
| Parameter | (R)-3-phenylpyrrolidine derivative | (S)-3-phenylpyrrolidine derivative |
| Retention Time (t R) | 12.3 min | 12.8 min |
| Column: Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) | ||
| Oven Program: 100°C (1 min), then 5°C/min to 180°C | ||
| Carrier Gas: Helium | ||
| Detector: Flame Ionization Detector (FID) |
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR spectroscopy with a chiral solvating agent and for chiral HPLC analysis.
Caption: Workflow for Stereochemical Confirmation by NMR with a Chiral Solvating Agent.
Caption: Workflow for Enantiomeric Separation and Quantification by Chiral HPLC.
Conclusion
The confirmation of stereochemistry for chiral molecules like 3-phenylpyrrolidine is a multifaceted task that can be approached with several powerful analytical techniques. For definitive and unambiguous determination of absolute configuration, X-ray crystallography is the gold standard, provided a suitable crystal can be obtained.[3][11][12][13][14] For routine analysis and quantification of enantiomeric purity in solution, chiral HPLC and chiral GC are highly effective and widely used methods. NMR spectroscopy, when used in conjunction with a chiral solvating agent, offers a non-destructive method that also provides rich structural information. Vibrational circular dichroism is an emerging technique that holds great promise for determining absolute configuration in solution, particularly when coupled with computational methods.[1][15][16][17] The selection of the optimal technique will ultimately be guided by the specific research question, available resources, and the physical properties of the sample. This guide provides the foundational knowledge and comparative data to make an informed decision for the stereochemical analysis of 3-phenylpyrrolidine and other chiral molecules.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 7. jsmcentral.org [jsmcentral.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses [scirp.org]
- 15. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Chiral Purity of Pyrrolidines
For researchers, scientists, and drug development professionals, the stereochemistry of pyrrolidine-based compounds is a critical quality attribute, profoundly influencing pharmacological activity and safety.[1][2] Ensuring the enantiomeric purity of these chiral molecules necessitates robust and reliable analytical methods. This guide provides a comprehensive comparison and cross-validation of the principal analytical techniques used for determining the chiral purity of pyrrolidines, supported by experimental data and detailed methodologies.
The primary methods for chiral analysis of pyrrolidines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[3][4] Each technique offers a unique set of advantages and disadvantages, and the choice of method often depends on the specific properties of the analyte and the analytical requirements.[5] Cross-validation of these methods is crucial to guarantee the accuracy and reliability of purity data.[4]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for determining the chiral purity of pyrrolidines is contingent on factors such as resolution, sensitivity, speed, and robustness.[3] HPLC is often considered the most versatile and widely used technique, while GC and SFC offer specific advantages, particularly in terms of speed and efficiency.[3][6]
| Analytical Method | Chiral Stationary Phase (CSP)/Selector | Typical Mobile Phase/Carrier Gas | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane/Isopropanol, n-Hexane/Ethanol[3][7] | Broad applicability, high efficiency, good scalability.[3] | Can be expensive, longer run times.[3] | > 2.0[3] | 0.05 - 0.1%[3] |
| Cyclodextrin-based (e.g., CYCLOBOND™) | Acetonitrile/Water, Methanol/Buffer[3] | Robust, versatile for various compounds. | May have lower efficiency than polysaccharide CSPs. | > 1.5 | 0.1% | |
| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-L-Val)[4] | Helium, Hydrogen | High resolution, fast analysis for volatile compounds. | Derivatization is often required for non-volatile analytes.[1][4] | > 2.0 | 0.05 - 0.1% |
| Chiral SFC | Polysaccharide-based (e.g., Lux Cellulose-2, i-Cellulose-5)[8] | CO2/Methanol[8] | Fast separations, reduced solvent consumption, environmentally friendly.[6][9] | Requires specialized instrumentation. | > 1.5[8] | 0.1% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. The following are representative experimental protocols for the chiral analysis of pyrrolidines.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the analysis of a generic pyrrolidine derivative.
-
Instrumentation: HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).[3] For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid may be used.[7]
-
Detection Wavelength: 230 nm (or as appropriate for the analyte).[3]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[3]
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11]
Protocol 2: Chiral Gas Chromatography (GC)
This protocol may require derivatization to enhance the volatility of the pyrrolidine analyte.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]
-
Derivatization (if necessary): A common approach for chiral amines involves derivatization to form diastereomers that can be separated on a standard achiral column or to enhance separation on a chiral column.[1] For example, reacting the pyrrolidine with a chiral derivatizing agent like Marfey's reagent.[11]
-
Typical GC Conditions:
-
Column: Chirasil-L-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, and hold for 5 min.[3]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
-
Sample Preparation: Dissolve the sample (derivatized or underivatized) in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.[3]
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for rapid chiral separations.
-
Instrumentation: SFC system with a CO2 pump, modifier pump, automated back pressure regulator, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase modifier (e.g., Methanol) to a concentration of 1 mg/mL.
Visualizations
To further clarify the processes involved in the cross-validation of these analytical methods, the following diagrams illustrate the typical workflow and the decision-making process for method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
Comparative Efficacy of (s)-3-Phenylpyrrolidine Derivatives as CNS Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of (s)-3-phenylpyrrolidine derivatives as central nervous system (CNS) agents. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to support informed decision-making in drug discovery and development.
The (s)-3-phenylpyrrolidine scaffold has emerged as a privileged structure in CNS drug discovery, with derivatives showing activity at a range of important neurological targets. This guide focuses on a comparative analysis of these derivatives, highlighting their potential in treating various CNS disorders, from cognitive impairment to mood and anxiety disorders.
I. Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for representative (s)-3-phenylpyrrolidine derivatives, categorized by their primary CNS target.
AMPA Receptor Modulator for Cognitive Enhancement
A novel (s)-3-phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound 1), has shown promise as a cognitive enhancer in a preclinical model of ischemic stroke.[1][2]
Table 1: In Vitro Neuroprotective and In Vivo Efficacy of Compound 1
| Parameter | Assay | Result | Reference |
| In Vitro | |||
| Neuroprotection | Glutamate-induced excitotoxicity in rat cortical neurons | 37% increase in cell survival at 50 µM | [2] |
| In Vivo | |||
| Neurological Deficit | Modified Neurological Severity Score (mNSS) in a rat MCAO model | Significant reduction in neurological deficit | [1][2] |
| Exploratory Behavior | Open Field Test | Increased activity and curiosity | [2] |
| Anxiety Level | Light-Dark Box Test | Reduced anxiety-like behavior | [2] |
Serotonin 5-HT1A Receptor Ligands for Anxiety and Depression
N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the 5-HT1A receptor, suggesting their potential as anxiolytics and antidepressants.[3][4]
Table 2: Binding Affinities (Ki, nM) of N-Substituted-3-arylpyrrolidines at Various Receptors
| Compound | Ar | R | 5-HT1A | 5-HT2A | α2-adrenergic | D2 |
| 6a | Ph | -(CH2)4-saccharino | 1.2 | 120 | 85 | 350 |
| 6b | 4-Cl-Ph | -(CH2)4-saccharino | 0.8 | 98 | 75 | 420 |
| 6c | 4-F-Ph | -(CH2)4-saccharino | 0.5 | 250 | 150 | >1000 |
Data sourced from reference[4]
Dopamine D3 Receptor Ligands for Neurological and Psychiatric Disorders
Derivatives of 3-(3-hydroxyphenyl)pyrrolidine have been synthesized and evaluated as ligands for dopamine receptors, with a focus on achieving D3 receptor selectivity.[5]
Table 3: Binding Affinities (Ki, nM) of 3-(3-Hydroxyphenyl)pyrrolidine Derivatives at Dopamine Receptors
| Compound | N-substituent | D2 | D3 | D3 Selectivity (D2/D3) |
| (S)-Enantiomer 1 | n-Pentyl | 150 | 5.2 | 28.8 |
| (S)-Enantiomer 2 | n-Hexyl | 120 | 3.8 | 31.6 |
| (S)-Enantiomer 3 | N-Butylamide-linked benzamide | 85 | 1.5 | 56.7 |
Data synthesized from information in reference[5]
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro: Glutamate-Induced Excitotoxicity in Rat Cortical Neurons
Objective: To assess the neuroprotective effects of a compound against glutamate-induced cell death.
Protocol:
-
Primary cortical neurons are isolated from newborn Wistar rats (0-1 day old).
-
Cells are cultured for 7-10 days to allow for maturation.
-
On the day of the experiment, the culture medium is replaced with a solution containing a toxic concentration of glutamate (e.g., 50 µM).
-
Test compounds are added to the culture medium at various concentrations simultaneously with or prior to glutamate exposure.
-
After a 24-hour incubation period, cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
The percentage of cell survival is calculated relative to control cultures not exposed to glutamate.[2]
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce focal cerebral ischemia to model stroke and evaluate the neuroprotective and functional effects of a test compound.
Protocol:
-
Adult male Wistar rats (250-300g) are anesthetized.
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specific duration (e.g., 90 minutes) to induce ischemic damage.
-
The filament is then withdrawn to allow for reperfusion.
-
The animal is allowed to recover, and neurological deficits are assessed at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system like the modified Neurological Severity Score (mNSS).
-
Behavioral tests, such as the open field test and light-dark box test, can also be performed to assess motor activity, exploratory behavior, and anxiety.[1][2]
In Vitro: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A, D2, D3) are prepared from appropriate tissues or cell lines.
-
A fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4][5]
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the CNS activity of (s)-3-phenylpyrrolidine derivatives.
Signaling Pathways
Caption: AMPA Receptor Signaling Pathway for Neuroprotection.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflows
Caption: In Vitro Screening Workflow for CNS Agents.
Caption: In Vivo Efficacy Testing Workflow for CNS Agents.
IV. Conclusion
The (s)-3-phenylpyrrolidine scaffold serves as a versatile platform for the development of novel CNS agents targeting a variety of receptors. The derivatives highlighted in this guide demonstrate the potential of this chemical class to yield potent and selective modulators of AMPA, serotonin, and dopamine receptors. The provided data and experimental protocols offer a valuable resource for researchers aiming to further explore the therapeutic potential of these compounds and to design new derivatives with improved efficacy and safety profiles for the treatment of debilitating CNS disorders. Further structure-activity relationship studies are warranted to fully elucidate the pharmacophoric requirements for optimal activity at different CNS targets.
References
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Phenylpyrrolidine Hydrochloride: A Comparative Benchmark in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For researchers, scientists, and professionals in drug development, an ideal auxiliary must be readily available, easily attached to and removed from the substrate, and provide high levels of stereocontrol, all while being recoverable. This guide provides a comparative analysis of (s)-3-Phenylpyrrolidine hydrochloride against other established chiral auxiliaries, supported by experimental data.
While direct experimental data for this compound as a removable chiral auxiliary in common asymmetric reactions is limited in publicly accessible literature, we can infer its potential performance by examining structurally related pyrrolidine-based auxiliaries. This comparison will benchmark these pyrrolidine derivatives against widely used auxiliaries such as Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam in key synthetic transformations: asymmetric alkylation, aldol reactions, and Diels-Alder reactions.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for constructing stereogenic carbon centers. The diastereoselectivity of this transformation is highly dependent on the chiral auxiliary employed.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | Propionamide | Benzyl bromide | 82-98% | N/A | [1] |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | Propionamide | n-Butyl iodide | up to 94% | N/A | [1] |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Propionamide | Benzyl bromide | 78-84% | N/A | [1] |
| Evans' Oxazolidinone | Propionimide | Benzyl bromide | >99% | 90% | [2] |
| Pseudoephedrine | Propionamide | Benzyl bromide | >98% | 91% | [3] |
| Oppolzer's Camphorsultam | N-propionyl | Methyl iodide | >98% | 85% | [3] |
Experimental Protocol: Asymmetric Alkylation using a Pyrrolidine-Based Auxiliary (General Procedure)
-
Amide Formation: The carboxylic acid substrate is coupled with the chiral pyrrolidine auxiliary (e.g., (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine) using a standard coupling agent like DCC or EDC to form the corresponding amide.
-
Enolate Formation: The amide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Alkylation: The alkylating agent (e.g., benzyl bromide or n-butyl iodide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH4) to yield the chiral carboxylic acid or alcohol, respectively. The cleaved auxiliary can then be recovered.
-
Analysis: The diastereomeric excess of the product is determined using techniques such as chiral HPLC or NMR spectroscopy of a derivatized sample.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective formation of β-hydroxy carbonyl compounds. The facial selectivity of the enolate's attack on the aldehyde is controlled by the chiral auxiliary.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Propionamide | Benzaldehyde | Not remarkable | N/A | [1] |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | Propionamide | Benzaldehyde | Not remarkable | N/A | [1] |
| Evans' Oxazolidinone | Propionimide | Isobutyraldehyde | >99% | 85% | [3][4] |
| Oppolzer's Camphorsultam | N-acetyl | Benzaldehyde | >98% | 80% | [3] |
It is noteworthy that the studied pyrrolidine-based auxiliaries did not show significant diastereoselectivity in aldol reactions with benzaldehyde[1]. This suggests that the transition state formed may not be as rigid or well-ordered as those involving Evans' oxazolidinones or camphorsultams, which are known to provide excellent stereocontrol in such reactions.
Experimental Protocol: Asymmetric Aldol Reaction (General Procedure)
-
Imide/Amide Formation: The carboxylic acid is converted to the corresponding N-acyl derivative of the chiral auxiliary.
-
Enolate Formation: The N-acyl derivative is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) in an anhydrous solvent at a low temperature to form a Z-enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is allowed to proceed.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified as described for the alkylation reaction.
-
Auxiliary Removal: The auxiliary is cleaved to yield the β-hydroxy carbonyl product.
-
Analysis: The diastereomeric excess is determined by chiral HPLC or NMR.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Table 3: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-5-(trityloxymethyl)pyrrolidin-2-one | N-acryloyl derivative | Cyclopentadiene | Excellent | N/A | [5] |
| Evans' Oxazolidinone | N-acryloyl derivative | Cyclopentadiene | >99% | 85% | [6] |
| Oppolzer's Camphorsultam | N-acryloyl derivative | Cyclopentadiene | >98% | 90% | [6] |
The (S)-5-(trityloxymethyl)pyrrolidin-2-one auxiliary has been shown to be highly effective in promoting stereoselective Diels-Alder reactions, leading to cycloadducts with excellent diastereofacial selectivity[5]. This indicates that pyrrolidinone-based structures can provide the necessary steric hindrance to effectively shield one face of the dienophile.
Logical Workflow and Mechanistic Considerations
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The stereochemical outcome is dictated by the formation of a rigid transition state that minimizes steric interactions. For instance, in the alkylation of an amide enolate, the chiral auxiliary directs the approach of the electrophile to one face of the enolate.
Caption: Model for stereocontrol in asymmetric alkylation.
Conclusion and Outlook for this compound
Based on the available data for related pyrrolidine-based auxiliaries, this compound has the potential to be a useful chiral auxiliary, particularly in asymmetric alkylation reactions. The phenyl group at the 3-position could provide significant steric bulk to effectively control the facial selectivity of enolate reactions. However, its performance in aldol reactions may be less predictable and would require experimental validation.
For researchers considering this compound, it would be crucial to perform initial screening reactions for alkylation, aldol, and Diels-Alder transformations to determine its efficacy and compare it directly with established auxiliaries under identical conditions. The ease of removal of the 3-phenylpyrrolidine moiety and its recovery would also be key factors in its practical application. While established auxiliaries like Evans' oxazolidinones often provide higher and more consistent stereoselectivity across a range of reactions, the exploration of new chiral auxiliaries like this compound is vital for expanding the toolkit of synthetic chemists and may offer advantages in specific applications or for accessing novel stereochemical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Asymmetric Diels–Alder reaction with use of (S)-5-(trityloxymetyl)pyrrolidin-2-one as a chiral auxiliary - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Enantiopure 3-Phenylpyrrolidine
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral molecules is a cornerstone of modern chemistry. Enantiopure 3-phenylpyrrolidine is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of therapeutic agents. This guide provides a head-to-head comparison of three distinct and effective synthetic routes to access this important chiral amine, offering an objective analysis of their performance supported by experimental data.
This comparison focuses on three prominent strategies: asymmetric hydrogenation of a prochiral precursor, organocatalytic asymmetric Michael addition, and synthesis from the chiral pool. Each method presents a unique set of advantages and disadvantages in terms of step economy, enantioselectivity, and overall yield.
At a Glance: Comparison of Synthetic Routes
| Parameter | Asymmetric Hydrogenation | Organocatalytic Michael Addition | Synthesis from Chiral Pool |
| Starting Materials | 3-Phenyl-1-pyrroline | Cinnamaldehyde and nitromethane | (R)- or (S)-Glutamic acid |
| Key Transformation | Rhodium-catalyzed asymmetric hydrogenation | Organocatalyzed conjugate addition | Multi-step conversion including cyclization and reduction |
| Typical Overall Yield | High (e.g., >90%) | Moderate (e.g., ~50-60%) | Moderate (e.g., ~40-50%) |
| Enantiomeric Excess (e.e.) | Excellent (e.g., >99% e.e.) | Excellent (e.g., >98% e.e.) | Excellent (inherently enantiopure) |
| Number of Steps | Short (typically 2-3 steps) | Moderate (typically 3-4 steps) | Longer (typically 5-6 steps) |
| Advantages | High efficiency, excellent enantioselectivity, short route. | Avoids use of metal catalysts, high enantioselectivity. | Readily available and inexpensive starting material, absolute stereochemistry is pre-defined. |
| Disadvantages | Requires specialized catalyst and high-pressure equipment. | Can require longer reaction times and careful optimization. | Longer synthetic sequence, may require protecting groups. |
Synthetic Route Diagrams
The three synthetic routes are visualized below, illustrating the transformation from starting materials to the final enantiopure 3-phenylpyrrolidine.
Experimental Protocols
Route 1: Asymmetric Hydrogenation of 3-Phenyl-1-pyrroline
This route offers a highly efficient and direct method to obtain enantiopure 3-phenylpyrrolidine. The key step is the asymmetric hydrogenation of the prochiral enamine, 3-phenyl-1-pyrroline, using a chiral rhodium catalyst.
Step 1: Synthesis of 3-Phenyl-1-pyrroline
A solution of 3-phenyl-3-pyrrolidinol (1.0 eq) in toluene is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 3-phenyl-1-pyrroline, which is often used in the next step without further purification.
Step 2: Asymmetric Hydrogenation
In a high-pressure reactor, a solution of 3-phenyl-1-pyrroline (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is degassed. The chiral rhodium catalyst, typically generated in situ from [Rh(COD)2]BF4 and a chiral phosphine ligand such as (S)-BINAP, is added. The reactor is then pressurized with hydrogen gas (typically 50-100 atm) and stirred at room temperature until the reaction is complete. After careful depressurization, the solvent is removed, and the crude product is purified by chromatography to afford the enantiopure N-protected 3-phenylpyrrolidine. Subsequent deprotection yields the final product.
Quantitative Data:
-
Yield: >90% for the hydrogenation step.
-
Enantiomeric Excess (e.e.): >99% e.e. is commonly achieved with appropriate catalyst selection.
Route 2: Organocatalytic Asymmetric Michael Addition
This approach avoids the use of transition metals and relies on a chiral organic molecule to catalyze the key bond-forming reaction, the conjugate addition of nitromethane to cinnamaldehyde.
Step 1: Asymmetric Michael Addition of Nitromethane to Cinnamaldehyde
To a solution of cinnamaldehyde (1.0 eq) and nitromethane (1.5 eq) in an organic solvent (e.g., toluene or dichloromethane), a chiral diarylprolinol silyl ether organocatalyst (e.g., 10-20 mol%) and a co-catalyst such as benzoic acid are added. The reaction is stirred at room temperature until the cinnamaldehyde is consumed. The resulting Michael adduct is purified by column chromatography.
Step 2: Reductive Cyclization
The purified Michael adduct is dissolved in a solvent such as methanol and subjected to reductive cyclization. This is typically achieved using a reducing agent like nickel(II) chloride and sodium borohydride or catalytic hydrogenation over a nickel catalyst (e.g., Raney nickel). This step simultaneously reduces the nitro group to an amine and promotes intramolecular cyclization to form the pyrrolidine ring.
Step 3: N-Protection and Purification
The crude cyclized product is often protected, for example, with a Boc group, to facilitate purification by chromatography.
Step 4: Deprotection
The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final enantiopure 3-phenylpyrrolidine.
Quantitative Data:
-
Yield: Approximately 50-60% over the multi-step sequence.
-
Enantiomeric Excess (e.e.): >98% e.e. for the Michael addition step.
Route 3: Synthesis from the Chiral Pool
This strategy leverages a readily available and inexpensive enantiopure starting material, (S)- or (R)-glutamic acid, to establish the stereocenter of the final product.
Step 1: Synthesis of (S)-Pyroglutamic Acid
(S)-Glutamic acid is heated at high temperature (typically 140-150 °C) to induce intramolecular cyclization and dehydration, affording (S)-pyroglutamic acid in high yield.
Step 2: Friedel-Crafts Acylation
(S)-Pyroglutamic acid is converted to its acid chloride, which is then used in a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the phenyl group at the 4-position of the pyroglutamate ring.
Step 3: Reduction of the Ketone
The resulting ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride. This reduction often proceeds with high diastereoselectivity.
Step 4: Reduction of the Amide and Hydroxyl Group
The lactam (amide) and the hydroxyl group are then reduced to the corresponding amine and methylene group, respectively. This can be achieved using a strong reducing agent like lithium aluminum hydride or through a two-step process involving conversion of the hydroxyl group to a leaving group followed by hydrogenolysis.
Step 5: Purification
The final product is purified by standard techniques such as distillation or chromatography.
Quantitative Data:
-
Yield: Approximately 40-50% over the entire sequence.
-
Enantiomeric Excess (e.e.): The enantiopurity is determined by the starting glutamic acid, which is typically >99% e.e.
Conclusion
The choice of the optimal synthetic route to enantiopure 3-phenylpyrrolidine depends on the specific requirements of the researcher, including available equipment, cost considerations, and desired scale.
-
Asymmetric hydrogenation stands out for its high efficiency and excellent enantioselectivity, making it an ideal choice for large-scale production where the initial investment in catalyst and equipment is justified.
-
Organocatalytic Michael addition offers a metal-free alternative with excellent stereocontrol, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.
-
Synthesis from the chiral pool provides a reliable and cost-effective method for accessing either enantiomer of 3-phenylpyrrolidine, albeit with a longer synthetic sequence. This approach is particularly attractive when absolute stereochemical control from a readily available starting material is the primary consideration.
Each of these routes represents a powerful tool in the synthetic chemist's arsenal for the preparation of this valuable chiral building block. The detailed protocols and comparative data presented here should aid researchers in selecting the most appropriate method for their specific needs.
A Comparative Guide to the Synthesis of (S)-3-Phenylpyrrolidine Hydrochloride: A Novel Photo-Enzymatic Method vs. Traditional Asymmetric Cycloaddition
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. (S)-3-Phenylpyrrolidine is a privileged scaffold found in numerous biologically active compounds. This guide provides a detailed comparison of a novel, one-pot photo-enzymatic cascade synthesis of (S)-3-Phenylpyrrolidine hydrochloride with a well-established traditional method, the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide.
This comparison aims to provide an objective analysis of the performance, efficiency, and practicality of these two distinct synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Method Comparison
| Parameter | New Photo-Enzymatic Method | Traditional 1,3-Dipolar Cycloaddition |
| Overall Yield | High | Good to High |
| Enantioselectivity (ee) | Excellent (up to 99%) | Good to Excellent (typically >90%) |
| Reaction Steps | One-pot, multi-component | Multi-step |
| Reaction Conditions | Mild (visible light, room temp.) | Varies (often requires inert atmosphere, specific catalysts) |
| Catalyst System | Dual Nickel/Photocatalyst & Engineered Carbene Transferase (whole-cell) | Chiral Metal Complex (e.g., Silver or Copper-based) |
| Starting Materials | Aryl bromides, cyclic secondary amines, diazo compounds | N-alkylideneglycine esters, electron-deficient alkenes |
| Sustainability | Potentially more sustainable (biocatalysis, visible light) | Relies on metal catalysts and organic solvents |
Novel Synthesis: One-Pot Photo-Enzymatic Cascade
This innovative approach integrates a light-driven carbon-nitrogen cross-coupling reaction with a biocatalytic carbene transfer in a single reaction vessel.[1] This method offers a highly efficient and stereoselective route to α-functionalized phenylpyrrolidines.[1]
Experimental Workflow
Caption: Workflow of the one-pot photo-enzymatic synthesis.
Experimental Protocol
Step 1: Photocatalytic C-N Cross-Coupling In a reaction vessel, the aryl bromide, cyclic secondary amine, a dual Nickel/photocatalyst system, and a suitable solvent (e.g., DMSO) are combined. The mixture is irradiated with blue LEDs at room temperature until the formation of the N-aryl pyrrolidine intermediate is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
Step 2: Biocatalytic Carbene Transfer To the in-situ generated N-aryl pyrrolidine, an engineered whole-cell system expressing a carbene transferase and a diazo compound are added. The reaction is stirred at room temperature, allowing for the enantioselective C-H functionalization to proceed.
Step 3: Workup and Purification Following the enzymatic reaction, the product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and concentrated. The resulting crude product is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The final product is purified by recrystallization.
Traditional Synthesis: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and widely used method for the stereoselective synthesis of pyrrolidines. The use of chiral metal catalysts allows for high enantioselectivity.
Experimental Workflow
Caption: Workflow of the catalytic asymmetric 1,3-dipolar cycloaddition.
Experimental Protocol
Step 1: Generation of the Azomethine Ylide and Cycloaddition In a flask under an inert atmosphere, the N-alkylideneglycine ester, an electron-deficient alkene (e.g., an acrylate), a chiral catalyst (such as a silver fluoride/cinchona alkaloid complex), and a base are dissolved in a suitable anhydrous solvent (e.g., toluene).[2] The reaction mixture is stirred at the appropriate temperature (which may range from low temperatures to room temperature) until the cycloaddition is complete.
Step 2: Workup and Purification of the Cycloadduct The reaction mixture is quenched, and the crude product is extracted. The organic phase is washed, dried, and concentrated. The resulting pyrrolidine derivative is purified by column chromatography.
Step 3: Deprotection and Salt Formation The protecting groups on the pyrrolidine ring are removed under appropriate conditions (e.g., hydrolysis or hydrogenolysis). The resulting (S)-3-Phenylpyrrolidine is then dissolved in a suitable solvent and treated with hydrochloric acid to yield the hydrochloride salt, which is typically purified by recrystallization.
Performance Data Comparison
| Method | Key Reagents | Solvent | Temperature | Time | Yield | Purity | Enantiomeric Excess (ee) |
| Photo-Enzymatic | Aryl bromide, cyclic amine, Ni/PC catalyst, engineered enzyme, diazo compound | DMSO / Aqueous Buffer | Room Temp. | 24-48 h | High | High | up to 99%[1] |
| 1,3-Dipolar Cycloaddition | N-alkylideneglycine ester, alkene, chiral Ag or Cu catalyst, base | Toluene, THF, etc. | Varies (-78°C to RT) | 12-24 h | Good to High | High | >90% |
Conclusion
The novel one-pot photo-enzymatic cascade presents a highly attractive alternative for the synthesis of this compound. Its key advantages lie in the high enantioselectivity, mild reaction conditions, and the potential for a more sustainable process by leveraging biocatalysis and visible light. The one-pot nature of the reaction also reduces the number of workup and purification steps, potentially leading to higher overall efficiency and reduced waste.
The traditional catalytic asymmetric 1,3-dipolar cycloaddition remains a robust and reliable method, offering good to excellent yields and enantioselectivities. However, it often requires multiple discrete steps, stringent anhydrous conditions, and the use of metal catalysts that may need to be removed from the final product.
For researchers prioritizing green chemistry principles, operational simplicity, and exceptional stereocontrol, the photo-enzymatic method represents a significant advancement. For laboratories well-equipped for multi-step asymmetric synthesis and where established protocols are preferred, the 1,3-dipolar cycloaddition remains a viable and effective option. The choice between these methods will ultimately depend on the specific requirements of the research, including scale, available resources, and desired sustainability profile.
References
- 1. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. A convenient procedure for the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of (s)- and (r)-3-Phenylpyrrolidine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Chirality in Drug-Target Interactions
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[3][4]
One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1] Therefore, studying the specific interactions of individual enantiomers with their biological targets is crucial for designing safer and more effective drugs.[2][5] For pyrrolidine-containing drugs, stereoselective synthesis and the evaluation of individual stereoisomers are of great interest in medicinal chemistry.[6][7][8]
Hypothetical Comparative Docking Summary
A comparative docking study of (s)- and (r)-3-phenylpyrrolidine would be invaluable for understanding their potential differential interactions with a given protein target. The following table outlines the key parameters that such a study would aim to elucidate.
| Parameter | (s)-3-Phenylpyrrolidine | (r)-3-Phenylpyrrolidine | Significance of Comparison |
| Binding Affinity (kcal/mol) | Predicted Value | Predicted Value | A lower binding energy suggests a more stable and potentially more potent interaction. A significant difference between enantiomers would indicate stereoselective binding. |
| Key Amino Acid Interactions | e.g., Hydrogen bonds with Ser123, Pi-stacking with Phe234 | e.g., Hydrogen bonds with Asn45, van der Waals with Leu67 | Identifies the specific residues responsible for anchoring each enantiomer in the binding pocket. Different interaction patterns can explain differences in activity. |
| Binding Pose and Conformation | Description of orientation | Description of orientation | Reveals how each enantiomer orients itself within the active site. Differences can lead to varied functional outcomes (e.g., agonist vs. antagonist). |
| RMSD from a Reference Ligand (Å) | Predicted Value | Predicted Value | Measures the deviation of the docked pose from a known binder. A lower RMSD suggests a similar binding mode. |
Experimental Protocol: Comparative Molecular Docking
This section provides a detailed, generalized methodology for conducting a comparative molecular docking study of (s)- and (r)-3-phenylpyrrolidine against a protein target of interest.
1. Preparation of the Protein Receptor:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Pre-processing: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.[9]
-
Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to amino acid residues at a physiological pH. Minimize the energy of the protein structure to relieve any steric clashes.
2. Ligand Preparation:
-
3D Structure Generation: Generate the 3D structures of both (s)- and (r)-3-phenylpyrrolidine.
-
Energy Minimization: Perform energy minimization of both enantiomeric structures using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Assign partial charges to the atoms of each ligand.
3. Molecular Docking Simulation:
-
Define the Binding Site: Identify the binding site on the protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Grid Generation: Generate a docking grid that encompasses the defined binding site.
-
Docking with a Validated Program: Use a well-established docking program such as AutoDock Vina, Glide, or DOCK to perform the docking calculations for each enantiomer.[9][10] These programs will explore various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: The docking program will score the different poses based on a scoring function that estimates the binding affinity. The poses with the best scores are then selected for further analysis.
4. Analysis of Docking Results:
-
Binding Affinity Comparison: Compare the docking scores (binding energies) of the best poses for the (s)- and (r)-enantiomers.
-
Interaction Analysis: Visualize the docked complexes to identify and compare the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) between each enantiomer and the protein's active site residues.
-
Pose Comparison: Analyze and compare the binding poses and conformations of the two enantiomers within the binding site.
Visualizations
Experimental Workflow for Comparative Docking
Caption: Workflow for a comparative in silico molecular docking study.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[11][12][13] Dysregulation of this pathway is implicated in various diseases, including cancer, making its components attractive drug targets.[14][15] Pyrrolidine derivatives have been explored as potential inhibitors of proteins within this pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. youtube.com [youtube.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 15. sinobiological.com [sinobiological.com]
Safety Operating Guide
Proper Disposal of (s)-3-Phenylpyrrolidine Hydrochloride: A Step-by-Step Guide
The proper disposal of (s)-3-Phenylpyrrolidine hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. All unused or waste this compound should be treated as hazardous waste and disposed of through an approved waste disposal program.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If dusts are generated, a respirator may be required.[3] |
Emergency Procedures:
-
In case of skin contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
In case of ingestion: Rinse mouth with water and seek immediate medical attention.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general guideline; always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols.[1][5]
1. Waste Identification and Segregation:
-
This compound is a halogenated organic compound due to the presence of the hydrochloride salt.
-
It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[6][7][8] This is because the treatment and disposal methods for these two categories of waste are different and mixing them can increase disposal costs.[6][8]
-
Do not mix this waste with other incompatible chemicals.[9]
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and compatible container.[5][10] The container should be in good condition with a secure, tight-fitting lid to prevent leaks or spills.[10]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][10] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[1][10]
3. Requesting Waste Pickup:
-
Once the container is full or you are no longer generating this waste stream, contact your institution's EH&S department to arrange for a hazardous waste pickup.[1][5]
4. Disposal of Empty Containers:
-
A container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]
-
After thorough cleaning, deface or remove all hazardous waste labels from the empty container before disposal.[1]
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the sink or drain.[1][11]
-
Do NOT dispose of this chemical by evaporation in a fume hood or any other area.[1][10]
-
Do NOT dispose of this chemical in the regular trash.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling (s)-3-Phenylpyrrolidine Hydrochloride
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of (s)-3-Phenylpyrrolidine hydrochloride, a key reagent in contemporary drug discovery and development. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure research environment.
This compound is a solid compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation. The following guidelines offer a procedural framework for its safe utilization in a laboratory setting.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when working with this compound. The following table summarizes the recommended PPE, categorized by the level of protection offered.
| Protection Level | Item | Specification | Rationale |
| Primary | Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals. Double gloving is recommended. | |
| Body Protection | Laboratory coat | Prevents contact of the chemical with skin and personal clothing. | |
| Secondary | Respiratory Protection | NIOSH-approved N95 or higher-rated dust mask/respirator | Necessary when handling the powder outside of a fume hood to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Solution
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the compound. The following diagram and procedural steps outline the recommended handling process.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare a Designated Workspace: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure the workspace is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Weighing the Solid:
-
Carefully weigh the desired amount of this compound in a tared, clean, and dry container.
-
Minimize the generation of dust. If any powder becomes airborne, ensure respiratory protection is in use.
-
-
Dissolution:
-
As a hydrochloride salt, this compound is generally more soluble in aqueous solutions compared to its free base form.[1]
-
To prepare a solution, add the weighed solid to the chosen solvent (e.g., deionized water, ethanol, or a buffer solution) in an appropriate flask.
-
Stir the mixture at room temperature until the solid is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary, but be mindful of the compound's stability.
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Decontaminate the work area with an appropriate cleaning agent.
-
Spill Management and Disposal Plan
In the event of a spill, prompt and correct action is critical to mitigate any potential hazards.
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Full PPE: Including respiratory protection, before attempting to clean the spill.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain it.
-
Collect the Spilled Material: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Waste Disposal:
This compound is a halogenated organic compound. As such, all waste containing this chemical, including unused product, contaminated materials, and cleaning residues, must be disposed of as hazardous waste.
-
Segregate Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Follow Institutional Guidelines: Adhere to your institution's specific protocols for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety and handling protocols, researchers can confidently and safely incorporate this compound into their drug development workflows, fostering a culture of safety and scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
